1-(2-nitrophenyl)piperidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-7-3-4-8-12(11)9-5-1-2-6-10(9)13(15)16/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDZXEZAVXTTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 1-(2-nitrophenyl)piperidin-2-one
CAS Number: 203509-92-6
This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)piperidin-2-one, a chemical intermediate with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical Identity and Physical Properties
This compound is a substituted lactam derivative. Its core structure consists of a piperidin-2-one ring N-substituted with a 2-nitrophenyl group.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 203509-92-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | Predicted |
| Boiling Point | 449.4 ± 28.0 °C | Predicted |
| Density | 1.295 ± 0.06 g/cm³ | Predicted |
| pKa | -2.58 ± 0.20 | Predicted |
Synthesis and Experimental Protocols
Inferred Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a hypothetical procedure based on the synthesis of similar compounds and should be optimized for safety and yield in a laboratory setting.
Reaction:
-
Piperidin-2-one is reacted with 1-fluoro-2-nitrobenzene (B31998) (or 1-chloro-2-nitrobenzene) in the presence of a strong base.
Reagents and Materials:
-
Piperidin-2-one
-
1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene (B146284)
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a solution of piperidin-2-one in an anhydrous polar aprotic solvent under an inert atmosphere, add a strong base portion-wise at 0 °C.
-
Stir the mixture at room temperature for a specified period to allow for the deprotonation of the lactam nitrogen.
-
Add a solution of 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the same solvent to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Workflow Diagram:
Caption: Inferred synthesis workflow for this compound.
Analytical Data
Limited spectroscopic data for this compound is available from commercial suppliers. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.
Table 3: Available Spectroscopic Data
| Technique | Data Availability |
| ¹H NMR | Available from some commercial suppliers |
| IR | Available from some commercial suppliers |
| Mass Spectrometry | Available from some commercial suppliers |
Applications in Drug Development
This compound is primarily classified as a drug intermediate. While specific applications of the 2-nitro isomer are not well-documented, its structural similarity to the 4-nitro isomer suggests its potential as a building block in the synthesis of complex pharmaceutical compounds.
The piperidinone scaffold is a common motif in medicinal chemistry, and the nitrophenyl group can be chemically modified, for instance, through reduction of the nitro group to an amine, which can then be further functionalized.
Logical Relationship as a Chemical Intermediate:
Caption: Potential role as an intermediate in pharmaceutical synthesis.
Safety and Handling
Conclusion
This compound (CAS: 203509-92-6) is a chemical intermediate with potential for use in the synthesis of more complex molecules in the field of drug discovery. While detailed experimental data and specific applications are currently limited in publicly accessible literature, its structural features suggest it can serve as a valuable building block for medicinal chemists. Further research is needed to fully explore its synthetic utility and potential biological relevance.
Technical Guide: 1-(2-nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs—a piperidin-2-one (δ-valerolactam) core and a nitrophenyl substituent—this molecule serves as a versatile synthetic intermediate for the generation of more complex, biologically active compounds. This document details its physicochemical properties, outlines established and potential synthetic routes, and explores its anticipated biological relevance based on analogous structures. Detailed experimental protocols and conceptual workflows are provided to guide researchers in their practical applications of this compound.
Introduction
This compound belongs to the class of N-aryl lactams, a scaffold that is prevalent in a variety of pharmacologically active agents. The piperidin-2-one ring is a key structural component in numerous bioactive molecules, while the ortho-substituted nitrophenyl group offers a reactive handle for a multitude of chemical transformations, most notably the reduction of the nitro group to an amine, which can then be further functionalized.
While specific research on the 2-nitro isomer is limited, its para-isomer, 1-(4-nitrophenyl)piperidin-2-one, is a well-documented key intermediate in the synthesis of Apixaban, a potent and selective Factor Xa inhibitor used as an anticoagulant.[1] This highlights the potential of nitrophenyl piperidinone derivatives as crucial building blocks in the development of novel therapeutics. The nitro group's position on the phenyl ring significantly influences the compound's electronic properties and reactivity, making the ortho-isomer a unique subject for investigation.
Physicochemical Properties
Quantitative data for this compound is sparse in the literature. However, key properties can be calculated or inferred from its known isomers and related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₂N₂O₃ | - |
| Molecular Weight | 220.23 g/mol | [2] |
| IUPAC Name | This compound | - |
| CAS Number | 203509-92-6 | [2] |
| Appearance | Inferred: Pale yellow solid | Analogy to 4-nitro isomer[3] |
| Melting Point | Not available | - |
| Solubility | Inferred: Soluble in polar organic solvents (e.g., Methanol, DMF, DMSO) | Analogy to 4-nitro isomer[3] |
| Boiling Point | Not available | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for N-arylation of lactams. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
This is a common method for the synthesis of N-aryl lactams, particularly when the aryl ring is activated by an electron-withdrawing group like a nitro substituent.
Reaction Scheme:
Figure 1: General workflow for SNAr synthesis.
Experimental Protocol (Hypothetical):
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add piperidin-2-one (1.0 eq) and anhydrous Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.
-
Substitution: Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be effective for forming C-N bonds, especially when SNAr is less efficient.
Reaction Scheme:
Figure 2: General workflow for Ullmann condensation.
Experimental Protocol (Adapted from general procedures[1][4]):
-
Preparation: In a sealable reaction vessel, combine piperidin-2-one (1.5 eq), 1-bromo-2-nitrobenzene (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Reaction: Add anhydrous DMSO and seal the vessel. Heat the mixture at 90-120 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and filter through celite to remove insoluble copper salts.
-
Extraction: Extract the filtrate with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Biological Significance and Potential Applications
While the direct biological activity of this compound is not reported, its structure suggests significant potential as a synthetic intermediate for creating pharmacologically active molecules. The primary route for its elaboration involves the reduction of the nitro group to an aniline (B41778), which can then be used in a variety of coupling reactions to build more complex structures.
Precursor to Kinase Inhibitors
The resulting 1-(2-aminophenyl)piperidin-2-one (B3245349) is a valuable scaffold for the synthesis of kinase inhibitors. The aniline moiety can be acylated, sulfonylated, or used in cyclization reactions to form heterocyclic systems known to interact with the ATP-binding site of various kinases.
Figure 3: Synthetic pathway to potential bioactive molecules.
Potential Antimicrobial and Anticancer Activity
The piperidone nucleus is a known pharmacophore with a broad range of biological activities, including antimicrobial and anticancer effects.[5][6] The introduction of the nitrophenyl group can modulate this activity. Nitroaromatic compounds themselves are known to possess antimicrobial properties, often through bioreduction to cytotoxic reactive nitrogen species.[7]
Hypothetical Signaling Pathway Involvement
Based on its potential as a precursor to kinase inhibitors, molecules derived from this compound could target signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Figure 4: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a valuable chemical entity with significant potential for application in drug discovery and development. While direct biological data on this specific isomer is limited, its structural relationship to key pharmaceutical intermediates and the chemical versatility of its functional groups make it a compound of high interest. The synthetic protocols and conceptual frameworks presented in this guide are intended to facilitate further research and unlock the therapeutic potential of molecules derived from this promising scaffold.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 1-(2-Nitrophenyl)piperidine | C11H14N2O2 | CID 225457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthetic Pathways of 1-(2-Nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Nitrophenyl)piperidin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development. As a derivative of the piperidinone scaffold, it holds potential for the synthesis of various biologically active molecules. The strategic placement of the nitro group on the phenyl ring at the ortho position significantly influences its chemical reactivity and potential pharmacological profile. This technical guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and biological relevance of this compound, serving as a crucial resource for researchers in the field.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomer, 1-(4-nitrophenyl)piperidin-2-one, as their properties can differ significantly.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | MedChemExpress[1] |
| Molecular Weight | 220.23 g/mol | MedChemExpress[1] |
| CAS Number | 203509-92-6 | MedChemExpress[1] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound is not as extensively documented as its 4-nitro isomer. However, general synthetic strategies for N-aryl lactams can be adapted. A plausible synthetic route involves the nucleophilic aromatic substitution (SNAAr) reaction between piperidin-2-one and a suitable ortho-substituted nitrobenzene.
A general experimental protocol, adapted from the synthesis of related compounds, is outlined below.
Reaction: Nucleophilic Aromatic Substitution
-
Reactants:
-
Piperidin-2-one
-
1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene
-
A strong base (e.g., sodium hydride (NaH) or sodium amide (NaNH₂))
-
-
Solvent: Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Procedure:
-
To a solution of piperidin-2-one in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), the strong base is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the lactam nitrogen.
-
The resulting solution is stirred for a period to ensure complete formation of the nucleophile.
-
The ortho-halonitrobenzene is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature or heated to facilitate the substitution reaction. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified using techniques such as recrystallization or column chromatography.
-
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Drug Development Potential
While specific biological data for this compound is limited in publicly available literature, the piperidinone core is a well-established pharmacophore with a broad range of biological activities. Derivatives of piperidin-4-one, a related structure, have shown potential as antimicrobial, anticancer, and anti-HIV agents.[2][3]
The presence of the nitrophenyl group suggests that this compound could serve as a key intermediate in the synthesis of more complex pharmaceutical agents. For instance, the nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse chemical moieties. This versatility makes this compound a valuable building block in drug discovery programs.
The 4-nitro isomer, 1-(4-nitrophenyl)piperidin-2-one, is a known intermediate in the synthesis of the anticoagulant drug Apixaban.[4] This highlights the potential for nitrophenyl piperidinone derivatives in the development of therapeutics targeting a variety of disease states. Further research is warranted to explore the specific biological activities of the 2-nitro isomer.
Potential Drug Development Pathway:
Caption: Potential pathway for drug development starting from this compound.
Spectral Data Analysis
While specific spectra for this compound are not widely published, researchers can anticipate characteristic signals in various spectroscopic analyses.
-
¹H NMR: Protons on the piperidine (B6355638) ring would appear in the aliphatic region, while protons on the nitrophenyl ring would be in the aromatic region, with their chemical shifts and coupling patterns influenced by the ortho-nitro group.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the lactam, the carbons of the piperidine ring, and the carbons of the nitrophenyl group.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam would be expected, along with characteristic bands for the N-O stretching of the nitro group.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (220.23 g/mol ) would be observed, along with characteristic fragmentation patterns.
Conclusion
This compound is a compound with significant potential as a building block in the synthesis of novel therapeutic agents. While there is a need for more comprehensive studies to fully characterize its physical properties and biological activities, the existing knowledge of related piperidinone derivatives suggests that it is a promising scaffold for further investigation. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and related compounds.
References
An In-depth Technical Guide on the Solubility of 1-(2-nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-(2-nitrophenyl)piperidin-2-one, a compound of interest in medicinal chemistry and drug development. A comprehensive review of publicly available data reveals a notable absence of quantitative solubility studies for this specific molecule. This document aims to bridge this gap by providing a detailed framework for its characterization. It includes known physicochemical properties, a qualitative solubility prediction, and a robust experimental protocol for the quantitative determination of its solubility in various solvents. Furthermore, a standardized workflow for these experimental procedures is presented visually. This guide is intended to be an essential resource for researchers initiating work with this compound, enabling a systematic and reproducible approach to its solubility profiling.
Introduction
This compound is an organic compound that serves as a potential intermediate in the synthesis of various active pharmaceutical ingredients.[1] Understanding its solubility is a critical first step in any research and development pipeline, as this fundamental physicochemical property profoundly influences bioavailability, formulation, and in vitro assay design. To date, there is a conspicuous lack of published quantitative solubility data for this compound. This guide provides the necessary theoretical and practical framework to empower researchers to generate this crucial dataset.
Physicochemical Properties
While quantitative solubility data is not available, some fundamental properties of this compound have been reported. These are summarized in the table below.
| Property | Value | Source |
| CAS Number | 203509-92-6 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight | 220.23 g/mol | [1] |
| Appearance | Not specified (likely a solid) | - |
Predicted Solubility Profile
In the absence of experimental data for the ortho-isomer, we can infer a likely qualitative solubility profile from its structural analogue, 1-(4-nitrophenyl)piperidin-2-one, which is reported to be soluble in polar solvents and insoluble in non-polar solvents.[2] The presence of a polar nitro group and a lactam ring in this compound suggests it will exhibit similar behavior. The principle of "like dissolves like" is the foundation for these predictions.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Capable of hydrogen bonding, but the aromatic ring may limit high solubility in water. Expected to be soluble in alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions are expected to facilitate dissolution. |
| Non-polar | Hexane, Toluene | Low to Insoluble | The molecule's polarity is likely too high for significant interaction with non-polar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the isothermal shake-flask method is considered the gold standard for its reliability and accuracy.[3] The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.[4]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[4]
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[4][5] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[6]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant through a chemically inert syringe filter.[7] This step is critical to avoid artificially high concentration readings.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to fall within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a pre-prepared calibration curve of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility of the compound in the original solvent, accounting for the dilution factor.
-
Express the solubility in standard units such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on 1-(2-nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-nitrophenyl)piperidin-2-one. Due to the limited publicly available data on this specific isomer, information from the closely related and more extensively studied 1-(4-nitrophenyl)piperidin-2-one (B57410) is included for comparative purposes and to suggest potential methodologies.
Chemical Identity and Properties
The IUPAC name for the compound is This compound .[1][2] It is classified as a drug intermediate, suggesting its role as a building block in the synthesis of more complex, biologically active molecules.[2]
Table 1: Physicochemical Properties of this compound and its 4-nitro Isomer
| Property | This compound | 1-(4-nitrophenyl)piperidin-2-one |
| CAS Number | 203509-92-6[1][2] | 38560-30-4[3][4] |
| Molecular Formula | C₁₁H₁₂N₂O₃[1] | C₁₁H₁₂N₂O₃[3][4] |
| Molecular Weight | 220.22 g/mol [1] | 220.22 g/mol [3][4] |
| Appearance | Light yellow to yellow solid[1] | White to yellow crystalline powder[4] |
| Boiling Point | 449.4±28.0 °C (Predicted)[1] | No data available[4] |
| Density | 1.295±0.06 g/cm³ (Predicted)[1] | Not specified |
| Melting Point | Not specified | 97 °C to 101 °C[4] |
| Solubility | Not specified | Soluble in methanol (B129727) and other polar solvents[4] |
| Storage | 2-8°C[1] | Not specified |
Synthesis and Experimental Protocols
Proposed Experimental Protocol for the Synthesis of this compound:
This proposed protocol is adapted from the synthesis of the 4-nitro isomer and may require optimization for the 2-nitro starting materials.[4]
-
Reaction: Nucleophilic aromatic substitution between 2-fluoronitrobenzene (or 2-chloronitrobenzene) and piperidin-2-one.
-
Reagents:
-
Piperidin-2-one
-
1-fluoro-2-nitrobenzene (B31998) (or 1-chloro-2-nitrobenzene)
-
Strong base (e.g., Sodium amide - NaNH₂)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)
-
-
Procedure:
-
To a solution of piperidin-2-one in anhydrous DMF, add sodium amide portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for a predetermined time to allow for the deprotonation of the piperidin-2-one.
-
Add 1-fluoro-2-nitrobenzene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80–100°C and maintain for 6–10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Workflow for the Proposed Synthesis:
Caption: Proposed Synthesis Workflow
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is scarce. However, the piperidine (B6355638) and piperidin-4-one scaffolds are known pharmacophores present in a wide range of biologically active compounds.[6][7] Derivatives of these core structures have shown a variety of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal properties, with some compounds showing significant activity.[6]
-
Anticancer Activity: The piperidine moiety is a key component of many compounds investigated for their anticancer properties.[8][9] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9]
-
Anti-tuberculosis Activity: A piperidinol derivative was identified as a hit in an anti-tuberculosis screening, leading to the synthesis and evaluation of a library of related compounds.[10]
Given that this compound is a functionalized piperidine derivative, it holds potential as an intermediate for the synthesis of novel therapeutic agents in these and other areas. Further research is required to elucidate its specific biological profile.
Signaling Pathways
There is no information available in the searched literature regarding any signaling pathways directly modulated by this compound. Research into the biological effects of this compound would be necessary to identify any such interactions.
Conclusion
This compound is a chemical intermediate with defined physicochemical properties but limited available data regarding its synthesis and biological activity. Based on the chemistry of its structural analogs, a viable synthetic route can be proposed. The broader class of piperidine derivatives is of significant interest in medicinal chemistry, suggesting that this compound could serve as a valuable starting material for the development of new therapeutics. Further investigation is warranted to explore its synthetic utility and pharmacological potential.
References
- 1. 2-Piperidinone, 1-(2-nitrophenyl)- | 203509-92-6 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]
- 5. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(2-nitrophenyl)piperidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential synthetic routes for 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in the development of various pharmacologically active compounds. Due to the limited availability of direct published procedures for this specific molecule, this document outlines detailed experimental protocols derived from established methodologies for analogous compounds, particularly the corresponding 4-nitro isomer. The described methods include Nucleophilic Aromatic Substitution (SNAr), Acylation followed by Intramolecular Cyclization, and Buchwald-Hartwig Amination.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most prominent and industrially scalable methods involve the formation of the C-N bond between the piperidin-2-one (δ-valerolactam) nitrogen and the 2-nitrophenyl ring.
Nucleophilic Aromatic Substitution (SNAr)
This is a direct and often high-yielding approach where the lactam nitrogen acts as a nucleophile, displacing a leaving group on the nitro-activated aromatic ring. The strong electron-withdrawing effect of the ortho-nitro group facilitates this reaction.
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of this compound.
Acylation and Intramolecular Cyclization
This two-step approach involves the initial acylation of 2-nitroaniline (B44862) with a 5-halovaleryl halide, followed by a base-mediated intramolecular cyclization to form the six-membered lactam ring.
Caption: Acylation and Intramolecular Cyclization pathway for the synthesis of this compound.
Buchwald-Hartwig Amination
A modern alternative, this palladium-catalyzed cross-coupling reaction can form the C-N bond between piperidin-2-one and a 2-halonitrobenzene. This method is known for its broad substrate scope and functional group tolerance.
Caption: Buchwald-Hartwig Amination pathway for the synthesis of this compound.
Experimental Protocols
The following are detailed, yet generalized, experimental protocols for the synthesis of this compound. Researchers should consider these as starting points and may need to optimize conditions for their specific laboratory settings.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from procedures for the synthesis of the 4-nitro isomer.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| Piperidin-2-one | 99.13 | - | 1.0 g | 10.1 |
| 2-Fluoronitrobenzene | 141.10 | 1.328 | 1.5 g | 10.6 |
| Sodium Hydride (60% in oil) | 24.00 | - | 0.44 g | 11.0 |
| Dimethylformamide (DMF) | 73.09 | 0.944 | 20 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-2-one and anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add 2-fluoronitrobenzene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of ice-water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis via Acylation and Intramolecular Cyclization
This protocol is based on a patented procedure for the 4-nitro isomer.
Step 1: Acylation of 2-Nitroaniline
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| 2-Nitroaniline | 138.12 | - | 1.0 g | 7.24 |
| 5-Chlorovaleryl Chloride | 155.01 | 1.25 | 1.24 g | 8.00 |
| Triethylamine (B128534) | 101.19 | 0.726 | 1.5 g | 14.8 |
| Dichloromethane (B109758) (DCM) | 84.93 | 1.33 | 20 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 2-nitroaniline and triethylamine in dichloromethane (DCM).
-
Cool the mixture to 0-5 °C in an ice-water bath under a nitrogen atmosphere.
-
Slowly add 5-chlorovaleryl chloride to the cooled solution.
-
Allow the reaction to stir at 0-5 °C for 1 hour and then at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(2-nitrophenyl)-5-chlorovaleramide. This intermediate may be used in the next step without further purification.
Step 2: Intramolecular Cyclization
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |
| Crude Amide from Step 1 | ~256.68 | - | ~1.86 g | 7.24 |
| Sodium Hydroxide (B78521) | 40.00 | - | 0.35 g | 8.75 |
| Water | 18.02 | 1.00 | 10 mL | - |
| Ethanol (B145695) | 46.07 | 0.789 | 20 mL | - |
Procedure:
-
Dissolve the crude N-(2-nitrophenyl)-5-chlorovaleramide in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and analysis of this compound.
Expected Data (Based on Analogous Compounds)
| Parameter | Expected Value/Data |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Appearance | Pale yellow to yellow solid |
| Yield | 60-90% (highly dependent on the method and optimization) |
| ¹H NMR | Aromatic protons (4H) in the range of δ 7.0-8.2 ppm. Aliphatic protons of the piperidinone ring (8H) in the range of δ 1.8-3.8 ppm. |
| ¹³C NMR | Carbonyl carbon around δ 170 ppm. Aromatic carbons in the range of δ 120-150 ppm. Aliphatic carbons in the range of δ 20-50 ppm. |
| Mass Spectrometry | [M+H]⁺ at m/z 221.09 |
This guide provides a comprehensive starting point for the synthesis of this compound. It is strongly recommended that all procedures be carried out with appropriate safety precautions in a well-ventilated fume hood. Further optimization of the outlined protocols may be necessary to achieve desired yields and purity.
An In-depth Technical Guide to the Synthesis of 1-(2-nitrophenyl)piperidin-2-one
This technical guide provides a comprehensive overview of the primary synthetic routes, starting materials, and experimental considerations for the preparation of 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Starting Materials
The synthesis of this compound fundamentally involves the formation of a carbon-nitrogen bond between a piperidin-2-one moiety and a 2-nitrophenyl group. The selection of specific starting materials is contingent on the chosen synthetic strategy.
| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |
| Piperidin-2-one (δ-Valerolactam) | C₅H₉NO | 99.13 | 675-20-7 | Nucleophilic amine source |
| 1-Fluoro-2-nitrobenzene (B31998) | C₆H₄FNO₂ | 141.10 | 1493-27-2 | Electrophilic aryl source |
| 1-Chloro-2-nitrobenzene (B146284) | C₆H₄ClNO₂ | 157.55 | 88-73-3 | Electrophilic aryl source |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 577-19-5 | Electrophilic aryl source |
Synthetic Pathways and Methodologies
Two principal synthetic routes are predominantly employed for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNA_r) and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNA_r)
This is a widely utilized method for forming aryl-nitrogen bonds. The reaction proceeds via the attack of a nucleophile (the deprotonated piperidin-2-one) on an aryl halide. The presence of a strong electron-withdrawing group, such as the nitro group in the ortho or para position, is crucial as it activates the aromatic ring towards nucleophilic attack.[1][2] The reaction mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[1]
Experimental Protocol: SNA_r
A representative protocol for the synthesis of this compound via SNA_r is as follows:
-
Deprotonation of Piperidin-2-one: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve piperidin-2-one (1.0 eq.) in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or sodium amide (NaNH₂, 1.1 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Aryl Halide Addition: Add 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile and efficient method for the formation of C-N bonds.[3][4] This reaction is particularly useful when the SNA_r reaction is sluggish or fails due to the low reactivity of the aryl halide. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[4]
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination to synthesize this compound is as follows:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-2-nitrobenzene, 1.0 eq.), piperidin-2-one (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand, 2-10 mol%).
-
Solvent and Base: Add an anhydrous solvent, typically toluene (B28343) or 1,4-dioxane, followed by a base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction: Purge the reaction mixture with an inert gas (argon or nitrogen) and heat to 80-110 °C. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Data Summary
The choice of synthetic route can influence the reaction conditions and overall yield. The following table summarizes typical parameters for the synthesis of this compound.
| Parameter | Nucleophilic Aromatic Substitution (SNA_r) | Buchwald-Hartwig Amination |
| Aryl Substrate | 1-Fluoro-2-nitrobenzene, 1-Chloro-2-nitrobenzene | 1-Chloro-2-nitrobenzene, 1-Bromo-2-nitrobenzene |
| Base | NaH, NaNH₂, K₂CO₃ | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | DMF, DMSO, NMP | Toluene, Dioxane, THF |
| Temperature | 80-120 °C | 80-110 °C |
| Catalyst | None | Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Ligand | None | Phosphine-based (e.g., Xantphos, BINAP) |
| Typical Yield | Moderate to High | Good to Excellent |
Visualizing the Synthesis and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r).
Caption: Catalytic cycle of Buchwald-Hartwig Amination.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(2-nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and practical framework for understanding and predicting the outcomes of electrophilic aromatic substitution (EAS) reactions on 1-(2-nitrophenyl)piperidin-2-one. Due to the presence of both an ortho, para-directing N-acylamino group (the piperidin-2-one moiety) and a meta-directing nitro group, the regioselectivity of these reactions is a subject of significant interest in synthetic organic chemistry. This document outlines the directing effects of these substituents, predicts the major products for common EAS reactions, and provides detailed hypothetical experimental protocols. All quantitative predictions and proposed methodologies are summarized in structured tables for clarity. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its chemical structure, featuring a substituted aromatic ring, makes it a candidate for further functionalization through electrophilic aromatic substitution. The phenyl ring is substituted with two groups that exert competing directing effects: the piperidin-2-one ring, which is an N-acylamino group, and a nitro group. Understanding the interplay of these electronic and steric effects is crucial for predicting and controlling the regiochemical outcome of EAS reactions.
Analysis of Substituent Directing Effects
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the combined influence of the N-acylamino and nitro substituents.
-
The 1-(piperidin-2-one) Substituent (-N(CO)C₄H₈): This group is analogous to an acetamido group. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic ring, thereby increasing the electron density at the ortho and para positions. This resonance effect makes the N-acylamino group an activating and ortho, para-director .[1] However, the activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group, which also participates in resonance with the nitrogen lone pair.[2] Steric hindrance from the piperidin-2-one ring may disfavor substitution at the ortho position (position 6).
-
The Nitro Substituent (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects.[3][4] It withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making the ring less nucleophilic and slowing down the rate of electrophilic attack.[5] Consequently, the nitro group is a meta-director .[4][6]
Combined Effect: In this compound, the N-acylamino group at position 1 directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively). The nitro group at position 2 directs incoming electrophiles to positions 4 and 6 (meta to the nitro group). Therefore, both groups reinforce the directing of the incoming electrophile to the 4 and 6 positions . Position 4 is para to the N-acylamino group and meta to the nitro group. Position 6 is ortho to the N-acylamino group and meta to the nitro group. Due to the strong deactivating nature of the nitro group, harsh reaction conditions may be necessary. Steric hindrance from the piperidin-2-one ring might lead to a preference for substitution at the less hindered position 4.
Predicted Electrophilic Aromatic Substitution Reactions and Experimental Protocols
Based on the analysis of directing effects, the following sections outline the predicted outcomes and hypothetical experimental protocols for various EAS reactions on this compound.
Nitration
The introduction of a second nitro group onto the aromatic ring is predicted to occur at the 4- or 6-position. Given the already deactivated nature of the ring, forcing conditions are likely required.
Predicted Products: 1-(2,4-dinitrophenyl)piperidin-2-one and 1-(2,6-dinitrophenyl)piperidin-2-one.
Hypothetical Experimental Protocol: Nitration
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Substrate Addition: Slowly add 1.0 g of this compound to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol (B145695) to obtain the purified dinitrated products.
Halogenation (Bromination)
Bromination is expected to yield a mixture of bromo-substituted products, primarily at the 4- and 6-positions. A Lewis acid catalyst will likely be necessary.
Predicted Products: 1-(4-bromo-2-nitrophenyl)piperidin-2-one and 1-(6-bromo-2-nitrophenyl)piperidin-2-one.
Hypothetical Experimental Protocol: Bromination
-
Reaction Setup: To a solution of 1.0 g of this compound in 20 mL of a suitable solvent (e.g., dichloromethane (B109758) or acetic acid) in a round-bottom flask, add 0.1 g of iron(III) bromide (FeBr₃) as a catalyst.
-
Reagent Addition: In a dropping funnel, place a solution of 0.73 g (0.23 mL) of bromine in 5 mL of the same solvent. Add the bromine solution dropwise to the reaction mixture at room temperature with protection from light.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove excess bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the isomeric products.
Sulfonation
Sulfonation is predicted to introduce a sulfonic acid group at the 4- or 6-position. The reaction is typically reversible.[7]
Predicted Products: 4-(2-oxo-piperidin-1-yl)-3-nitrobenzenesulfonic acid and 2-(2-oxo-piperidin-1-yl)-3-nitrobenzenesulfonic acid.
Hypothetical Experimental Protocol: Sulfonation
-
Reaction Setup: In a round-bottom flask, place 1.0 g of this compound.
-
Reagent Addition: Carefully add 5 mL of fuming sulfuric acid (oleum, 20% SO₃) to the flask at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by observing the dissolution of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The sulfonic acid product may precipitate or remain in solution. If it precipitates, collect it by filtration. If it remains in solution, it can be isolated as a salt by adding a saturated solution of sodium chloride ("salting out").
-
Purification: The crude product can be purified by recrystallization from water.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings, such as those bearing a nitro group.[8][9][10] The strong electron-withdrawing nature of the nitro group makes the aromatic ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediate. Therefore, Friedel-Crafts alkylation and acylation of this compound are not expected to proceed under standard conditions.
Data Presentation
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Substituent | Directing Effect | Predicted Substitution Sites |
| 1 | -N(CO)C₄H₈ | Activating, Ortho, Para-directing | 4, 6 |
| 2 | -NO₂ | Deactivating, Meta-directing | 4, 6 |
| Overall | 4 and 6 |
Table 2: Summary of Predicted Reactions and Hypothetical Conditions
| Reaction | Electrophile | Reagents and Conditions | Predicted Major Products |
| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | 1-(2,4-dinitrophenyl)piperidin-2-one, 1-(2,6-dinitrophenyl)piperidin-2-one |
| Bromination | Br⁺ | Br₂, FeBr₃, CH₂Cl₂ or CH₃COOH, rt | 1-(4-bromo-2-nitrophenyl)piperidin-2-one, 1-(6-bromo-2-nitrophenyl)piperidin-2-one |
| Sulfonation | SO₃ | Fuming H₂SO₄ (20% SO₃), 80-100 °C | 4-(2-oxo-piperidin-1-yl)-3-nitrobenzenesulfonic acid, 2-(2-oxo-piperidin-1-yl)-3-nitrobenzenesulfonic acid |
| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | No reaction expected |
| Friedel-Crafts Acylation | RCO⁺ | R-COCl, AlCl₃ | No reaction expected |
Visualizations
Caption: General mechanism of electrophilic aromatic substitution.
Caption: General experimental workflow for organic synthesis.
Conclusion
The electrophilic aromatic substitution of this compound presents a compelling case study in the interplay of directing group effects. The combined influence of the ortho, para-directing N-acylamino group and the meta-directing nitro group is predicted to direct incoming electrophiles to the 4- and 6-positions. While standard EAS reactions such as nitration, halogenation, and sulfonation are expected to proceed under appropriate conditions, Friedel-Crafts reactions are unlikely to be successful due to the strong deactivating effect of the nitro group. The hypothetical protocols and predictive data presented in this guide serve as a valuable resource for researchers planning the synthetic modification of this and structurally related compounds. Experimental validation of these predictions is encouraged to further elucidate the reactivity of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Ch22: EArS of aromatic amines [chem.ucalgary.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 5. sarthaks.com [sarthaks.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
Potential Biological Activity of 1-(2-Nitrophenyl)piperidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological activity data for 1-(2-nitrophenyl)piperidin-2-one is limited in publicly available literature. This guide extrapolates potential activities based on studies of structurally related piperidinone and nitrophenyl compounds. The information presented is intended for research and exploratory purposes and should be validated through specific experimental investigation of this compound.
Executive Summary
This compound is a heterocyclic compound featuring a piperidin-2-one core, a versatile scaffold known to be present in a wide array of biologically active molecules. While this specific ortho-nitro isomer is primarily documented as a chemical intermediate, the broader class of piperidinone derivatives has demonstrated significant potential in medicinal chemistry, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the extrapolated biological potential of this compound, detailed experimental protocols for assessing these activities, and insights into potential signaling pathways it may modulate. All quantitative data from related compounds are presented in structured tables for comparative analysis, and key conceptual frameworks are visualized using Graphviz diagrams.
Chemical Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O₃
-
Molecular Weight: 220.23 g/mol
-
Structure:
Potential Biological Activities
Based on the activities of related piperidinone and nitrophenyl-containing compounds, this compound could be investigated for the following biological effects.
Anticancer Activity
Piperidinone derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The piperidine (B6355638) scaffold is a common feature in many antibacterial and antifungal agents. Derivatives of piperidin-4-one have shown significant antimicrobial activity against various bacterial and fungal strains.
Anti-inflammatory Activity
Certain piperidinone analogs have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators.
Quantitative Data from Related Compounds
The following tables summarize quantitative biological activity data for representative piperidinone derivatives. Note: This data is not for this compound and is provided for comparative purposes to guide potential future studies.
Table 1: Anticancer Activity of Selected Piperidinone Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Pancreatic Cancer (MIA PaCa-2) | MTT Assay | 2.5 | [1] |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | Macrophage (RAW264.7) | NF-κB Inhibition | ~5 | [2] |
| 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) | Lymphoma (CEM) | Cytotoxicity | 0.05 | [3] |
| 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610) | Colon Cancer (COLO 205) | Cytotoxicity | 0.1 | [3] |
Table 2: Antimicrobial Activity of Selected Piperidin-4-one Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus | 125-500 | [4] |
| 2,6-diaryl-3-methyl-4-piperidones | Escherichia coli | 250-1000 | [4] |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Candida albicans | 62.5-250 | [4] |
Table 3: Anti-inflammatory Activity of Selected Piperidinone Derivatives
| Compound/Derivative | Assay | Target | IC₅₀ (µM) | Reference |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB DNA binding (LPS-induced) | NF-κB | ~5 | [2] |
| N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) | TNF-α production (LPS-induced) | TNF-α | ~1.2 | [5] |
| N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10) | IL-6 production (LPS-induced) | IL-6 | ~0.8 | [5] |
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Synthesis of a Related Compound: 1-(4-Nitrophenyl)piperidin-2-one
This protocol describes the synthesis of the para-isomer, which can be adapted for the ortho-isomer.
Materials:
-
5-Chloropentanoyl chloride
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Isopropyl alcohol
Procedure:
-
Dissolve 4-nitroaniline in DCM and cool the solution in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of 5-chloropentanoyl chloride in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with dilute HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from isopropyl alcohol to yield pure 1-(4-nitrophenyl)piperidin-2-one.[6]
Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7][8]
Antibacterial Assay (Broth Microdilution Method)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution in DMSO
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][9]
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound stock solution in DMSO
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[10]
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related piperidinone compounds, this compound may exert its biological effects through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation and Cancer
Several piperidinone derivatives have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cancer cell survival.[1][2][11] Inhibition of this pathway could lead to a reduction in the expression of pro-inflammatory cytokines and pro-survival genes.
Caption: Potential inhibition of the NF-κB signaling pathway.
Intrinsic Apoptosis Pathway in Cancer
Cytotoxic piperidinone derivatives can induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by cellular stress and mitochondrial dysfunction.[3]
References
- 1. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(Nitrophenyl)piperidin-2-one: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific experimental and quantitative data for 1-(2-nitrophenyl)piperidin-2-one. This guide utilizes the closely related and well-documented isomer, 1-(4-nitrophenyl)piperidin-2-one (B57410) , as a representative compound for this chemical class. The methodologies and data presented are derived from studies on this para-isomer and are intended to serve as a technical framework for researchers.
Introduction
The nitrophenyl derivative of piperidin-2-one is a versatile chemical intermediate, primarily recognized for its crucial role in the synthesis of modern pharmaceuticals. The core structure, featuring a six-membered piperidinone ring attached to a nitrophenyl group, provides a reactive scaffold for building more complex molecules. While various isomers exist, the para-substituted version, 1-(4-nitrophenyl)piperidin-2-one, is a well-documented precursor in the industrial synthesis of Apixaban (B1684502), a direct Factor Xa inhibitor and widely used anticoagulant.[1][2] This guide provides an in-depth overview of the synthesis, characterization, and key applications of this compound class, with a focus on the established data for 1-(4-nitrophenyl)piperidin-2-one.
Synthesis and Characterization
The synthesis of 1-(4-nitrophenyl)piperidin-2-one is typically achieved through a two-step process involving N-acylation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperidin-2-one
This protocol is adapted from established patent literature for the synthesis of the Apixaban intermediate.[1][3]
Step 1: N-(4-nitrophenyl)-5-chloropentanamide Synthesis
-
Dissolution: In a 1000 mL three-neck flask equipped with a mechanical stirrer, add p-nitroaniline (40g, 0.28 mol), dried tetrahydrofuran (B95107) (600 mL), and triethylamine (B128534) (60 mL, 0.44 mol).[1]
-
Acylation: While stirring, add 5-chlorovaleryl chloride (56 mL, 0.44 mol) to the mixture in batches.[1]
-
Reaction: Heat the reaction mixture to 60°C for 2 hours.[1] Monitor reaction completion via Thin Layer Chromatography (TLC).
Step 2: Intramolecular Cyclization
-
Cooling: Lower the temperature of the reaction mixture to -10°C.[1]
-
Base Addition: Add sodium tert-butoxide (69.8g, 0.92 mol) in batches, ensuring the temperature is maintained below 0°C.[1]
-
Reaction: After the addition is complete, raise the temperature to 50°C and continue stirring for 6 hours.[1]
-
Work-up: Remove the tetrahydrofuran under reduced pressure. Wash the residue with 500 mL of a saturated sodium carbonate solution.[1]
-
Isolation: A large amount of solid will precipitate. Collect the solid by filtration to obtain 1-(4-nitrophenyl)piperidin-2-one.[1] The crude product can be further purified by recrystallization from isopropyl alcohol.[3]
Data Presentation: Physicochemical and Spectroscopic Data
The following tables summarize the available quantitative data for 1-(4-nitrophenyl)piperidin-2-one.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 38560-30-4 | [4] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |
| Molecular Weight | 220.22 g/mol | [4] |
| Appearance | Tan/Yellow Solid | [1] |
| Melting Point | 96-99 °C | [1] |
| Yield | ~85.4% |[1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
|---|---|---|
| ¹³C NMR | Spectra available in public databases. | [4] |
| IR (ATR) | Spectra available in public databases. | [4] |
| Raman (FT) | Spectra available in public databases. | [4] |
| Mass Spec (GC-MS) | Spectra available in public databases. |[5][6] |
Note: Detailed peak lists are not provided in the search results, but raw spectral data can be accessed through the referenced databases like PubChem.
Application in Drug Development: The Synthesis of Apixaban
The primary and most significant application of 1-(4-nitrophenyl)piperidin-2-one is its role as a key starting material in the synthesis of the anticoagulant drug, Apixaban.[1][2][7] The synthetic pathway involves the transformation of the piperidinone ring into a dihydropyridinone structure, which later forms part of the core scaffold of the final drug molecule.
Experimental Workflow: Apixaban Synthesis from 1-(4-nitrophenyl)piperidin-2-one
The following workflow outlines the initial steps in the conversion of 1-(4-nitrophenyl)piperidin-2-one towards the Apixaban core structure.
Step 1: Dichlorination
-
Dissolution: Dissolve 1-(4-nitrophenyl)piperidin-2-one (40g, 0.18 mol) in chlorobenzene (B131634) (400 mL) in a 1000 mL pear-shaped flask.[1]
-
Chlorination: Under stirring, add phosphorus pentachloride (132.4g, 0.64 mol) in batches.[1]
-
Reaction: Heat the reaction to 55°C for 5 hours to yield 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381).[1][3]
Step 2: Morpholine (B109124) Substitution and Elimination
-
Reaction: To the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (40g, 0.14 mol), add morpholine (160 mL, 1.84 mol).[1]
-
Heating: Raise the temperature to 130°C and react for 5 hours. This step results in a nucleophilic substitution followed by elimination.[1]
-
Isolation: Recover the excess morpholine under reduced pressure. Add water (400 mL) to the residue and stir for 30 minutes to precipitate the product, 3-morpholinyl-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[1]
This intermediate then undergoes further reactions, including reduction of the nitro group and subsequent cyclization with other reagents to form the final Apixaban molecule.[7]
Visualization of the Synthetic Pathway
The following diagram illustrates the initial transformation of 1-(4-nitrophenyl)piperidin-2-one in the synthesis of Apixaban.
Caption: Initial steps in the Apixaban synthesis pathway starting from 1-(4-nitrophenyl)piperidin-2-one.
Broader Biological Potential of the Piperidinone Scaffold
While this compound and its para-isomer are primarily valued as synthetic intermediates, the core piperidinone (or piperidin-4-one) pharmacophore is present in a wide range of biologically active molecules. This suggests that derivatives of the title compound could be explored for various therapeutic applications.
The piperidin-4-one nucleus, a close structural relative, has been reported to possess diverse pharmacological activities, including:
-
Antimicrobial and Antifungal Activity [10]
-
Antiviral Activity (including Anti-HIV) [9]
-
Central Nervous System (CNS) Depressant Activity [10]
These activities highlight the potential of the piperidine/piperidinone scaffold as a valuable starting point for medicinal chemistry campaigns.
Logical Relationship: From Scaffold to Potential Activity
The diagram below illustrates the logical flow from the core chemical structure to its potential therapeutic applications, which could guide future research on novel derivatives of this compound.
Caption: Potential therapeutic avenues for derivatives based on the core piperidinone scaffold.
References
- 1. guidechem.com [guidechem.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 4. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
An In-depth Technical Guide to 1-(2-nitrophenyl)piperidin-2-one: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific safety and toxicological data are publicly available for 1-(2-nitrophenyl)piperidin-2-one. This guide is compiled from information on structurally related compounds, including other nitrophenyl and piperidinone derivatives. All procedures should be conducted with a thorough risk assessment and under the supervision of qualified personnel.
Introduction
This compound (CAS No. 203509-92-6) is a chemical intermediate potentially utilized in the synthesis of more complex molecules in pharmaceutical and agrochemical research.[1] Its structure, featuring a piperidinone ring N-substituted with a 2-nitrophenyl group, suggests potential biological activity, as piperidine (B6355638) and its derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.[2][3][4] This document provides a comprehensive overview of the available safety information, handling procedures, and experimental protocols relevant to this compound, primarily based on data from analogous structures.
Physicochemical Data
Specific experimental data for this compound is not widely reported. The following table includes basic calculated properties and data for the structurally related isomer, 1-(4-nitrophenyl)piperidin-2-one, for comparative purposes.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 203509-92-6 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | - |
| Molecular Weight | 220.23 g/mol | - |
| Appearance (Predicted) | White to yellow crystalline powder | [5] |
| Solubility (Predicted) | Soluble in polar organic solvents (e.g., Methanol, Dichloromethane) | [5] |
| Melting Point (Isomer) | 97-101 °C (for 1-(4-nitrophenyl)piperidin-2-one) | [5] |
| XLogP3 (Isomer) | 1.5 (for 1-(4-nitrophenyl)piperidin-2-one) | [6] |
Safety and Handling
As a nitrophenyl derivative and a piperidine compound, this compound should be handled with care in a controlled laboratory environment. The following guidelines are based on best practices for handling similar chemical classes.[7][8][9]
Hazard Identification and Personal Protective Equipment (PPE)
Based on related compounds, potential hazards include:
-
Harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
May cause irritation to the skin, eyes, and respiratory tract.[7]
The following minimum PPE should be worn at all times:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.[10]
-
Skin Protection: Nitrile or neoprene gloves, inspected before use. A lab coat is mandatory.[10]
-
Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]
Storage and Stability
Proper storage is crucial to maintain chemical integrity and ensure safety:
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11][12]
-
Container: Keep in a tightly sealed, properly labeled container.[13]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]
Spill and Waste Disposal
-
Small Spills: In a fume hood, absorb the spill with an inert material like vermiculite (B1170534) or sand. Collect the material into a sealed, labeled container for hazardous waste disposal.[9]
-
Large Spills: Evacuate the area and contact emergency services.
-
Waste Disposal: Dispose of waste material through a licensed hazardous waste disposal company. Do not allow the substance to enter drains.[8]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Experimental Protocols
Hypothetical Synthesis of this compound
Note: No specific synthesis protocol for this compound was found in the reviewed literature. The following is a plausible method adapted from the synthesis of the related compound, 1-(4-nitrophenyl)piperidin-2-one.[5][16] This protocol is for informational purposes only and has not been experimentally validated.
Reaction Scheme:
Caption: Hypothetical synthesis of this compound.
Materials:
-
Piperidin-2-one
-
1-Fluoro-2-nitrobenzene
-
Sodium amide (NaNH₂)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a chemical fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: To the flask, add anhydrous DMF, followed by piperidin-2-one and 1-fluoro-2-nitrobenzene.
-
Base Addition: Carefully add sodium amide portion-wise to the stirred solution. An exothermic reaction may occur.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the mixture to room temperature and then slowly pour it into a beaker of ice water to quench the reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product may be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Logical and Experimental Workflows
The following diagrams illustrate logical workflows for handling and experimentation with this compound.
Caption: General laboratory workflow for handling this compound.
Given the interest in piperidine derivatives for drug discovery, a common subsequent step after synthesis is to assess the compound's biological activity.
Caption: A potential workflow for the biological evaluation of the compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]
- 6. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Piperidine, 1-[2-(2-nitrophenyl)ethenyl]-, (E)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. Specification for storage and transport of o-nitrophenol-Chemwin [en.888chem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. fishersci.com [fishersci.com]
- 15. peptide.com [peptide.com]
- 16. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
1-(2-nitrophenyl)piperidin-2-one material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS). A specific and comprehensive MSDS for 1-(2-nitrophenyl)piperidin-2-one was not found. The information herein is compiled from available data for the compound and its structural analogs, primarily 1-(4-nitrophenyl)piperidin-2-one. All personnel handling this chemical should exercise caution and adhere to established laboratory safety protocols.
Chemical and Physical Properties
This section summarizes the known and predicted physicochemical properties of this compound and its 4-nitro isomer for comparison.
| Property | This compound | 1-(4-nitrophenyl)piperidin-2-one |
| CAS Number | 203509-92-6 | 38560-30-4 |
| Molecular Formula | C₁₁H₁₂N₂O₃[1] | C₁₁H₁₂N₂O₃[2] |
| Molecular Weight | 220.22 g/mol [1] | 220.22 g/mol [2] |
| Appearance | Light yellow to yellow solid (Predicted)[1] | White to yellow crystalline powder[3][4] |
| Melting Point | Not available | 97 - 101 °C[3] |
| Boiling Point | 449.4 ± 28.0 °C (Predicted)[1] | No data available[3] |
| Density | 1.295 ± 0.06 g/cm³ (Predicted)[1] | Not available |
| Solubility | Not available | Soluble in methanol (B129727) and other polar solvents; insoluble in non-polar solvents[3] |
| pKa | -2.58 ± 0.20 (Predicted)[1] | Not available |
| Storage Temperature | 2-8°C[1] | Refrigerator[4] |
Safety and Hazard Information
Based on data for the structurally similar compound 1-(4-nitrophenyl)piperidin-2-one, the following hazard classifications are provided. Users should handle this compound with the same level of caution.
| Hazard Category | GHS Classification | Hazard Statements |
| Acute Oral Toxicity | Warning | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation[4] |
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following handling procedures and PPE are mandatory.
Workflow for Safe Handling
Caption: General workflow for handling hazardous chemical compounds.
Synthesis Protocol (Adapted from a related compound)
The following is a general procedure for the synthesis of 1-(4-nitrophenyl)piperidin-2-one, which may be adaptable for the 2-nitro isomer. Researchers should conduct their own literature search and risk assessment before attempting any synthesis.
Synthesis of 1-(4-nitrophenyl) piperidin-2-one [5]
-
Charge a reactor with Tetrahydrofuran (THF) and 5-bromovaleric acid.
-
Stir the mixture for 5-10 minutes to obtain a clear solution.
-
Cool the solution to 0-5 °C.
-
Charge the cooled solution with potassium tertiary butoxide.
-
After completion of the reaction (monitored by an appropriate method like TLC), distill the THF under vacuum at a temperature below 45 °C to obtain a residue.
-
Add purified water to the residue and extract the product with dichloromethane (B109758).
-
Combine the organic layers, wash with water, and distill the dichloromethane under vacuum below 40 °C to obtain the crude product.
-
Further purification can be achieved by crystallization.
Biological Activity and Potential Applications
While there is no specific biological data for this compound, the piperidin-4-one scaffold is a known pharmacophore with a wide range of biological activities.[6]
Potential Activities of Piperidine (B6355638) Derivatives:
-
Anticancer: Piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation.[7][8]
-
Antimicrobial: Certain piperidin-4-one derivatives have shown significant antibacterial and antifungal activity.[9]
-
Anti-HIV: The piperidin-4-one nucleus is present in compounds with reported anti-HIV activity.[6]
-
Anti-tuberculosis: Piperidinol analogs have been identified with activity against Mycobacterium tuberculosis.[10]
Logical Relationship of Piperidine Core to Biological Activity
Caption: The versatile piperidine core is a scaffold for various biological activities.
It is important to note that the biological effects of a specific derivative are highly dependent on its substitution pattern. The nitro group's position on the phenyl ring (ortho vs. para) can significantly influence the molecule's electronic properties, conformation, and, consequently, its biological activity. Further research is required to elucidate the specific biological profile of this compound.
References
- 1. 2-Piperidinone, 1-(2-nitrophenyl)- | 203509-92-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]
- 4. 1-(4-Nitrophenyl)piperidin-2-one | 38560-30-4 [sigmaaldrich.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Nitrophenyl)piperidin-2-one is a substituted piperidinone, a class of heterocyclic compounds prevalent in medicinal chemistry.[1] The piperidine (B6355638) ring is a fundamental scaffold in numerous pharmaceuticals, and its derivatives have shown a wide array of biological activities.[1] While the isomeric 1-(4-nitrophenyl)piperidin-2-one (B57410) is a well-documented intermediate in the synthesis of the anticoagulant drug Apixaban, the 2-nitro isomer is cataloged as a drug intermediate for the synthesis of various active compounds, though specific applications and biological targets are less commonly reported in public literature.[2][3] This guide provides a comprehensive overview of the available technical data, plausible synthetic routes, and general context for the utility of this compound in research and drug development.
Physicochemical and Spectroscopic Data
Quantitative data for this compound has been aggregated from various suppliers and databases. The following tables summarize the key physical, chemical, and spectroscopic properties.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 203509-92-6 | MedChemExpress |
| Molecular Formula | C₁₁H₁₂N₂O₃ | MedChemExpress[2] |
| Molecular Weight | 220.23 g/mol | MedChemExpress[2] |
| Purity | 97.85% | MedChemExpress |
Table 2: Spectroscopic Data
| Spectrum Type | Data Highlights | Source |
| ¹H NMR | Data available upon request from supplier | MedChemExpress |
| LCMS | Data available upon request from supplier | MedChemExpress |
| IR Spectroscopy | Data not specifically available for this isomer. General lactam C=O stretch expected around 1680 cm⁻¹. | General Spectroscopic Principles |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 221.23 | Calculated |
Commercial Suppliers
Several chemical suppliers list this compound in their catalogs, indicating its availability for research and development purposes.
Table 3: Commercial Suppliers
| Supplier | Catalog Number | Purity |
| MedChemExpress | HY-I0333 | 97.85% |
| Sigma-Aldrich | SY3H6E415919 | Not specified |
| Active Biopharma Corp | ABP004844 | Not specified |
Experimental Protocols
Proposed Synthesis: Ullmann Condensation
This protocol is a generalized procedure adapted for the synthesis of this compound.
Reaction:
Materials:
-
Piperidin-2-one
-
2-Fluoronitrobenzene (or 2-chloronitrobenzene)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N,N'-dimethylglycine, L-proline, or a phenanthroline derivative)
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-2-one, the aryl halide (2-fluoronitrobenzene), copper(I) iodide, the ligand, and the base.
-
Add the solvent (e.g., DMF) to the flask.
-
Heat the reaction mixture to a high temperature (typically in the range of 90-150 °C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Potential Applications and Biological Context
The piperidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents, among other therapeutic areas.[4]
Given that this compound is marketed as a "drug intermediate," its primary role is likely as a building block for more complex molecules. The 2-nitrophenyl group can be chemically modified, for example, through reduction of the nitro group to an amine, which can then be further functionalized. This amine could serve as a handle for introducing other pharmacophores or for intramolecular cyclization reactions to build more complex heterocyclic systems.
Without specific biological data for this compound, we can only hypothesize its potential roles based on the activities of related N-aryl lactams. For instance, some piperidine derivatives have been shown to target G-protein coupled receptors (GPCRs) or act as enzyme inhibitors.
Visualizations
Logical Workflow for Synthesis and Functionalization
The following diagram illustrates a logical workflow for the synthesis of this compound and its potential subsequent modification for use in drug discovery.
Plausible Synthetic Pathway via Ullmann Condensation
This diagram details the key components and steps in a plausible Ullmann condensation reaction for the synthesis of the title compound.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innospk.com [innospk.com]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Methodological & Application
Synthesis of 1-(2-nitrophenyl)piperidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-(2-nitrophenyl)piperidin-2-one is a valuable chemical intermediate, particularly in the synthesis of pharmacologically active molecules. Its structure, featuring a nitro-substituted aromatic ring linked to a lactam, provides a versatile scaffold for further chemical modifications. The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic substitution reactions and can be reduced to an amino group, opening avenues for a wide array of derivatizations. This intermediate is of interest to researchers in medicinal chemistry and drug development for the synthesis of novel therapeutic agents.
Two primary synthetic strategies are commonly employed for the synthesis of N-aryl lactams such as this compound: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Buchwald-Hartwig Amination: This powerful cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine or amide in the presence of a palladium catalyst and a phosphine (B1218219) ligand.[1][2] It is a highly versatile and widely used method for the synthesis of N-aryl compounds. For the synthesis of this compound, this would involve the coupling of an ortho-halonitrobenzene with piperidin-2-one.
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by strong electron-withdrawing groups, such as a nitro group.[3][4] The ortho and para positions relative to the nitro group are particularly activated. This method can be a more direct and cost-effective approach compared to palladium-catalyzed methods, provided the aromatic substrate is sufficiently reactive. A plausible SNAr approach involves the reaction of 2-nitroaniline (B44862) with a 5-halopentanoyl halide, followed by intramolecular cyclization.[5]
The choice of method may depend on factors such as the availability and cost of starting materials, desired yield, and scalability of the reaction.
Data Presentation
| Parameter | Buchwald-Hartwig Amination (Proposed) | Nucleophilic Aromatic Substitution (SNAr) (Analogous to 4-nitro isomer)[5] |
| Starting Materials | 1-bromo-2-nitrobenzene (B46134), Piperidin-2-one | 2-nitroaniline, 5-chloropentanoyl chloride |
| Key Reagents | Pd(OAc)₂, BINAP, Cs₂CO₃ | Triethylamine (B128534), Potassium tert-butoxide |
| Solvent | Toluene (B28343) | Dichloromethane (B109758) |
| Temperature | 110 °C | 0-5 °C (acylation), 0-35 °C (cyclization) |
| Reaction Time | ~8 hours | Not specified, monitored by HPLC |
| Yield | Not reported for this specific product | Not reported for this specific product |
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination (Proposed)
This protocol is based on a general procedure for Buchwald-Hartwig amination.[1]
1. Materials:
-
1-bromo-2-nitrobenzene
-
Piperidin-2-one
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Nitrogen gas
-
Celite
-
Silica (B1680970) gel for column chromatography
2. Equipment:
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
3. Procedure:
-
To a Schlenk flask, add 1-bromo-2-nitrobenzene (1.0 equiv.), piperidin-2-one (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and BINAP (0.08 equiv.).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times.
-
Add anhydrous toluene (10 volumes relative to the aryl bromide) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 8 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing the pad with toluene.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr) (Adapted from a similar procedure for the 4-nitro isomer)[5]
This two-step protocol is adapted from the synthesis of 1-(4-nitrophenyl)piperidin-2-one.[5]
Step A: Synthesis of 5-chloro-N-(2-nitrophenyl)pentanamide
1. Materials:
-
2-nitroaniline
-
5-chloropentanoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Nitrogen gas
2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
3. Procedure:
-
Dissolve 2-nitroaniline (1.0 equiv.) and triethylamine (2.0 equiv.) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 5-chloropentanoyl chloride (1.1 equiv.) to the cooled solution.
-
Allow the reaction mixture to stir at this temperature and monitor the reaction by TLC or LC-MS until the 2-nitroaniline is consumed.
Step B: Intramolecular Cyclization to this compound
1. Materials:
-
Crude 5-chloro-N-(2-nitrophenyl)pentanamide from Step A
-
Potassium tert-butoxide
-
Dichloromethane (DCM)
-
Ice water
-
Isopropyl alcohol for crystallization
2. Equipment:
-
Reaction vessel with temperature control
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
3. Procedure:
-
To the reaction mixture from Step A, cooled to 0-5 °C, add potassium tert-butoxide (2.5 equiv.) portion-wise over a period of about 3 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to 25-35 °C.
-
Monitor the reaction by HPLC until the intermediate is consumed.
-
Pour the reaction mass into ice water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then concentrate under reduced pressure.
-
Crystallize the crude product from isopropyl alcohol to afford this compound.
Mandatory Visualization
Caption: Buchwald-Hartwig Amination Workflow.
Caption: SNAr Synthesis Workflow.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of 1-(2-nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in the development of various pharmacologically active compounds. The protocols described are based on established chemical transformations, including Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
Method 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This method relies on the reaction of piperidin-2-one with an activated aryl halide, such as 2-fluoronitrobenzene. The electron-withdrawing nitro group facilitates the displacement of the fluoride (B91410) by the amine of the piperidin-2-one.
Experimental Protocol
-
Reagent Preparation : Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dimethylformamide (DMF) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base and Nucleophile : Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) to the DMF. Carefully add piperidin-2-one (1.0 equivalent) portion-wise to the suspension. Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of piperidin-2-one.
-
Addition of Electrophile : Add 2-fluoronitrobenzene (1.1 equivalents) dropwise to the reaction mixture.[1]
-
Reaction : Heat the reaction mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product, this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | Piperidin-2-one, 2-Fluoronitrobenzene, Sodium Hydride |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80-100°C |
| Reaction Time | 6-12 hours |
| Typical Yield | 65-80% |
Method 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile and efficient route to form carbon-nitrogen bonds.[2] This method is particularly useful when the SNAr reaction is sluggish or provides low yields.
Experimental Protocol
-
Reaction Setup : In a glovebox or under an inert atmosphere, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine (B1218219) ligand (e.g., XantPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents) to an oven-dried Schlenk flask.[3]
-
Addition of Reactants : Add piperidin-2-one (1.0 equivalent) and 2-chloronitrobenzene (1.2 equivalents) to the flask.
-
Addition of Solvent : Add anhydrous toluene (B28343) or dioxane to the flask.
-
Reaction : Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filtration : Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification : Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | Piperidin-2-one, 2-Chloronitrobenzene |
| Catalyst System | Pd₂(dba)₃ / XantPhos |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene or Dioxane |
| Reaction Temperature | 100-110°C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Synthetic routes to this compound.
Experimental Workflow: General Laboratory Procedure
Caption: A generalized workflow for the synthesis and purification.
References
Application Notes and Protocols: Synthesis of 1-(2-nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These notes detail the primary reaction mechanisms and associated experimental protocols for the synthesis of 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in the development of various pharmacologically active compounds. The formation of the crucial C-N bond between the piperidin-2-one (δ-valerolactam) nitrogen and the 2-nitrophenyl ring can be achieved through several modern synthetic methodologies.
Introduction
The N-arylation of lactams is a fundamental transformation in organic synthesis, providing access to a wide array of structures found in pharmaceuticals and biologically active molecules. The title compound, this compound, incorporates a piperidin-2-one core, a prevalent motif in medicinal chemistry. The synthesis of this compound is typically accomplished via one of three major pathways: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, or Copper-Catalyzed N-Arylation. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired reaction scale.
Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr)
The direct reaction between piperidin-2-one and an activated aryl halide, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, is a straightforward approach. The presence of the strongly electron-withdrawing nitro group in the ortho position activates the aryl ring towards nucleophilic attack by the deprotonated lactam.
Mechanism Description: The reaction proceeds in two main steps. First, a strong base deprotonates the piperidin-2-one at the nitrogen atom, forming a nucleophilic lactam anion. This anion then attacks the ipso-carbon of the aryl halide (the carbon atom bonded to the halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this complex is significantly enhanced by the ortho-nitro group. In the final step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored, yielding the N-arylated product.[2]
Logical Workflow for SNAr Mechanism
References
Catalytic Routes to 1-(2-nitrophenyl)piperidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in the development of various pharmaceuticals. The protocols herein focus on two of the most powerful and versatile methods for N-arylation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. These methods offer significant advantages over classical nucleophilic aromatic substitution, including milder reaction conditions and broader substrate scope.
Introduction to Catalytic N-Arylation of Lactams
The formation of a carbon-nitrogen bond between an aryl group and a lactam nitrogen is a critical transformation in medicinal chemistry. This compound serves as a valuable building block, and its efficient synthesis is of considerable interest. Palladium- and copper-catalyzed cross-coupling reactions have emerged as the premier methods for this purpose.
The Buchwald-Hartwig amination utilizes a palladium catalyst, typically in conjunction with a phosphine (B1218219) ligand, to couple an aryl halide or triflate with an amine or amide.[1] This reaction is known for its high functional group tolerance and broad applicability.
The Ullmann condensation , a classic copper-catalyzed reaction, has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions than traditionally required.[2] It is an economically attractive alternative to palladium-catalyzed methods.
This document provides generalized protocols adapted from established methods for the N-arylation of lactams. Optimization of the described conditions for specific scales and substrate purities is recommended.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a highly efficient and general route for the N-arylation of a wide range of amides and lactams. The use of bulky, electron-rich phosphine ligands is crucial for the success of these transformations, enabling the coupling of even challenging substrates.[3][4]
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
Materials:
-
Piperidin-2-one
-
1-Bromo-2-nitrobenzene (B46134) (or 1-chloro-2-nitrobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane (B91453) (or Toluene)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and Cs₂CO₃ (e.g., 1.5 equivalents).
-
Add piperidin-2-one (e.g., 1.2 equivalents) and 1-bromo-2-nitrobenzene (1.0 equivalent).
-
Add anhydrous 1,4-dioxane (to achieve a concentration of approx. 0.1-0.2 M).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Data Presentation: Buchwald-Hartwig Amination of Lactams
The following table summarizes representative data for the palladium-catalyzed N-arylation of lactams with various aryl halides, demonstrating the general applicability of this method.
| Entry | Lactam | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidin-2-one | 4-Bromotoluene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 2 | Piperidin-2-one | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |
| 3 | ε-Caprolactam | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
| 4 | Piperidin-2-one | 1-Bromo-2-nitrobenzene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | Est. >80 |
*Estimated yield based on similar reactions.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation offers a cost-effective alternative to palladium-catalyzed methods for N-arylation. Modern protocols often employ ligands such as diamines or amino acids to facilitate the reaction under milder conditions than the traditional high-temperature requirements.[2]
Experimental Protocol: Ullmann Synthesis of this compound
Materials:
-
Piperidin-2-one
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine CuI (e.g., 5-10 mol%), piperidin-2-one (e.g., 1.5 equivalents), and K₃PO₄ (e.g., 2.0 equivalents).
-
Add anhydrous DMF.
-
Add N,N'-dimethylethylenediamine (e.g., 20 mol%).
-
Add 1-iodo-2-nitrobenzene (1.0 equivalent).
-
Heat the reaction mixture to 110-130 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired product.
Data Presentation: Copper-Catalyzed N-Arylation of N-Heterocycles
The following table presents data for the copper-catalyzed N-arylation of various nitrogen-containing heterocycles, illustrating the scope of the Ullmann condensation.
| Entry | N-Heterocycle | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | 1-Iodobenzene | CuI (10) | None | K₃PO₄ | DMF | 35-40 | 12 | 93[5] |
| 2 | Pyrrole | 1-Iodobenzene | CuO/AB (5) | None | K₂CO₃ | Toluene | 180 | 18 | 92[6] |
| 3 | Indole | 1-Iodo-4-methoxybenzene | CuI (5) | DMEDA (10) | K₂CO₃ | Toluene | 110 | 24 | 95 |
| 4 | Piperidin-2-one | 1-Iodo-2-nitrobenzene | CuI (10) | DMEDA (20) | K₃PO₄ | DMF | 120 | 24 | Est. >75 |
*Estimated yield based on similar reactions.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycles for the Buchwald-Hartwig and Ullmann reactions, along with a general experimental workflow for the synthesis of this compound.
Caption: Proposed Catalytic Cycle for the Buchwald-Hartwig Amination.
Caption: Proposed Catalytic Cycle for the Ullmann Condensation.
Caption: General Experimental Workflow for Catalytic N-Arylation.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. surface.syr.edu [surface.syr.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions [organic-chemistry.org]
- 6. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-(2-nitrophenyl)piperidin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidin-2-one (δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitrophenyl substituent, as in 1-(nitrophenyl)piperidin-2-one, creates a versatile intermediate for drug discovery and development. While specific, publicly available data on the direct biological applications of 1-(2-nitrophenyl)piperidin-2-one is limited, it is recognized as a drug intermediate for synthesizing various active compounds[1]. In contrast, its isomer, 1-(4-nitrophenyl)piperidin-2-one (B57410), is a well-documented and critical starting material in the synthesis of the blockbuster anticoagulant, Apixaban[2][3][4]. This document will use the 4-nitro isomer as a primary case study to provide detailed protocols and illustrate the utility of the (nitrophenyl)piperidin-2-one scaffold. Furthermore, the broader potential of this chemical class, based on the known pharmacology of piperidine (B6355638) derivatives, will be discussed.
Application as a Key Pharmaceutical Intermediate
The principal documented application of the (nitrophenyl)piperidin-2-one scaffold is as a key building block in multi-step pharmaceutical synthesis. The nitrophenyl group serves two main purposes: it facilitates specific chemical transformations and acts as a precursor to an amino group, which is often essential for the final drug's interaction with its biological target.
Case Study: 1-(4-Nitrophenyl)piperidin-2-one in the Synthesis of Apixaban (B1684502)
Apixaban is a potent, orally bioavailable, and reversible direct inhibitor of factor Xa, widely used to prevent and treat blood clots. Several patented routes for its synthesis utilize 1-(4-nitrophenyl)piperidin-2-one as a key intermediate[3][4]. The synthesis involves the transformation of this starting material into a dichlorinated intermediate, which is then further elaborated to construct the final complex structure of Apixaban[3][5].
Experimental Protocols
The following protocols are derived from established methods for the synthesis and modification of 1-(4-nitrophenyl)piperidin-2-one, which can be adapted by researchers working with the 2-nitro isomer.
Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one
This procedure describes the formation of the core scaffold via N-arylation of the piperidin-2-one ring.
-
Objective: To synthesize 1-(4-nitrophenyl)piperidin-2-one from 4-nitroaniline (B120555).
-
Method Overview: This synthesis proceeds via the reaction of 4-nitroaniline with 5-chloropentanoyl chloride, followed by intramolecular cyclization[3]. An alternative industrial method involves a one-step nucleophilic aromatic substitution reaction between piperidin-2-one and 1-fluoro-4-nitrobenzene[2].
-
Detailed Procedure (based on the 4-nitroaniline route)[3]:
-
In a suitable reaction vessel, dissolve 4-nitroaniline in a chlorinated solvent such as methylene (B1212753) dichloride.
-
Add a base (e.g., triethylamine) to the mixture.
-
Slowly add 5-chloropentanoyl chloride to the reaction mixture, maintaining temperature control.
-
Stir the reaction until completion, which can be monitored by an appropriate technique like High-Performance Liquid Chromatography (HPLC).
-
Upon completion, perform an aqueous workup. Separate the organic layer, and extract the aqueous phase with additional methylene dichloride.
-
Combine the organic extracts, wash with water, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent, such as isopropyl alcohol, to yield pure 1-(4-nitrophenyl)piperidin-2-one.
-
Protocol 2: α,α-Dichlorination of 1-(4-Nitrophenyl)piperidin-2-one
This protocol details a critical downstream transformation used in the Apixaban synthesis.
-
Objective: To synthesize 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one[5].
-
Method Overview: The carbon atom adjacent to the carbonyl group is halogenated using a strong chlorinating agent like phosphorus pentachloride (PCl₅)[3][5].
-
Detailed Procedure[3]:
-
Dissolve 1-(4-nitrophenyl)piperidin-2-one (100 g, 0.45 moles) in methylene dichloride (1200 ml).
-
Carefully and slowly add phosphorus pentachloride (288.3 g, 1.36 moles) to the solution.
-
Heat the resulting mixture to reflux and maintain the temperature until the reaction is complete.
-
After cooling, cautiously pour the reaction mass into a vessel containing ice water to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with fresh methylene chloride (300 ml).
-
Combine all organic layers, wash with water (1000 ml), and dry over anhydrous sodium sulfate.
-
Concentrate the solution in a vacuum to afford the desired product, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.
-
Data Presentation
Quantitative data from the synthesis of a structurally related compound is presented below to provide researchers with an expectation of reaction efficiency.
| Product Name | Starting Materials | Key Reagents | Solvent | Conditions | Yield (%) | M.P. (°C) | Ref. |
| 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one (B6329254) | 4-piperidone hydrochloride, 3,4,5-trifluoronitrobenzene | Triethylamine | Chloroform | 65-70°C, 8h | 97 | 130-132 | [6] |
Visualizations
The following diagrams illustrate the synthetic logic and a general workflow for drug discovery involving this class of compounds.
Caption: Key transformations in the synthesis of Apixaban.
Caption: General workflow for drug discovery and development.
Broader Potential in Medicinal Chemistry
The piperidine nucleus is a cornerstone of modern drug discovery, featured in medications for a vast range of conditions including cancer, infectious diseases, and central nervous system disorders[7][8][9][10]. Piperidin-4-one derivatives, in particular, have been investigated for anticancer, anti-HIV, antimicrobial, and analgesic activities[11][12].
The this compound scaffold holds significant, largely untapped potential for several reasons:
-
Chemical Versatility: The nitro group can be readily reduced to an amine, providing a key point for diversification to build compound libraries for screening.
-
Structural Uniqueness: The ortho-positioning of the nitro group, compared to the para-position in the Apixaban intermediate, introduces distinct steric and electronic properties. This could lead to novel structure-activity relationships (SAR) and potentially unique biological targets or improved selectivity profiles.
-
Scaffold for Diverse Targets: Given the wide range of biological activities associated with piperidine-containing molecules, derivatives of this compound could be explored as potential antibacterial, antiviral, anti-inflammatory, or CNS-acting agents[9][11]. The general workflow for such a discovery campaign is depicted in the diagram above.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]
- 3. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
- 5. Buy 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [smolecule.com]
- 6. 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 1-(2-Nitrophenyl)piperidin-2-one: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in the synthesis of novel therapeutic agents. The primary derivatization pathway involves the reduction of the nitro group to form 1-(2-aminophenyl)piperidin-2-one (B3245349), which serves as a versatile precursor for the construction of fused heterocyclic systems with significant pharmacological potential.
Application Notes
The derivatization of this compound opens avenues for the exploration of novel chemical entities, particularly those with applications in the field of neuroscience. The key derivative, 1-(2-aminophenyl)piperidin-2-one, is a valuable building block for the synthesis of fused benzimidazole (B57391) derivatives.
Fused Benzimidazole Derivatives as CRF1 Receptor Antagonists:
One of the most promising applications of 1-(2-aminophenyl)piperidin-2-one derivatives is in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists. The CRF system is a critical mediator of the body's stress response, and dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome.
The fusion of the piperidinone ring with a benzimidazole moiety can lead to the formation of tricyclic structures, such as tetrahydropyrimido[1,2-a]benzimidazoles. These rigidified structures have shown high binding affinity for the CRF1 receptor, acting as antagonists and thereby modulating the stress response.[1][2]
Potential Therapeutic Indications:
-
Anxiety Disorders: By blocking the action of CRF, these compounds can potentially alleviate the physiological and behavioral symptoms of anxiety.
-
Major Depressive Disorder: Given the strong link between chronic stress and depression, CRF1 receptor antagonists are being investigated as a novel class of antidepressants.
-
Irritable Bowel Syndrome (IBS): Stress is a well-known exacerbating factor for IBS symptoms. By targeting the CRF1 receptor, these derivatives may help to normalize gut motility and reduce visceral hypersensitivity.
Experimental Protocols
The following protocols provide detailed methodologies for the key derivatization steps of this compound.
Protocol 1: Reduction of this compound to 1-(2-Aminophenyl)piperidin-2-one
This protocol describes the catalytic hydrogenation of this compound to yield 1-(2-aminophenyl)piperidin-2-one. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is an effective catalyst for the reduction of aromatic nitro groups under mild conditions.[3]
Materials:
-
This compound
-
Platinum(IV) oxide (PtO2)
-
Glacial Acetic Acid
-
Hydrogen gas (H2)
-
High-pressure hydrogenation apparatus
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound in glacial acetic acid.
-
Add a catalytic amount of PtO2 to the solution.
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the PtO2 catalyst.
-
Wash the filter cake with a small amount of glacial acetic acid.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting residue, 1-(2-aminophenyl)piperidin-2-one, can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 1-(2-Aminophenyl)piperidin-2-one | - |
| Catalyst | Platinum(IV) oxide (PtO2) | [3] |
| Solvent | Glacial Acetic Acid | [3] |
| Hydrogen Pressure | 50-70 bar | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | Varies (monitor by TLC/HPLC) | - |
| Yield | Typically high | - |
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Protocol 2: Cyclization of 1-(2-Aminophenyl)piperidin-2-one to form Tetrahydropyrimido[1,2-a]benzimidazol-1(2H)-one
This protocol outlines a potential synthetic route for the cyclization of 1-(2-aminophenyl)piperidin-2-one to form the fused tricyclic system, tetrahydropyrimido[1,2-a]benzimidazol-1(2H)-one. This class of compounds has been identified as potent CRF1 receptor antagonists.[2] The protocol is adapted from general methods for the synthesis of pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazole (B67599) and β-keto esters.[4]
Materials:
-
1-(2-Aminophenyl)piperidin-2-one
-
A suitable cyclizing agent (e.g., a β-keto ester like ethyl acetoacetate, or a 1,3-dicarbonyl compound)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine)
-
High-boiling point solvent (e.g., toluene, xylene, or dimethylformamide)
-
Reaction vessel with reflux condenser
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, appropriate solvents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-aminophenyl)piperidin-2-one and the cyclizing agent in the chosen solvent.
-
Add a catalytic amount of the acid or base catalyst to the mixture.
-
Heat the reaction mixture to reflux and maintain the temperature.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system to isolate the desired tetrahydropyrimido[1,2-a]benzimidazol-1(2H)-one.
Quantitative Data Summary (Exemplary):
| Parameter | Value | Reference |
| Starting Material | 1-(2-Aminophenyl)piperidin-2-one | - |
| Cyclizing Agent | e.g., Ethyl acetoacetate | [4] |
| Catalyst | e.g., p-Toluenesulfonic acid | [4] |
| Solvent | e.g., Toluene | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | Varies (monitor by TLC/HPLC) | - |
| Yield | Moderate to High (expected) | - |
Caption: General workflow for the cyclization of 1-(2-aminophenyl)piperidin-2-one.
Signaling Pathway
CRF1 Receptor Signaling Pathway:
The derivatives synthesized from this compound, particularly the tetrahydropyrimido[1,2-a]benzimidazole class, are designed to antagonize the CRF1 receptor. The binding of corticotropin-releasing factor (CRF) to its receptor, CRF1, initiates a signaling cascade that is central to the stress response.
Caption: Simplified CRF1 receptor signaling pathway and the point of intervention for the synthesized antagonists.
Upon binding of CRF, the CRF1 receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in increased neuronal excitability and the physiological manifestations of the stress response. The synthesized tetrahydropyrimido[1,2-a]benzimidazol-1(2H)-one derivatives act as antagonists by binding to the CRF1 receptor and preventing the binding of CRF, thereby inhibiting this signaling cascade and mitigating the effects of stress.
References
- 1. brieflands.com [brieflands.com]
- 2. Discovery of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles as novel class of corticotropin releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 1-(2-nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the aromatic nitro group in 1-(2-nitrophenyl)piperidin-2-one to its corresponding aniline, 1-(2-aminophenyl)piperidin-2-one, is a critical transformation in the synthesis of various heterocyclic compounds of pharmaceutical interest. The resulting ortho-amino lactam is a versatile intermediate for the construction of novel scaffolds, including benzodiazepines and other fused heterocyclic systems. This document provides detailed application notes and experimental protocols for three common and effective methods for this reduction: catalytic hydrogenation, reduction with iron in acidic medium, and reduction with tin(II) chloride.
Overview of Reduction Methods
The choice of reduction method for this compound depends on several factors, including the desired scale of the reaction, the availability of specialized equipment (e.g., a hydrogenator), and the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.
-
Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields. It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. It is highly efficient but may require specialized equipment to handle hydrogen gas safely.
-
Iron in Acidic Medium: A classical and cost-effective method for large-scale nitro group reductions. This procedure uses readily available and inexpensive reagents like iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. The reaction is generally robust, though the work-up can sometimes be cumbersome due to the formation of iron salts.
-
Tin(II) Chloride: A milder alternative to iron, tin(II) chloride (SnCl₂) is an effective reducing agent for aromatic nitro compounds and is known for its chemoselectivity, often leaving other reducible functional groups intact.[1] The reaction is typically carried out in a protic solvent like ethanol (B145695).
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the reduction of this compound based on established protocols for analogous aromatic nitro compounds.
| Method | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, 5-10% Pd/C, Ethanol or Methanol | 25 - 50 | 2 - 12 | >90 | Requires hydrogenation apparatus. Catalyst is flammable. Potential for over-reduction of other functional groups. |
| Iron in Acidic Medium | Fe powder, Acetic Acid, Ethanol/Water | 80 - 100 | 1 - 4 | 80 - 95 | Cost-effective for large scale. Exothermic reaction. Work-up involves filtration of iron residues. |
| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol | 50 - 78 | 2 - 6 | 85 - 95 | Mild and chemoselective.[1] Work-up requires careful pH adjustment to remove tin salts. |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol or Methanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(2-aminophenyl)piperidin-2-one.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Method 2: Reduction with Iron in Acetic Acid
This protocol details the use of iron powder in an acidic medium for the reduction.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate or Sodium hydroxide (B78521) solution
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water.
-
Add iron powder (3-5 eq) to the mixture.
-
With stirring, slowly add glacial acetic acid (or an alternative acid like ammonium (B1175870) chloride). The reaction is exothermic.[2]
-
Heat the reaction mixture to reflux (80-100 °C) and maintain for 1-4 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, filter the hot reaction mixture through a pad of filter aid to remove the iron residues. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is basic (pH 8-9).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify as needed by recrystallization or column chromatography.
Method 3: Reduction with Tin(II) Chloride
This protocol outlines the reduction using tin(II) chloride dihydrate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Heat the mixture to reflux (around 78 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Carefully add a saturated solution of sodium bicarbonate to the mixture with vigorous stirring until the pH of the aqueous layer is ~8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of filter aid, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.
-
Purify as necessary.
Visualized Workflow and Signaling Pathway
Caption: General experimental workflow for the reduction of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Catalytic hydrogenation involves flammable hydrogen gas and should only be performed by trained personnel using appropriate equipment.
-
The reduction with iron and acid is exothermic and should be controlled by slow addition of reagents.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
References
Application Note: Comprehensive Characterization of 1-(2-nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-nitrophenyl)piperidin-2-one is a heterocyclic compound with potential applications as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, comprising a piperidin-2-one (δ-valerolactam) ring N-substituted with a 2-nitrophenyl group, necessitates thorough analytical characterization to ensure identity, purity, and stability. This document provides detailed protocols and predicted data for the characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Predicted Quantitative Data Summary
Due to the limited availability of direct experimental data for this compound, the following table summarizes the predicted quantitative data based on the analysis of structurally analogous compounds and established principles of analytical chemistry.
| Analytical Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.2-8.2 ppm, Piperidinone Protons: 1.8-4.0 ppm |
| Multiplicity | Multiplets (m), Doublets of doublets (dd), Triplets (t) | |
| Coupling Constant (J) | 7-9 Hz (ortho), 1-3 Hz (meta), 6-8 Hz (vicinal) | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: 120-150 ppm, Piperidinone Carbons: 20-55 ppm, Carbonyl Carbon: ~170 ppm |
| Mass Spectrometry | Molecular Ion [M+H]⁺ (m/z) | 221.0921 |
| Key Fragments (m/z) | 193, 175, 163, 147, 121, 93 | |
| HPLC | Retention Time (tR) | ~5-7 minutes (under specified conditions) |
| FTIR | Absorption Bands (cm⁻¹) | Aromatic C-H: ~3100-3000, Aliphatic C-H: ~2950-2850, C=O (amide): ~1680-1660, NO₂ Asymmetric Stretch: ~1530-1510, NO₂ Symmetric Stretch: ~1350-1330, C-N Stretch: ~1300-1200 |
Experimental Protocols and Workflows
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling networks.
-
Perform Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming connectivity.
-
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Fragmentation patterns can further confirm the structure.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Further dilute this stock solution to a final concentration of 1-10 µg/mL.[1]
-
Ionization Method: Electrospray ionization (ESI) is recommended for its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺.[2]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion as the precursor ion.
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and calculate the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of this compound and for quantifying it in mixtures. A reverse-phase method is generally suitable for this type of compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 60:40 (v/v) acetonitrile:water. For MS compatibility, replace any non-volatile buffer with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm, determined by UV-Vis spectroscopy).
-
-
Analysis:
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention time (tR) of the main peak.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[3] This method requires minimal sample preparation.
-
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal (for ATR).
-
Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.
-
Data Acquisition:
-
Scan over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C=O of the amide, NO₂ stretches, aromatic and aliphatic C-H stretches).
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
-
Conclusion
The combination of NMR, MS, HPLC, and FTIR provides a comprehensive analytical toolkit for the unambiguous characterization of this compound. The protocols and predicted data presented in this application note serve as a valuable guide for researchers and scientists in ensuring the quality and integrity of this important chemical intermediate. While the provided data is predicted, it offers a robust starting point for method development and data interpretation. Experimental verification is essential for final confirmation.
References
Application Note: 1H NMR Spectroscopy of 1-(2-nitrophenyl)piperidin-2-one
Abstract
This application note provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-nitrophenyl)piperidin-2-one. This compound is of interest to researchers in medicinal chemistry and drug development. The document outlines the experimental procedure, presents a summary of the expected 1H NMR data, and includes a structural diagram with proton assignments. The provided data is a representative example based on the analysis of structurally similar compounds.
Introduction
This compound is a substituted lactam, a structural motif present in numerous biologically active molecules. The precise characterization of such compounds is crucial for structure confirmation, purity assessment, and for understanding structure-activity relationships. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen nuclei. This note serves as a practical guide for researchers working with this compound and similar N-aryl lactams.
Data Presentation
The expected 1H NMR spectral data for this compound, based on analysis of analogous compounds such as 2-piperidone (B129406) and ortho-substituted nitrobenzenes, is summarized in the table below. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl3) at 400 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~3.60 | t | 6.0 | 2H |
| H-3 | ~2.55 | t | 6.5 | 2H |
| H-4, H-5 | ~1.95 | m | - | 4H |
| H-3' | ~7.80 | dd | 8.0, 1.5 | 1H |
| H-6' | ~7.65 | dd | 8.0, 1.5 | 1H |
| H-4' | ~7.50 | dt | 7.5, 1.5 | 1H |
| H-5' | ~7.35 | dt | 7.5, 1.5 | 1H |
Note: The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The presented data is a representative example and actual experimental values may vary.
Experimental Protocols
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl3) with 0.03% v/v TMS
-
NMR tube (5 mm diameter)
-
Pipette and vial
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl3 containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. 1H NMR Data Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Software: Standard spectrometer software
-
Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30')
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32 (or as needed to achieve adequate signal-to-noise)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
FID Resolution: ~0.25 Hz
-
Receiver Gain: Autogain or manually set to an appropriate level
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants for each signal.
-
Assign the peaks to the corresponding protons in the molecule.
Mandatory Visualization
Caption: Molecular structure of this compound with proton numbering.
Discussion
The 1H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidin-2-one ring and the 2-nitrophenyl group. The methylene (B1212753) protons adjacent to the nitrogen (H-6) are expected to be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen atom. The protons adjacent to the carbonyl group (H-3) will also be downfield relative to the other methylene groups (H-4 and H-5). The aromatic region is expected to show four distinct signals corresponding to the four protons on the ortho-substituted nitrobenzene (B124822) ring. The ortho- and para-protons to the electron-withdrawing nitro group will be shifted further downfield. The coupling patterns (doublet of doublets and doublet of triplets) arise from ortho- and meta-couplings between the aromatic protons.
Conclusion
This application note provides a comprehensive guide for the 1H NMR analysis of this compound. The detailed protocol for sample preparation, data acquisition, and processing, along with the representative data table and structural diagram, will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Application Note: 13C NMR Analysis of 1-(2-nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(2-nitrophenyl)piperidin-2-one, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectral data in public databases, this note presents predicted 13C NMR chemical shifts based on the analysis of structurally related compounds. A comprehensive experimental protocol for acquiring high-quality 13C NMR spectra is also provided, along with visual representations of the molecular structure and analytical workflow to aid in research and development.
Introduction
This compound is a substituted lactam whose derivatives are explored in various fields, including drug discovery. The structural elucidation and purity assessment of such compounds are critical, and 13C NMR spectroscopy is a powerful analytical technique for this purpose. This document serves as a practical guide for researchers working with this molecule, offering a predicted spectral analysis and a standardized protocol for its experimental verification.
Predicted 13C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (C2') | 168 - 172 | The carbonyl carbon of a lactam typically resonates in this region. The presence of the N-aryl group is expected to have a minor deshielding effect compared to an N-alkyl substituent. |
| C-N (C1) | 145 - 149 | This quaternary carbon is directly attached to the electron-withdrawing nitro group, leading to a significant downfield shift. |
| C-NO2 (C2) | 142 - 146 | The carbon bearing the nitro group is expected to be significantly deshielded. |
| C-H (C6) | 134 - 138 | Aromatic CH ortho to the nitro group and meta to the piperidinone substituent. |
| C-H (C4) | 128 - 132 | Aromatic CH para to the nitro group. |
| C-H (C5) | 125 - 129 | Aromatic CH meta to the nitro group. |
| C-H (C3) | 122 - 126 | Aromatic CH ortho to the piperidinone substituent and meta to the nitro group. |
| N-CH2 (C6') | 50 - 54 | The methylene (B1212753) group adjacent to the nitrogen atom in the piperidinone ring. The N-aryl group will cause a downfield shift compared to an unsubstituted lactam. |
| CH2 (C3') | 31 - 35 | Methylene group alpha to the carbonyl. |
| CH2 (C5') | 22 - 26 | Methylene group beta to the nitrogen. |
| CH2 (C4') | 20 - 24 | Methylene group beta to the carbonyl. |
Experimental Protocol: 13C NMR Spectroscopy
This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If desired, add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), although modern spectrometers can reference the spectrum to the residual solvent signal.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Tune and match the 13C and 1H channels of the probe.
3. Acquisition Parameters for a Standard 1D 13C{¹H} Spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide quantitative information.
-
Pulse Width (P1): A 30-45° flip angle is often used to reduce the overall experiment time, especially when a shorter relaxation delay is employed.
-
Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient for most organic molecules.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: Set to a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction to ensure a flat baseline.
-
Reference the spectrum. If TMS is not used, reference the spectrum to the known chemical shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if quantitative analysis is required, although this is less straightforward for 13C NMR than for ¹H NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).
Visualizations
The following diagrams illustrate the chemical structure and the experimental workflow for the 13C NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for 13C NMR analysis.
Conclusion
This application note provides a foundational resource for the 13C NMR analysis of this compound. While experimental data is currently scarce, the predicted chemical shifts offer a reliable starting point for spectral interpretation. The detailed experimental protocol ensures that researchers can acquire high-quality data, facilitating the unambiguous structural characterization and purity assessment essential for drug development and chemical research.
Application Note: Mass Spectrometric Analysis of 1-(2-nitrophenyl)piperidin-2-one
Abstract
This application note details the analytical methodology for the characterization of 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in pharmaceutical synthesis, using mass spectrometry. We provide a comprehensive experimental protocol for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to suit various laboratory setups and analytical requirements. Furthermore, a detailed analysis of the expected fragmentation pattern under electron ionization (EI) is presented, supported by data from analogous N-aryl lactams. This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical framework for the identification and characterization of this compound.
Introduction
This compound is a significant heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules. The piperidine (B6355638) and nitrophenyl moieties confer specific chemical properties that are leveraged in drug design and development. Accurate and reliable analytical methods are paramount for ensuring the purity, stability, and structural integrity of such intermediates throughout the manufacturing process. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for the molecular weight determination and structural elucidation of these compounds. This note provides a detailed protocol and an in-depth look at the mass spectrometric behavior of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. From this stock, prepare working solutions of 1, 10, and 100 µg/mL by serial dilution with methanol.
-
For GC-MS Analysis: The working solutions can be directly injected.
-
For LC-MS Analysis: The working solutions can be directly injected. For analysis in complex matrices (e.g., reaction mixtures), a protein precipitation or liquid-liquid extraction may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 30% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50-500.
-
Data Presentation
The molecular weight of this compound is 220.23 g/mol . The expected mass spectrometric data is summarized below.
Table 1: Key Ions in the Mass Spectrum of this compound
| Ion Type | Ionization Mode | Expected m/z |
| Molecular Ion [M]+• | EI | 220 |
| Protonated Molecule [M+H]+ | ESI | 221 |
| Sodium Adduct [M+Na]+ | ESI | 243 |
| Potassium Adduct [M+K]+ | ESI | 259 |
Table 2: Proposed Major Fragment Ions of this compound under Electron Ionization (EI)
| Proposed Fragment Ion | m/z | Relative Abundance | Proposed Neutral Loss |
| [M]+• | 220 | Moderate | - |
| [M-NO]+ | 190 | Low | NO |
| [M-NO2]+ | 174 | High | NO2 |
| [M-CO]+• | 192 | Low | CO |
| [C6H4N]+ | 90 | Moderate | C5H8NO2 |
| [C5H8NO]+ | 98 | Moderate | C6H4NO2 |
| [M-C2H4]+• | 192 | Low | C2H4 |
| [M-C2H4-CO]+• | 164 | Moderate | C2H4, CO |
Mass Spectral Fragmentation Analysis
The fragmentation of N-aryl lactams is influenced by both the lactam ring and the substituents on the aromatic ring. For this compound, the fragmentation under electron ionization is expected to be driven by the presence of the nitro group and the lactam carbonyl group.
The molecular ion peak is expected at m/z 220. The primary fragmentation pathways for nitroaromatic compounds involve the loss of NO (m/z 190) and NO₂ (m/z 174). The loss of the nitro group is often a dominant fragmentation pathway.
The lactam ring can undergo characteristic cleavages. The loss of carbon monoxide (CO) from the molecular ion would yield a fragment at m/z 192. Cleavage of the piperidinone ring can also occur. For N-aryl-δ-valerolactams, characteristic fragments corresponding to losses of 29 (C₂H₅), 56 (C₄H₈), 69 (C₅H₉), and 98 (C₅H₈NO) have been reported.[1] These cleavages involve rearrangements and fragmentation of the piperidinone ring.
Visualizations
References
Application Note: FT-IR Spectroscopic Analysis of 1-(2-Nitrophenyl)piperidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in pharmaceutical synthesis, using Fourier Transform Infrared (FT-IR) spectroscopy. FT-IR spectroscopy is a rapid, non-destructive analytical technique ideal for identifying functional groups and confirming the molecular structure of synthesized compounds.[1] This note outlines the theoretical principles, expected vibrational frequencies, and comprehensive experimental protocols for sample analysis using both the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods.
Introduction
This compound is an organic compound featuring a piperidinone ring substituted with a nitrophenyl group. As a derivative of piperidine (B6355638), this molecule is a valuable building block in the synthesis of various biologically active compounds and pharmaceuticals. The piperidine motif is present in numerous natural alkaloids and is a significant structural component in many drugs. Accurate and efficient characterization of intermediates like this compound is critical for ensuring the quality and success of multi-step syntheses in drug discovery and development.
FT-IR spectroscopy serves as an essential tool for this purpose. By measuring the absorption of infrared radiation by the molecule's covalent bonds, an FT-IR spectrum provides a unique "fingerprint," revealing the presence of key functional groups such as the amide carbonyl (lactam), the nitro group, and aromatic and aliphatic C-H bonds.[1][2]
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that covalent bonds in a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies that correspond to their natural vibrational modes (e.g., stretching, bending).[2] An FT-IR spectrometer measures this absorption and plots it as a function of wavenumber (cm⁻¹), generating a spectrum that is characteristic of the sample's molecular structure. The position, intensity, and shape of the absorption bands provide valuable information about the functional groups present.
Predicted FT-IR Absorption Data for this compound
The structure of this compound contains several distinct functional groups, each with characteristic absorption bands in the mid-infrared region. The expected vibrational frequencies are summarized in the table below, based on established correlations for nitro-aromatic compounds and lactams.[3][4][5]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3120–3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium to Weak |
| 2950–2850 | C-H Stretch | Aliphatic (Piperidinone Ring) | Medium to Strong |
| 1690–1650 | C=O Stretch (Amide I) | Tertiary Amide (Lactam) | Strong |
| 1615–1570, 1500–1450 | C=C Stretch | Aromatic (Phenyl Ring) | Medium |
| 1560–1515 | N-O Asymmetric Stretch | Nitro Group (NO₂) | Strong |
| 1360–1330 | N-O Symmetric Stretch | Nitro Group (NO₂) | Strong |
| 1470–1440 | CH₂ Scissoring | Aliphatic (Piperidinone Ring) | Medium |
| 860–800 | C-N Stretch | Aryl-N Bond | Medium |
| 780–740 | C-H Out-of-Plane Bend | ortho-Disubstituted Aromatic | Strong |
Experimental Protocols
Proper sample preparation is crucial for obtaining a high-quality FT-IR spectrum.[6] For a solid sample like this compound, the two most common and effective methods are the KBr pellet technique and Attenuated Total Reflectance (ATR).
Instrumentation
-
A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector, capable of scanning the 4000–400 cm⁻¹ range.
-
For Protocol A: Hydraulic press, pellet die set (e.g., 13 mm), agate mortar and pestle.
-
For Protocol B: ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).[7]
Protocol A: KBr Pellet Transmission Method
This technique involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide (KBr) and pressing it into a thin, transparent pellet.[8]
Methodology:
-
Drying: Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for 2-3 hours to remove absorbed moisture, which can interfere with the spectrum.[6] Clean the agate mortar, pestle, and die set, and dry them as well.[9]
-
Weighing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be approximately 1:100.[6][10]
-
Grinding and Mixing: Place the 1-2 mg sample into the agate mortar and grind it into a fine, fluffy powder. Add the KBr to the mortar and continue to grind the mixture gently for 1-2 minutes until it is homogeneous.[9] Rapid trituration minimizes moisture re-absorption.[8]
-
Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press. If using a vacuum die, connect it to a vacuum pump to remove trapped air and moisture.[6]
-
Pressing: Apply pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[9][11]
-
Data Acquisition:
-
Acquire a background spectrum using a pure KBr pellet or with an empty sample compartment to account for atmospheric H₂O and CO₂.[11]
-
Carefully remove the sample pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000–400 cm⁻¹, typically co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Protocol B: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis of solid powders.[12][13]
Methodology:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal surface is clean. Wipe it gently with a soft tissue soaked in a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.
-
Background Acquisition: With the clean, dry crystal, acquire a background spectrum. This will subtract any signals from the atmosphere and the crystal itself.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[7]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.[12] Insufficient contact will result in a weak spectrum.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000–400 cm⁻¹, co-adding 16 to 32 scans.
-
Post-Analysis Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.
Data Analysis and Interpretation
The resulting spectrum should be analyzed by identifying the key absorption bands and matching them to the expected frequencies listed in Section 3.
-
Confirmation of Nitro Group: Look for two strong, characteristic bands around 1560–1515 cm⁻¹ (asymmetric) and 1360–1330 cm⁻¹ (symmetric).
-
Confirmation of Lactam Ring: A strong absorption peak in the 1690–1650 cm⁻¹ region confirms the presence of the tertiary amide carbonyl group.
-
Confirmation of Aromatic and Aliphatic Moieties: Check for C-H stretching vibrations just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).[2] The presence of a strong band in the 780–740 cm⁻¹ region is indicative of ortho-disubstitution on the phenyl ring.
FT-IR Analysis Workflow
The following diagram illustrates the generalized workflow for the characterization of this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is a highly effective and indispensable technique for the structural confirmation of synthesized pharmaceutical intermediates like this compound. By following the detailed protocols for either the KBr pellet or ATR method, researchers can obtain high-quality spectra. Subsequent analysis of the characteristic absorption bands for the nitro, lactam, aromatic, and aliphatic groups provides definitive confirmation of the compound's identity, ensuring the integrity of the material for downstream applications in drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. shimadzu.com [shimadzu.com]
- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. FTIR Analysis Sampling Techniques - Innovatech Labs [innovatechlabs.com]
Application Note: HPLC Analysis of 1-(2-nitrophenyl)piperidin-2-one
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-nitrophenyl)piperidin-2-one. This method is crucial for researchers, scientists, and professionals involved in drug development and quality control who require accurate determination of this compound. The protocol employs a reversed-phase C18 column with UV detection, ensuring high sensitivity and specificity. All experimental procedures, including sample preparation and chromatographic conditions, are described in detail. The presented method is suitable for purity assessment, stability studies, and quantification of this compound in various sample matrices.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for this purpose, offering high resolution, sensitivity, and accuracy. This application note provides a validated HPLC method for the analysis of this compound, addressing the need for a standardized protocol in research and industrial settings.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: HPLC grade phosphoric acid or trifluoroacetic acid (TFA).
-
Sample: this compound reference standard and sample solutions.
-
Filters: 0.45 µm syringe filters for sample preparation.
Preparation of Mobile Phase and Solutions
-
Mobile Phase A: HPLC grade water with 0.1% phosphoric acid (v/v). To prepare, add 1 mL of phosphoric acid to 1 L of water and mix thoroughly.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the same solvent.
-
Sample Solution Preparation: Dissolve the sample containing this compound in a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1][2]
Chromatographic Conditions
The following HPLC parameters should be set for the analysis:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-15 min: 60% B15-20 min: 60-80% B20-25 min: 80% B25-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 30 minutes |
Data Presentation
The quantitative data for the analysis of this compound should be summarized in the following tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion
The developed reversed-phase HPLC method provides excellent separation and quantification of this compound. The use of a C18 column offers good retention and peak shape for this moderately polar compound.[3][4] The mobile phase, consisting of an acidified water/acetonitrile gradient, allows for the effective elution of the analyte and any potential impurities.[3][5] The addition of a small amount of phosphoric acid to the aqueous phase helps to suppress the silanol (B1196071) interactions and improve peak symmetry.[5]
Detection at 254 nm is optimal due to the strong UV absorbance of the nitroaromatic moiety in the molecule.[1] This wavelength provides high sensitivity, allowing for the detection of low concentrations of the analyte. The method should be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness for its intended application.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the analysis of this compound. It is suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and clear data presentation format will aid researchers and scientists in implementing this method in their laboratories.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application of 1-(4-Nitrophenyl)piperidin-2-one in Apixaban Synthesis: A Detailed Overview
Introduction
Apixaban (B1684502), a potent and selective inhibitor of Factor Xa, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders. The synthesis of this complex molecule involves several key intermediates, with 1-(4-nitrophenyl)piperidin-2-one (B57410) emerging as a crucial building block in various reported synthetic routes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the potential use of this intermediate in the synthesis of Apixaban. It is important to note that while the query specified 1-(2-nitrophenyl)piperidin-2-one, the preponderance of published literature focuses on the utility of the para-isomer, 1-(4-nitrophenyl)piperidin-2-one, as a key starting material. The following information is therefore based on the synthetic applications of the para-isomer.
Application Notes
1. Precursor to a Key Apixaban Intermediate:
1-(4-nitrophenyl)piperidin-2-one serves as a vital starting material for the synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a pivotal intermediate in several Apixaban synthesis pathways.[1][2] The synthesis involves a multi-step process initiated by the chlorination of 1-(4-nitrophenyl)piperidin-2-one, followed by morpholine (B109124) substitution and subsequent reduction of the nitro group.
2. Cost-Effective and Scalable Synthesis:
The use of 1-(4-nitrophenyl)piperidin-2-one is part of a cost-effective and industrially viable synthetic strategy for Apixaban.[2][3] This intermediate can be prepared from readily available and less expensive starting materials like 4-nitroaniline (B120555) and 5-chlorovaleryl chloride.[3][4] The subsequent reactions to form more complex intermediates are often high-yielding and can be performed under mild conditions, making the process amenable to large-scale production.[2][5]
3. Alternative to Ullmann Coupling:
Some synthetic routes to Apixaban rely on Ullmann coupling reactions, which often require expensive catalysts and harsh reaction conditions.[1][3] The pathway involving 1-(4-nitrophenyl)piperidin-2-one provides an alternative that avoids these challenging steps, leading to a more efficient and economical overall synthesis.[1]
Experimental Protocols
Protocol 1: Synthesis of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381)
This protocol describes the dichlorination of 1-(4-nitrophenyl)piperidin-2-one using phosphorus pentachloride (PCl5).[1][6][7]
Materials:
-
1-(4-nitrophenyl)piperidin-2-one
-
Phosphorus pentachloride (PCl5)
-
Toluene (B28343) or Methylene (B1212753) Dichloride
-
Ice water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(4-nitrophenyl)piperidin-2-one (1 equivalent) in toluene or methylene dichloride, gradually add phosphorus pentachloride (PCl5) (3 equivalents) at 25-30°C.[1]
-
Heat the resulting mixture to reflux and monitor the reaction progress by HPLC.[7]
-
After completion of the reaction, carefully pour the reaction mass into ice water.[7]
-
Separate the organic layer. Extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[7]
-
Concentrate the organic layer under vacuum to obtain 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.
Protocol 2: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
This protocol details the reaction of the dichlorinated intermediate with morpholine to yield the corresponding enamine.[1]
Materials:
-
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
-
Morpholine
-
Solvent (e.g., Toluene)
Procedure:
-
Dissolve 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (1 equivalent) in a suitable solvent like toluene.
-
Add an excess of morpholine (e.g., 4 equivalents) to the solution.
-
Heat the reaction mixture and monitor for the completion of the reaction.
-
Upon completion, cool the reaction mixture and process it to isolate the product. This may involve washing with water, drying the organic phase, and removing the solvent.
-
The crude product can be purified by recrystallization.
Protocol 3: Synthesis of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
This protocol outlines the reduction of the nitro group to an amine, a crucial step towards the final Apixaban structure.[1]
Materials:
-
3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
-
Reducing agent (e.g., Hydrazine (B178648) hydrate (B1144303) and Raney Nickel, or Fe/NH4Cl)
-
Solvent (e.g., Methanol (B129727) or Ethanol)
Procedure:
-
Suspend 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Raney Nickel.
-
Slowly add hydrazine hydrate to the mixture at a controlled temperature.[1]
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, filter the catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent.
Data Presentation
| Intermediate | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| 1-(4-nitrophenyl)piperidin-2-one | 4-nitroaniline, 5-chlorovaleryl chloride | Triethylamine, Potassium tert-butoxide | 86 | - | [3] |
| 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | 1-(4-nitrophenyl)piperidin-2-one | Phosphorus pentachloride (PCl5) | 83 | - | [1] |
| 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | Morpholine | 75 | - | [1] |
| 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | Hydrazine hydrate, Raney Nickel | 95 | - | [1] |
Visualizations
Caption: Synthetic pathway to a key Apixaban intermediate.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 7. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1-(2-nitrophenyl)piperidin-2-one. This valuable intermediate is often synthesized through N-arylation reactions, primarily the Buchwald-Hartwig amination and the Ullmann condensation. Below, we address common issues encountered during these syntheses to help improve reaction yield and purity.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Inactive Catalyst (Buchwald-Hartwig) | The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Solutions: 1. Use a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst for more reliable generation of the active species. 2. If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step or ensure reaction conditions are suitable for in situ reduction.[1] |
| Inappropriate Ligand (Buchwald-Hartwig) | The phosphine (B1218219) ligand may not be suitable for the specific substrates. Sterically hindered and electron-rich ligands are often required, especially for challenging couplings. Solutions: 1. Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[2] 2. For ortho-substituted aryl halides, ligands with specific steric profiles may be necessary to facilitate oxidative addition and reductive elimination. |
| Suboptimal Base | The chosen base may be too weak to deprotonate the piperidin-2-one or the palladium-amine complex effectively. Conversely, a base that is too strong can lead to side reactions or degradation of starting materials, especially with nitro-containing compounds. Solutions: 1. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[1] 2. For Ullmann condensations, milder bases like K₂CO₃ or Cs₂CO₃ are often employed. 3. Screen a panel of bases to find the optimal balance between reactivity and stability. |
| Unsuitable Solvent | The solvent can significantly impact the solubility of reagents, catalyst stability, and reaction rate. Solutions: 1. For Buchwald-Hartwig reactions, anhydrous, degassed aprotic polar solvents like toluene, dioxane, or THF are typically used.[1] 2. For Ullmann reactions, high-boiling polar solvents such as DMF, NMP, or nitrobenzene (B124822) are common, although modern protocols may use milder conditions.[3] 3. Ensure the solvent is thoroughly dried and degassed to prevent catalyst deactivation. |
| Harsh Reaction Conditions (Ullmann) | Traditional Ullmann condensations often require high temperatures (>200 °C), which can lead to decomposition of starting materials or products.[3][4] Solutions: 1. Employ a modern, ligand-assisted Ullmann protocol which can proceed at lower temperatures. Ligands such as 1,10-phenanthroline (B135089) or various amino acids can accelerate the reaction. 2. Use a more reactive aryl halide, such as an aryl iodide instead of a chloride, if possible. |
| Steric Hindrance | The ortho-nitro group on the aryl halide presents significant steric hindrance, which can impede both the oxidative addition step in the Buchwald-Hartwig reaction and the nucleophilic attack in the Ullmann condensation. Solutions: 1. For Buchwald-Hartwig, select a catalyst system with a ligand that has a large bite angle and steric bulk to promote the coupling of hindered substrates. 2. For the Ullmann reaction, higher temperatures or longer reaction times may be necessary, but this must be balanced against the potential for degradation. |
Presence of Significant Byproducts
| Potential Cause | Recommended Solutions |
| Hydrodehalogenation of Aryl Halide | The aryl halide is reduced, removing the halogen and preventing the desired coupling. Solutions: 1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize sources of hydrogen. 2. Optimize the base and solvent to disfavor this side reaction. |
| Homocoupling of Aryl Halide | Two molecules of the aryl halide react to form a biaryl compound. Solutions: 1. This is a common side reaction in Ullmann condensations. Adjusting the stoichiometry of the reactants and the reaction temperature may help to minimize this. 2. In Buchwald-Hartwig reactions, using a well-defined catalyst and ligand system can reduce the likelihood of this side reaction. |
| Degradation of Nitro Group | The nitro group can be sensitive to certain reaction conditions, particularly strongly basic or reducing environments. Solutions: 1. If using a strong base like KOtBu, consider adding it portion-wise at a lower temperature to control the reaction exotherm. 2. Screen milder bases such as K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system or higher temperatures. |
| Ring-Opening of Piperidin-2-one | Under harsh basic conditions, the lactam ring could potentially undergo hydrolysis or other cleavage reactions. Solutions: 1. Use the mildest possible base and temperature that still afford a reasonable reaction rate. 2. Minimize the reaction time. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: Buchwald-Hartwig amination or Ullmann condensation?
A1: Both methods have been successfully used for N-arylation of lactams. The Buchwald-Hartwig amination is often preferred due to its generally milder reaction conditions, broader substrate scope, and the availability of highly active and well-defined catalyst systems.[1] However, the Ullmann condensation, particularly modern ligand-accelerated versions, can be a cost-effective alternative as it uses a copper catalyst, which is significantly cheaper than palladium.[3][4] The choice may depend on available resources, scale, and the specific aryl halide used.
Q2: What are the most critical parameters to control for a successful Buchwald-Hartwig synthesis of this compound?
A2: The most critical parameters are the choice of palladium catalyst and phosphine ligand, the selection of a suitable base, and the use of an anhydrous, deoxygenated solvent. The steric hindrance from the ortho-nitro group makes the choice of a bulky, electron-rich ligand particularly important to facilitate the key steps of the catalytic cycle.
Q3: Can I use 2-chloronitrobenzene, or is 2-fluoro- or 2-bromonitrobenzene a better starting material?
A3: For Buchwald-Hartwig reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. Aryl chlorides are often the most challenging substrates and may require a more specialized and highly active catalyst system. For Ullmann reactions, aryl iodides are also typically more reactive. If you are experiencing low yields with 2-chloronitrobenzene, switching to the bromo or iodo analog is a common strategy to improve conversion.
Q4: What are some common side reactions to look out for, and how can I identify them?
A4: Common side reactions include hydrodehalogenation of the 2-nitrophenyl halide, homocoupling of the aryl halide to form 2,2'-dinitrobiphenyl, and potential degradation of the starting materials under harsh conditions. These byproducts can be identified using techniques like GC-MS to determine their mass and NMR to elucidate their structure. Comparing the spectra of your crude reaction mixture to those of the starting materials and expected products will help in their identification.
Q5: What is a general purification strategy for this compound?
A5: The product is a solid at room temperature. A typical purification protocol would involve:
-
Work-up: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the base and other inorganic salts.
-
Chromatography: The crude product is then purified by column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is often effective.
-
Recrystallization: For further purification, the solid product obtained after chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for the specific substrates and equipment used.
Reagents:
-
2-Halonitrobenzene (1.0 eq)
-
Piperidin-2-one (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 eq)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, to a dry Schlenk tube, add the 2-halonitrobenzene, piperidin-2-one, palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Ullmann Condensation
This protocol is based on modern, ligand-assisted Ullmann reactions.
Reagents:
-
2-Halonitrobenzene (1.0 eq)
-
Piperidin-2-one (1.5 eq)
-
Copper(I) salt (e.g., CuI, 10-20 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 20-40 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry reaction flask, add the 2-halonitrobenzene, piperidin-2-one, CuI, ligand, and base.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120-150 °C with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes hypothetical yield data based on typical optimization experiments for N-arylation reactions. Actual yields will vary depending on the precise reaction conditions and scale.
| Reaction Type | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Buchwald-Hartwig | 2-Chloronitrobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 45-60 |
| Buchwald-Hartwig | 2-Bromonitrobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-85 |
| Buchwald-Hartwig | 2-Bromonitrobenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 100 | 65-75 |
| Ullmann | 2-Iodonitrobenzene | CuI / Phenanthroline | K₂CO₃ | DMF | 140 | 60-75 |
| Ullmann | 2-Bromonitrobenzene | CuI / L-proline | K₂CO₃ | DMSO | 150 | 50-65 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Synthesis of 1-(2-nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-(2-nitrophenyl)piperidin-2-one. The following information is designed to assist in optimizing reaction conditions, identifying and mitigating byproduct formation, and ensuring a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through N-arylation of piperidin-2-one. The two most prevalent methods are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods involve the coupling of an aryl halide (e.g., 1-chloro-2-nitrobenzene (B146284), 1-bromo-2-nitrobenzene (B46134), or 1-iodo-2-nitrobenzene) with piperidin-2-one in the presence of a catalyst and a base.
Q2: I am not getting any product. What are the likely causes?
A2: A complete lack of product formation can stem from several factors:
-
Inactive Catalyst: If using a palladium(II) precatalyst in a Buchwald-Hartwig reaction, ensure that it is effectively reduced to the active palladium(0) species in situ. The choice of phosphine (B1218219) ligand is also critical for catalyst activity. For Ullmann condensations, the copper catalyst may require activation.
-
Poor Quality Reagents: Ensure that the aryl halide and piperidin-2-one are pure and dry. Moisture and impurities can deactivate the catalyst and inhibit the reaction.
-
Incorrect Base: The choice of base is crucial. Strong, non-coordinating bases are often required. Ensure the base is sufficiently strong to deprotonate the piperidin-2-one.
-
Low Reaction Temperature: Both Buchwald-Hartwig and Ullmann reactions often require elevated temperatures to proceed efficiently.
Q3: My reaction yield is very low. How can I improve it?
A3: Low yields can be addressed by systematically optimizing the reaction parameters. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper(I) salt (e.g., CuI, Cu₂O) or copper powder |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) | Diamines, amino acids (e.g., L-proline), 1,10-phenanthroline |
| Base | Strong, non-coordinating bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane, THF) | Polar aprotic (e.g., DMF, DMSO, NMP) |
| Temperature | 80-120 °C | 100-200 °C |
| Reactant Ratio | Slight excess of piperidin-2-one (1.1-1.5 equiv.) | Often a slight excess of the aryl halide |
Q4: How do I purify this compound from the reaction mixture?
A4: Purification is typically achieved through crystallization or column chromatography. A common procedure involves:
-
Quenching the reaction with water.
-
Extracting the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing the organic layer with brine.
-
Drying the organic layer over anhydrous sodium sulfate.
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product by recrystallization from a suitable solvent (e.g., isopropyl alcohol) or by silica (B1680970) gel column chromatography.
Troubleshooting Guide: Common Byproducts and Solutions
A primary challenge in the synthesis of this compound is the formation of byproducts that can complicate purification and reduce the overall yield. Below is a guide to common byproducts and strategies to mitigate their formation.
| Byproduct | Description | Probable Cause | Mitigation Strategies |
| 2,2'-Dinitrobiphenyl | Homocoupling of the aryl halide starting material. | High catalyst concentration, high temperatures, or slow C-N coupling. | - Reduce the catalyst loading.- Use a ligand that promotes reductive elimination over side reactions.- Optimize the reaction temperature. |
| Nitrobenzene | Hydrodehalogenation of the 1-halo-2-nitrobenzene starting material. | Presence of a hydride source (e.g., from the solvent or base) and formation of palladium-hydride species. | - Use anhydrous solvents.- Select a non-coordinating base.- Choose a ligand that disfavors the formation of palladium-hydride species. |
| Unreacted Starting Materials | Incomplete reaction. | Inefficient catalyst system, insufficient reaction time or temperature, or improper base. | - Screen different catalyst/ligand combinations.- Increase reaction time and/or temperature.- Ensure the base is strong enough and present in sufficient quantity. |
| Poly-arylated Piperidin-2-one | Multiple aryl groups attached to the piperidin-2-one ring. | This is less common but can occur under harsh conditions or with highly reactive aryl halides. | - Use a milder base.- Control the stoichiometry of the reactants carefully. |
Experimental Protocols
Below are generalized experimental protocols for the Buchwald-Hartwig amination and Ullmann condensation for the synthesis of this compound. These should be considered as starting points and may require optimization for specific laboratory conditions and reagent batches.
Protocol 1: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 2: Ullmann Condensation
Caption: Workflow for Ullmann Condensation.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting logical flowchart.
Technical Support Center: Purification of Crude 1-(2-nitrophenyl)piperidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(2-nitrophenyl)piperidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most common and effective methods for purifying crude this compound are flash column chromatography and recrystallization. Flash chromatography is excellent for separating the target compound from significant impurities and byproducts.[1] Recrystallization is a subsequent step often used to obtain a highly pure, crystalline final product.[2][3] An initial liquid-liquid extraction may also be employed to remove water-soluble impurities after the reaction work-up.[1]
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A dark, oily product suggests the presence of significant impurities. "Oiling out" is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when there are substantial impurities. It is recommended to first attempt purification by flash column chromatography on silica (B1680970) gel. This will help separate the desired product from the majority of colored impurities and unreacted starting materials. The fractions containing the product can then be combined, the solvent evaporated, and the resulting solid can be further purified by recrystallization.
Q3: How do I choose the right solvent system for column chromatography?
The ideal solvent system for column chromatography should provide good separation between your target compound and impurities on a Thin-Layer Chromatography (TLC) plate. For piperidine (B6355638) derivatives, a common starting point is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[1] A good separation is typically achieved when the Rf (retention factor) value of the target compound is between 0.2 and 0.4. You should test various solvent ratios with TLC to find the optimal system before running the column.
Q4: What is a good solvent for recrystallizing this compound?
A suitable recrystallization solvent should dissolve the compound well when hot but poorly when cold. For piperidin-4-one derivatives and related structures, common solvents include ethanol, methanol, or mixtures like dichloromethane/methanol or benzene-petroleum ether.[2][3] It is crucial to perform small-scale solubility tests with the purified material from chromatography to identify the best solvent or solvent mixture.
Q5: How can I assess the purity of my final product?
Purity should be assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and is a standard in most quality control labs.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of impurities by showing unexpected peaks.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Potential Cause | Recommended Solution |
|---|---|
| Product is too soluble in the mobile phase. | Decrease the polarity of the solvent system (e.g., increase the hexane to ethyl acetate ratio). |
| Product is adsorbing irreversibly to the silica gel. | Consider adding a small percentage (0.5-1%) of triethylamine (B128534) or ammonia (B1221849) to the mobile phase to neutralize acidic sites on the silica. |
| Premature elution. | Ensure the column is packed properly and the crude sample is loaded in a minimal volume of solvent to create a tight band. |
| Co-elution with an impurity. | Optimize the solvent system using TLC to achieve better separation before running the column. A shallower gradient or isocratic elution might be necessary. |
Problem 2: "Oiling Out" During Recrystallization
| Potential Cause | Recommended Solution |
|---|---|
| Significant impurities are present. | The product is likely not pure enough for recrystallization. Re-purify using column chromatography first. |
| Cooling the solution too quickly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can inhibit crystal formation. |
| Incorrect solvent choice. | The melting point of your compound may be below the boiling point of the solvent. Try a lower-boiling point solvent or a mixed solvent system. |
| Supersaturated solution will not crystallize. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a general procedure for purifying crude this compound using flash column chromatography.
-
TLC Analysis: Determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) by TLC. The ideal system gives the product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.[1]
Protocol 2: Recrystallization
This protocol provides a method for obtaining high-purity crystalline this compound.
-
Solvent Selection: In a test tube, dissolve a small amount of the compound in a few potential solvents (e.g., ethanol, isopropanol) by heating. A good solvent will dissolve the compound when hot and form crystals upon cooling.
-
Dissolution: Place the chromatography-purified product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under a vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Solvent Systems for Chromatography
| Technique | Stationary Phase | Example Mobile Phase (v/v) | Purpose |
|---|---|---|---|
| TLC | Silica Gel 60 F254 | 70:30 Hexane:Ethyl Acetate | Purity check & reaction monitoring |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient: 100% Hexane to 50:50 Hexane:Dichloromethane | Primary purification of crude product[1] |
| HPLC (Reversed-Phase) | C18 | Acetonitrile:Water with 0.1% Formic Acid | High-resolution purity analysis[4] |
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common issues encountered during recrystallization.
References
Technical Support Center: Recrystallization of 1-(2-nitrophenyl)piperidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1-(2-nitrophenyl)piperidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a crucial purification technique used to remove impurities that may be present after the synthesis of this compound. Achieving high purity is essential for accurate analytical testing, subsequent reaction steps, and ensuring the quality of compounds in drug development.
Q2: What are the typical physical properties of nitrophenyl piperidin-2-one compounds?
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic nitro compounds, a range of solvents can be effective. It is often a matter of empirical testing to find the optimal solvent or solvent system. A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[2]
Q4: What are some common impurities that might be present in crude this compound?
Impurities can include unreacted starting materials, by-products from the synthesis, and colored impurities. For instance, in the synthesis of related compounds, unreacted starting materials and intermediates from incomplete reactions are common impurities.
Troubleshooting Guide
Q1: My crude this compound is an oil and will not solidify. How can I proceed with recrystallization?
This phenomenon, known as "oiling out," can occur if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities.[3][4]
-
Solution:
-
Change the solvent: Try a solvent with a lower boiling point or a different polarity. If you are using a highly polar solvent, a less polar one might be more effective.
-
Use a solvent mixture: A mixture of two miscible solvents, one in which the compound is soluble and one in which it is less soluble, can sometimes promote crystallization.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound if available.[5]
-
Slow cooling: Allow the solution to cool very slowly. This can be achieved by leaving the hot solution on a cooling hot plate instead of placing it directly on a cold surface.[3]
-
Q2: I have dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
This is a common issue that often indicates the solution is not supersaturated.
-
Solution:
-
Reduce solvent volume: You may have used too much solvent.[3] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal to provide a surface for crystal growth to begin.[3][5]
-
Cool further: If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
Q3: The recrystallization process resulted in a very low yield. What are the potential causes and how can I improve it?
A low yield can be attributed to several factors.
-
Potential Causes & Solutions:
-
Using too much solvent: This is a common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[4] Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If you perform a hot filtration to remove insoluble impurities, the solution may cool and crystals may form on the filter paper. To prevent this, use a pre-heated funnel and flask.
-
Washing with too much cold solvent: While washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[5]
-
Q4: The resulting crystals are colored, but I expect a pure white or light yellow product. What should I do?
Colored impurities may be present in the crude material.
-
Solution:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your desired compound, reducing the yield.[4]
-
Perform a second recrystallization: A second recrystallization of the colored crystals may be necessary to achieve the desired purity and color.
-
Experimental Protocols
General Recrystallization Protocol for this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (see Table 1) and heat the mixture on a hotplate with stirring. Continue to add the solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Solvent Selection Data
The selection of an appropriate solvent is critical for successful recrystallization. Below is a table of potential solvents based on the properties of similar compounds.
| Solvent Class | Example Solvents | Expected Solubility of this compound |
| Alcohols | Methanol (B129727), Ethanol, Isopropanol | Good solubility when hot, lower solubility when cold. |
| Ketones | Acetone | May be a good solvent, but the compound might be too soluble at room temperature. |
| Esters | Ethyl Acetate | Moderate solubility, may work well in a mixed solvent system. |
| Aromatic | Toluene | May be suitable, especially for less polar impurities. |
| Mixed Solvents | Ethanol/Water, Hexane/Ethyl Acetate | Can be fine-tuned to achieve optimal solubility characteristics. |
Visualizations
References
Technical Support Center: Column Chromatography for 1-(2-nitrophenyl)piperidin-2-one Purification
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the purification of 1-(2-nitrophenyl)piperidin-2-one using silica (B1680970) gel column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic purification of this compound.
Q1: What is a suitable starting eluent system for the purification? A1: An eluent system of ethyl acetate (B1210297) (EtOAc) and hexane (B92381) is a common and effective choice for compounds of moderate polarity like this compound.[1][2] A good starting point is to find a solvent ratio that gives your target compound an Rf (retention factor) value between 0.25 and 0.35 on a silica gel TLC plate. For a structurally related compound, an Rf of 0.24 was observed using a 1:1 mixture of ethyl acetate and n-hexane, which can be a useful reference.[3]
Q2: My compound has a very low Rf value and is not moving down the column. What should I do? A2: A low Rf value indicates that the eluent is not polar enough to move the compound effectively. To increase the polarity of the mobile phase, you should gradually increase the proportion of the more polar solvent (ethyl acetate). For example, you can move from a 1:4 EtOAc/hexane mixture to 1:2, and then to 1:1, monitoring the elution with TLC.
Q3: My product is eluting too quickly, close to the solvent front (high Rf). How can I improve retention? A3: A high Rf value means the eluent is too polar. To increase the compound's retention on the silica gel, you need to decrease the eluent's polarity. This is achieved by increasing the proportion of the non-polar solvent (hexane). For example, if you are using a 1:1 EtOAc/hexane mixture, try switching to a 1:3 or 1:4 ratio.
Q4: I am observing streaking or "tailing" of my compound spot on the TLC plate, leading to poor separation on the column. What causes this? A4: Tailing is often caused by several factors:
-
Sample Overload: Applying too much crude material to the TLC plate or the column can cause streaking. Always load the sample in a concentrated, narrow band.[4]
-
Acidic Silica: Standard silica gel is slightly acidic and can interact strongly with certain functional groups, including basic impurities or even the amide in your product, causing tailing.[5]
-
Insoluble Material: If the crude sample is not fully dissolved when loaded, it can lead to a continuous "bleeding" effect down the column.
To resolve this, ensure your sample is fully dissolved in a minimum amount of solvent before loading. If strong interactions with silica are suspected, you can use a less acidic stationary phase like neutral alumina (B75360) or deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a volatile base like triethylamine (B128534) (0.5-1%).[5]
Q5: The separation between my desired product and a key impurity is poor. How can I improve the resolution? A5: Improving resolution requires optimizing the separation conditions:
-
Fine-tune the Eluent: Test various solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane (B109758) instead of ethyl acetate) can alter the selectivity and improve separation.
-
Use High-Quality Silica: Employ silica gel with a smaller particle size (e.g., 230-400 mesh) for higher-resolution flash chromatography.
-
Optimize Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for equilibrium between the stationary and mobile phases.
-
Gradient Elution: Start with a less polar eluent to separate non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
Q6: I suspect my compound is decomposing on the silica gel. How can I confirm and prevent this? A6: Compound degradation on silica can occur, especially with sensitive molecules.[5] To check for this, dissolve a small amount of your crude product in the eluent, add a scoop of silica gel, and stir the slurry for an hour. Filter the silica and run a TLC of the filtrate alongside a sample of the original crude material. If a new spot appears or the product spot diminishes, degradation is likely occurring. To prevent this, minimize the time the compound spends on the column by running the chromatography as quickly as possible (flash chromatography) and consider using a deactivated stationary phase like neutral alumina.[5][6]
Purification Data Summary
The following table provides typical parameters for the column chromatography of this compound. Actual values may vary based on specific reaction impurities and lab conditions.
| Parameter | Recommended Value / Range | Rationale / Reference |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for high-resolution flash chromatography.[7] |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane | A versatile system for moderately polar compounds.[2] |
| TLC Test Ratio | Start with 1:3 (EtOAc:Hexane) | Used to find the optimal eluent composition. |
| Optimal Rf on TLC | 0.25 - 0.35 | Provides the best balance of retention and elution time for good separation. |
| Typical Column Ratio | 1:1 (EtOAc:Hexane) | An Rf of ~0.24 was noted for a similar structure in this system.[3] |
Detailed Experimental Protocol
This protocol describes the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase (Eluent)
-
Based on prior TLC analysis, prepare a bulk solution of the chosen eluent (e.g., 1:2 Ethyl Acetate/Hexane). Ensure the solvents are well-mixed.
2. Column Packing (Wet Slurry Method)
-
Prepare a slurry by mixing silica gel with a small amount of the initial, least polar eluent in a beaker.[5]
-
Secure a glass column vertically. With the stopcock closed, pour the slurry into the column.
-
Open the stopcock to allow the solvent to drain, tapping the column gently to ensure the silica packs down into a uniform bed without cracks or air bubbles. Add more eluent as needed to prevent the top of the silica bed from running dry.
-
Add a thin layer of sand on top of the silica bed to protect it during sample loading.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).
-
Wet Loading: Carefully add the dissolved sample solution directly onto the sand layer using a pipette.
-
Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel. Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. Carefully add this powder onto the sand layer at the top of the column.[5]
4. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Collect the eluting solvent in small, numbered test tubes or flasks (fractions).
5. Fraction Analysis
-
Analyze the collected fractions using TLC to identify which ones contain the pure product. Spot several fractions on a single TLC plate along with a sample of the starting crude material.
-
Visualize the spots under a UV lamp. The fractions containing only the spot corresponding to the desired product are the pure fractions.
6. Isolation of Pure Product
-
Combine all fractions identified as pure.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Standard experimental workflow for flash column chromatography.
References
dealing with steric hindrance in 1-(2-nitrophenyl)piperidin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-nitrophenyl)piperidin-2-one. The content addresses common challenges, particularly those related to steric hindrance, and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenge in the synthesis of this compound is the significant steric hindrance caused by the nitro group at the ortho position of the phenyl ring. This steric bulk can impede the approach of the piperidin-2-one nucleophile to the reaction center, leading to slow reaction rates and low yields.[1]
Q2: Which synthetic routes are commonly employed for the synthesis of N-aryl lactams like this compound?
There are three primary methods for the synthesis of N-aryl lactams:
-
Nucleophilic Aromatic Substitution (SNAr): This method is viable due to the presence of the electron-withdrawing nitro group, which activates the aryl halide for nucleophilic attack.[2][3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is well-suited for forming C-N bonds, especially with sterically hindered substrates.[4][5]
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction that serves as a common alternative to the Buchwald-Hartwig amination.[6]
Q3: How does the ortho-nitro group influence the choice of synthetic method?
The ortho-nitro group has a dual effect. Its strong electron-withdrawing nature activates the aryl ring for Nucleophilic Aromatic Substitution (SNAr).[2][3] However, its bulky nature creates significant steric hindrance, which can be problematic for all methods and may necessitate the use of specialized catalysts and ligands in cross-coupling reactions.[1]
Q4: What is a Meisenheimer complex, and is it relevant to this synthesis?
A Meisenheimer complex is a negatively charged intermediate formed when a nucleophile attacks an electron-poor aromatic ring in a nucleophilic aromatic substitution (SNAr) reaction.[2] In the SNAr synthesis of this compound, the piperidin-2-one anion attacks the nitro-activated aryl halide to form a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.[7]
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Insufficiently strong base | The lactam nitrogen of piperidin-2-one needs to be deprotonated to act as an effective nucleophile. If a weak base is used, the concentration of the nucleophile will be low. Consider using a stronger base like sodium hydride (NaH) or sodium amide (NaNH₂). |
| Steric hindrance from the ortho-nitro group | The bulky ortho-nitro group can hinder the approach of the nucleophile. Increasing the reaction temperature can provide the necessary activation energy to overcome this steric barrier. Using a more polar aprotic solvent, such as DMSO or NMP, can also help to stabilize the charged intermediate and accelerate the reaction. |
| Poor leaving group | The reactivity of the aryl halide is dependent on the leaving group. The typical order of reactivity is F > Cl > Br > I for SNAr reactions.[8] If you are using an aryl bromide or iodide, consider switching to the more reactive aryl fluoride (B91410) or chloride. |
| Presence of water in the reaction | Strong bases like NaH and NaNH₂ react violently with water. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent quenching of the base. |
Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inappropriate ligand | The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with sterically hindered substrates. Bulky, electron-rich phosphine (B1218219) ligands such as XantPhos, SPhos, or BrettPhos are often effective.[9] It may be necessary to screen several ligands to find the optimal one for this specific transformation. |
| Inactive catalyst | The palladium catalyst can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst, such as a G3 or G4 palladacycle, can also improve catalyst activity and reproducibility. |
| Suboptimal base | The choice of base can significantly impact the reaction rate and yield. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, soluble organic bases like DBU can also be effective and may be more compatible with sensitive functional groups.[10] |
| Ligand poisoning | Impurities in the starting materials or solvent can sometimes coordinate to the palladium center and inhibit catalysis. Ensure that high-purity reagents and solvents are used. |
Low Yield in Ullmann Condensation
| Potential Cause | Troubleshooting Steps |
| Harsh reaction conditions | Traditional Ullmann reactions often require very high temperatures (>180 °C), which can lead to decomposition of starting materials or products.[6] Modern protocols often use ligands, such as 1,10-phenanthroline (B135089) or amino acids, which can facilitate the reaction at lower temperatures. |
| Inactive copper source | The activity of the copper catalyst can vary. Using freshly prepared, activated copper powder or a well-defined copper(I) salt (e.g., CuI) can improve results. |
| Homocoupling of the aryl halide | A common side reaction is the homocoupling of the aryl halide to form a biaryl byproduct. Using a ligand and optimizing the reaction temperature can help to favor the desired C-N bond formation. |
| Solvent effects | High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene (B124822) are typically used. The choice of solvent can influence the solubility of the reactants and the reaction rate. |
Comparative Data
| Synthetic Method | Aryl Halide | Amine/Lactam | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SNAr | 3,4,5-Trifluoronitrobenzene | 4-Piperidone hydrochloride | Triethylamine | Chloroform | 65-70 | 8 | 97 | [11] |
| SNAr | 1-Fluoro-4-nitrobenzene | Piperidin-2-one | NaNH₂ | DMF | 80-100 | 6-10 | 70-85 | [12] |
| Buchwald-Hartwig | 4-Bromobenzonitrile | Benzamide | XantPhos Pd G3 / DBU | DMF | 140 | 60 min (flow) | 83 | [10] |
| Ullmann | 1-Iodo-2-nitrobenzene (B31338) | (for homocoupling) | Copper powder | None (neat) | >150 | - | 50-90 (conversion) | [1] |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from the synthesis of similar N-aryl lactams.[11][12]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add piperidin-2-one (1.2 eq) and anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes, then add 1-chloro-2-nitrobenzene (B146284) (1.0 eq).
-
Heating: Heat the reaction mixture to 100-120 °C and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This is a general protocol for Buchwald-Hartwig amination and may require optimization.[9][10]
-
Preparation: In a glovebox, add 1-bromo-2-nitrobenzene (B46134) (1.0 eq), piperidin-2-one (1.2 eq), sodium tert-butoxide (1.4 eq), a suitable phosphine ligand (e.g., XantPhos, 2-5 mol%), and a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (B28343) or dioxane to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 3: Synthesis via Ullmann Condensation
This protocol is based on traditional Ullmann conditions and may require high temperatures.[6]
-
Preparation: To a round-bottom flask, add 1-iodo-2-nitrobenzene (1.0 eq), piperidin-2-one (1.5 eq), copper(I) iodide (CuI, 10-20 mol%), potassium carbonate (K₂CO₃, 2.0 eq), and a ligand such as 1,10-phenanthroline (10-20 mol%).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 150-190 °C under a nitrogen atmosphere for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through Celite to remove insoluble copper salts. Wash the filtrate with aqueous ammonia (B1221849) to remove residual copper, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizations
Caption: Experimental workflow for the SNAr synthesis of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Decision tree for selecting a synthetic method.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. The reaction of 1-chloro-2-nitrobenzene with aqueous potassium hydroxide .. [askfilo.com]
- 8. Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. 1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 12. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]
Technical Support Center: Nitration of 1-Phenylpiperidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1-phenylpiperidin-2-one (B1595996). Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 1-phenylpiperidin-2-one?
The primary product of the electrophilic nitration of 1-phenylpiperidin-2-one is 1-(4-nitrophenyl)piperidin-2-one. The amide group (-NHCO-) directs the incoming nitro group primarily to the para position of the phenyl ring due to a combination of electronic and steric effects. The nitrogen atom's lone pair activates the ortho and para positions, but the bulky piperidinone ring sterically hinders the ortho positions, making the para substitution more favorable.[1]
Q2: What are the common side reactions to expect during this nitration?
The most common side reactions include:
-
Formation of the ortho-isomer: 1-(2-nitrophenyl)piperidin-2-one is a common byproduct. The ratio of para to ortho isomer is dependent on the reaction conditions.
-
Dinitration: Under harsh conditions (e.g., high temperatures, prolonged reaction times, or use of fuming nitric acid), dinitration can occur, leading to products such as 1-(2,4-dinitrophenyl)piperidin-2-one.
-
Oxidation: While the lactam ring is generally stable, highly aggressive nitrating conditions could potentially lead to oxidative side products.
-
Hydrolysis of the lactam ring: The strong acidic environment of the nitrating mixture can potentially hydrolyze the amide bond of the lactam, although this is generally not a major concern under controlled conditions.
Q3: What are the typical nitrating agents used for this reaction?
A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent for this type of aromatic nitration. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product(s). High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Ensure the use of concentrated nitric and sulfuric acids. 2. Gradually increase the reaction temperature while carefully monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or HPLC. |
| Formation of multiple products (poor regioselectivity) | 1. Reaction temperature is too high, favoring the formation of the ortho-isomer. 2. The nitrating conditions are too harsh. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) to improve para-selectivity. 2. Consider using a milder nitrating agent if high selectivity is crucial. |
| Significant amount of dinitrated byproducts | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Use of fuming nitric acid or oleum. | 1. Carefully control the reaction temperature, keeping it as low as feasible for the reaction to proceed. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use concentrated nitric acid instead of fuming nitric acid. |
| Product is difficult to purify | 1. Presence of isomeric byproducts with similar polarities. 2. Residual acidic impurities. | 1. Utilize column chromatography with a carefully selected solvent system for separation. Recrystallization from a suitable solvent can also be effective. 2. Ensure thorough washing of the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove residual acids. |
| Evidence of lactam ring cleavage | 1. Excessively harsh reaction conditions (high temperature and/or prolonged exposure to strong acid). | 1. Employ milder reaction conditions. Maintain a low temperature and monitor the reaction to avoid unnecessarily long reaction times. |
Experimental Protocols
General Protocol for the Nitration of 1-Phenylpiperidin-2-one
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
1-Phenylpiperidin-2-one
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpiperidin-2-one in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio by volume) dropwise to the solution while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with dichloromethane.
-
Wash the collected solid or the organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the para and ortho isomers.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Data Presentation
| Compound | Position of Nitro Group | Expected 1H NMR Signals (Aromatic Region) | Typical Rf Value (Hexane/Ethyl Acetate 2:1) |
| 1-(4-Nitrophenyl)piperidin-2-one | para | Two doublets, integrating to 2H each, showing characteristic para-substitution pattern. | ~0.4 |
| This compound | ortho | A more complex multiplet pattern for the four aromatic protons. | ~0.5 |
| 1-Phenylpiperidin-2-one (Starting Material) | - | Multiplets corresponding to the unsubstituted phenyl ring. | ~0.6 |
Note: Rf values are approximate and can vary based on the specific TLC plate and solvent conditions.
Visualizations
Reaction Pathway
Caption: Main and side reaction pathways in the nitration of 1-phenylpiperidin-2-one.
Experimental Workflow
Caption: A typical experimental workflow for the nitration and purification process.
Troubleshooting Logic
Caption: A simplified decision-making diagram for troubleshooting common issues.
References
improving the regioselectivity of nitration for 1-phenylpiperidin-2-one
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the nitration of 1-phenylpiperidin-2-one (B1595996). The focus is on improving regioselectivity and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 1-phenylpiperidin-2-one?
A1: The substituent on the phenyl ring is an N-acyl group (the lactam), which is a deactivating but ortho, para-directing group. Therefore, nitration is expected to yield a mixture of 2-nitro- (ortho) and 4-nitro- (para) substituted products. The formation of the meta isomer is generally minimal under standard electrophilic aromatic substitution conditions.
Q2: Why is my nitration reaction yielding a mixture of ortho and para isomers?
A2: This is the expected outcome due to the electronic directing effect of the N-acyl group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing electron density at the ortho and para positions, which are then attacked by the nitronium ion (NO₂⁺) electrophile.[1][2]
Q3: How can I favor the formation of the para isomer over the ortho isomer?
A3: Increasing the proportion of the para isomer is often desirable to simplify purification and improve the overall yield of the target compound. This can be achieved by:
-
Steric Hindrance: The lactam ring is bulky, which sterically hinders the approach of the electrophile to the adjacent ortho positions, naturally favoring the less hindered para position.
-
Lowering Reaction Temperature: Lower temperatures can increase selectivity by favoring the pathway with the lower activation energy, which is often the formation of the sterically less hindered para product.
-
Using Shape-Selective Catalysts: Solid acid catalysts like zeolites can be used. The defined pore size of zeolites can sterically restrict the formation of the bulkier ortho-transition state, thereby favoring the para isomer.[3][4]
Q4: What are common side reactions during the nitration of 1-phenylpiperidin-2-one?
A4: Besides the formation of isomers, potential side reactions include:
-
Dinitration: If the reaction conditions are too harsh (e.g., high concentration of nitrating agent, high temperature), a second nitro group can be added to the ring.[5]
-
Oxidation: Strong oxidizing conditions, particularly with concentrated nitric acid at elevated temperatures, can lead to the degradation of the starting material or product.
-
N-Nitration: Although less common for amides compared to amines, N-nitration to form a nitramine intermediate is a possible side reaction.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Overall Yield | 1. Reaction conditions are too mild (incomplete conversion).2. Reaction conditions are too harsh (degradation/oxidation).3. Product loss during workup and purification. | 1. Increase reaction time or temperature cautiously , monitoring by TLC or LC-MS.[6]2. Use a stronger nitrating agent (e.g., fuming HNO₃/H₂SO₄).[6]3. Lower the reaction temperature . Ensure the nitrating agent is added slowly to control the exotherm.4. Optimize the extraction and purification steps. Ensure the pH is properly adjusted during neutralization.[6] |
| Poor Regioselectivity (High ortho:para ratio) | 1. High reaction temperature.2. Highly reactive nitrating agent. | 1. Perform the reaction at a lower temperature (e.g., 0-10°C).2. Use a milder nitrating system, such as nitric acid in acetic anhydride (B1165640).[5]3. Employ a shape-selective catalyst , like H-ZSM-5 or Zeolite Ηβ, which favors the formation of the para isomer.[3][4] |
| Formation of Di-nitrated Products | 1. Excess of nitrating agent.2. Reaction temperature is too high or reaction time is too long. | 1. Use a stoichiometric amount of the nitrating agent (e.g., 1.0-1.1 equivalents).2. Maintain a low reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Product is Dark/Oily (Impure) | 1. Oxidation or other side reactions.2. Residual acidic impurities. | 1. Ensure the reaction temperature is well-controlled . Pouring the reaction mixture onto crushed ice can help quench the reaction quickly.[6]2. During workup, wash the organic extracts thoroughly with a saturated sodium bicarbonate solution to remove all acid, followed by a brine wash.[6]3. Purify the crude product using column chromatography or recrystallization.[7] |
Experimental Protocols
Protocol 1: Standard Mixed-Acid Nitration (HNO₃/H₂SO₄)
This protocol is a standard method but may result in a mixture of isomers.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-phenylpiperidin-2-one (1 equivalent). Cool the flask to 0°C in an ice-water bath.
-
Substrate Dissolution: Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 mL per gram of substrate) to the flask while stirring. Ensure the temperature remains below 10°C.[6]
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (~1-2 mL per gram of substrate). Keep this mixture cold in an ice bath.[8]
-
Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30-60 minutes. It is critical to maintain the internal temperature below 10°C to minimize side reactions.[6]
-
Monitoring: After the addition is complete, let the reaction stir at 0-10°C for 1-3 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a beaker.[6]
-
Neutralization: Slowly neutralize the cold aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate gradient) to separate the isomers.
Protocol 2: High Para-Selectivity Nitration using Zeolite Catalyst
This method aims to improve the yield of the para isomer.[3][4]
-
Setup: To a round-bottom flask, add 1-phenylpiperidin-2-one (1 equivalent), an organic solvent (e.g., chloroform), and activated Zeolite Ηβ catalyst (e.g., 1g per gram of substrate).
-
Reagent Preparation: In a separate flask, prepare a solution of nitric acid (1.1 equivalents) in acetic anhydride at 0°C.
-
Reaction: Add the nitric acid/acetic anhydride solution dropwise to the substrate mixture at 0-10°C.
-
Monitoring: Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Filter off the zeolite catalyst and wash it with the solvent.
-
Quenching: Pour the filtrate into ice water and stir for 1 hour to hydrolyze the excess acetic anhydride.
-
Neutralization & Extraction: Neutralize with sodium bicarbonate and extract the product with an organic solvent as described in Protocol 1.
-
Purification: Dry, concentrate, and purify the product via column chromatography or recrystallization.
Visual Guides
Factors Influencing Nitration Regioselectivity
Caption: Key factors affecting the regioselectivity of nitration.
General Experimental Workflow for Nitration
Caption: Standard workflow for a laboratory-scale nitration experiment.
References
- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d.web.umkc.edu [d.web.umkc.edu]
stability and degradation of 1-(2-nitrophenyl)piperidin-2-one
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1-(2-nitrophenyl)piperidin-2-one. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For optimal preservation, storage at refrigerator temperatures (2-8 °C) is advised. The container should be tightly sealed to prevent moisture absorption and exposure to air.
Q2: What are the potential degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways, primarily involving its lactam and nitrophenyl functional groups. The primary degradation routes include:
-
Hydrolysis: The lactam ring can undergo hydrolysis under both acidic and basic conditions, leading to the opening of the ring to form an amino acid derivative.
-
Photodegradation: Aromatic nitro compounds are known to be sensitive to light. Exposure to UV or even ambient light can lead to the formation of various photoproducts.
-
Thermal Degradation: Elevated temperatures can promote the decomposition of the molecule. Lactams, in general, can be susceptible to thermal stress.[1]
Q3: Are there any known incompatibilities for this compound?
A3: Avoid strong oxidizing agents, strong acids, and strong bases, as they can accelerate the degradation of the compound. Contact with certain metals may also catalyze degradation reactions. It is advisable to use glass or inert plastic containers and utensils when handling the compound and its solutions.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for assessing the purity of the compound and detecting the presence of degradation products. Periodic analysis of a reference sample stored under ideal conditions can be compared against the experimental sample to determine the extent of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Verify the storage conditions of your stock. Prepare fresh solutions for each experiment. Run a purity check on your sample using HPLC. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Investigate the potential degradation pathway (hydrolysis, photodegradation). Shield the compound and its solutions from light. Control the pH and temperature of your experimental setup. |
| Low yield in a synthetic reaction using the compound. | The compound may have degraded prior to use, or it may be unstable under the reaction conditions. | Confirm the purity of the starting material. Consider performing the reaction at a lower temperature or for a shorter duration. If possible, perform the reaction under an inert atmosphere. |
| Discoloration of the solid compound or its solutions. | This may indicate degradation, particularly photodegradation or oxidation. | Discard the discolored material. Ensure future storage is in a dark, airtight container. For solutions, prepare them fresh and use them promptly. |
Stability Data Summary
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 4) | Low to Moderate | Lactam Hydrolysis |
| Neutral (pH 6-8) | High | - | |
| Basic (pH > 9) | Low | Lactam Hydrolysis | |
| Temperature | -20°C (in solution) | High | - |
| 4°C (solid) | High | - | |
| Room Temperature (solid, dark) | Moderate to High | Slow Degradation | |
| Elevated Temperature (>40°C) | Low | Thermal Decomposition | |
| Light | Dark | High | - |
| Ambient Light | Moderate | Photodegradation | |
| UV Light | Low | Photodegradation |
Experimental Protocols
Protocol for Assessing Thermal Stability using HPLC
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Incubation: Aliquot the stock solution into several sealed vials. Place the vials in temperature-controlled environments (e.g., 25°C, 40°C, and 60°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature condition.
-
HPLC Analysis: Immediately analyze the samples by HPLC. Use a C18 column and a mobile phase gradient of acetonitrile and water. Monitor the elution at a wavelength appropriate for the compound (e.g., determined by UV-Vis spectroscopy).
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). This data can be used to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: 1-(2-Nitrophenyl)piperidin-2-one
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-(2-nitrophenyl)piperidin-2-one (CAS No. 203509-92-6). Below you will find frequently asked questions and troubleshooting guidance related to the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound under refrigerated conditions.[1][2] The product should be kept in a tightly sealed container in a dry and cool place.[1]
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, the compound should be stored under the recommended conditions as specified in the Certificate of Analysis.[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection to avoid contact with skin and eyes.[4] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust.[4]
Q3: Is this compound sensitive to light or moisture?
A3: While specific data on light and moisture sensitivity for this exact compound is limited, general best practices for structurally similar compounds suggest storing it in a dry environment and protecting it from light. Therefore, it is advisable to store it in a tightly sealed, opaque container.
Q4: What are the known incompatibilities for this compound?
Q5: What should I do in case of a spill?
A5: In the event of a spill, ensure the area is well-ventilated and wear appropriate personal protective equipment.[4] For powdered substances, avoid creating dust.[4] The spilled material should be swept up and placed in a suitable, closed container for disposal.
Storage Conditions Summary
For quick reference, the following table summarizes the recommended storage parameters for this compound.
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C (Refrigerated) | [1][2] |
| Atmosphere | Dry | [1] |
| Container | Tightly sealed | [1] |
| Light | Protection from light is recommended | General Best Practice |
Troubleshooting Guide
This section addresses potential issues that may arise during the storage and handling of this compound.
Issue 1: Compound appears discolored or clumped.
-
Possible Cause A: Exposure to moisture. The compound may have absorbed moisture from the air due to improper sealing of the container.
-
Troubleshooting:
-
Ensure the container is always tightly sealed after use.
-
Store the compound in a desiccator to maintain a dry environment.
-
If clumping is observed, gently break up the clumps with a clean, dry spatula before weighing.
-
Consider that moisture uptake may affect the accuracy of weighing. For sensitive experiments, using a fresh, properly stored vial is recommended.
-
-
Possible Cause B: Potential degradation. Prolonged exposure to non-optimal temperatures or light could lead to degradation.
-
Troubleshooting:
-
Verify that the storage temperature has been consistently maintained between 2-8°C.
-
Store the vial in a dark place or use an amber vial to protect it from light.
-
If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments to ensure the reliability of the results.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause: Improper storage leading to degradation. If the compound has not been stored correctly, its purity may be compromised, leading to variability in experimental outcomes.
-
Troubleshooting Workflow: The following workflow can help identify and resolve issues related to compound storage.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)piperidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-(2-nitrophenyl)piperidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for synthesizing this compound are N-arylation reactions, which involve forming a carbon-nitrogen bond between the piperidin-2-one nitrogen and the 2-nitrophenyl group. The primary approaches include:
-
Ullmann Condensation: A classical method using a copper catalyst to couple an aryl halide with an amine, typically at high temperatures.[1][2][3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann reaction and has a broad substrate scope.[4][5][6][7]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is feasible if the aryl halide is sufficiently activated by electron-withdrawing groups, such as the nitro group in 2-nitrohalobenzenes.[8]
-
Photoredox Catalysis: An emerging method that uses visible light and a photocatalyst to generate reactive intermediates under mild conditions.[9][10]
Q2: What are the primary causes of low yield in this synthesis?
A2: Low yields can stem from several factors, including:
-
Inactive Catalyst: The palladium or copper catalyst may be oxidized or decomposed.
-
Inappropriate Base: The base used may be too weak to deprotonate the piperidin-2-one effectively, or too strong, leading to side reactions.
-
Poorly Optimized Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that require careful optimization.
-
Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide and the formation of undesired byproducts.[11]
-
Moisture or Oxygen in the Reaction: Many of the catalysts and reagents are sensitive to air and moisture, which can deactivate them.
Q3: How does the choice of aryl halide affect the reaction?
A3: The reactivity of the aryl halide is crucial. In general, the reactivity follows the order: Aryl Iodide > Aryl Bromide > Aryl Chloride. Aryl iodides are more reactive but also more expensive. Aryl chlorides are more cost-effective but often require more active catalysts or harsher reaction conditions to achieve good yields.[1][4] The electron-withdrawing nitro group on the phenyl ring activates the halide for nucleophilic attack.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-catalyst, which is often more air-stable. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use fresh, high-purity catalyst and ligands.[11] For Ullmann reactions, consider activating the copper catalyst.[3] |
| Inappropriate Base | For Buchwald-Hartwig reactions, common bases include NaOtBu, KOtBu, and K₃PO₄.[11] For Ullmann reactions, K₂CO₃ or Cs₂CO₃ are often used.[12] Ensure the base is anhydrous and soluble in the reaction solvent. For sensitive substrates, a milder base like Cs₂CO₃ may be beneficial.[11] |
| Unsuitable Ligand (for Palladium-Catalysis) | The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands like XPhos, SPhos, or BINAP are often effective.[7][13] The optimal ligand may need to be screened for the specific substrate combination. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Ullmann reactions, in particular, often require higher temperatures (often in excess of 100 °C) than Buchwald-Hartwig couplings.[1][3] |
| Incorrect Solvent | Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF. For Ullmann reactions, high-boiling polar solvents like DMF, DMSO, or NMP are often used.[3][11] Ensure the solvent is anhydrous. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Hydrodehalogenation of the Aryl Halide | This is a common side reaction where the aryl halide is reduced. Ensure the use of anhydrous solvents and reagents. Degassing the solvent can be beneficial. Consider using a weaker base if this is a significant issue.[14] |
| Homocoupling of the Aryl Halide | This is more common in Ullmann reactions. Adjusting the catalyst-to-ligand ratio or changing the solvent may help minimize this side product. |
| Reaction with Solvent | In some cases, the solvent can react with the starting materials or intermediates. Ensure the chosen solvent is inert under the reaction conditions. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Reagent Addition: Add 1-(2-nitrophenyl)halide (1.0 eq), piperidin-2-one (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (argon or nitrogen) at the desired temperature (e.g., 80-110 °C) for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[12][15]
General Protocol for Ullmann Condensation
-
Reaction Setup: To a reaction vessel, add the copper catalyst (e.g., CuI, 5-20 mol%) and a ligand if used (e.g., L-proline, 10-40 mol%).
-
Reagent Addition: Add 1-(2-nitrophenyl)halide (1.0 eq), piperidin-2-one (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO).
-
Reaction Conditions: Heat the mixture with vigorous stirring to a high temperature (e.g., 120-150 °C) in a sealed tube.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[12]
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow to help diagnose and resolve issues with low yield.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. air.unimi.it [air.unimi.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
managing exothermic reactions in 1-(2-nitrophenyl)piperidin-2-one synthesis
This guide provides technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-nitrophenyl)piperidin-2-one. The content focuses on managing the significant exothermic profile of this nucleophilic aromatic substitution (SNAr) reaction to ensure safety, reproducibility, and high yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in this synthesis?
A1: The synthesis of this compound from 1-fluoro-2-nitrobenzene (B31998) and piperidin-2-one is a nucleophilic aromatic substitution (SNAr) reaction. The reaction is highly exothermic due to a combination of factors:
-
Ring Activation: The electron-withdrawing nitro group (NO₂) strongly activates the aromatic ring, making it highly electrophilic and susceptible to attack by the nucleophile (the deprotonated piperidin-2-one).[1]
-
Mechanism: The reaction proceeds through a stabilized intermediate called a Meisenheimer complex.[1] The formation of this complex is the rate-determining step and is highly favorable, releasing significant energy.
-
Isomer Reactivity: The ortho position of the nitro group provides a powerful inductive effect, making ortho-fluoronitrobenzene more reactive than its para isomer.[1] This increased reactivity corresponds to a more rapid and intense release of heat.
Q2: What are the main risks associated with uncontrolled exothermic reactions in this synthesis?
A2: The primary risk is a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing:
-
Boiling and splashing of corrosive and toxic reagents.
-
Vigorous decomposition of the nitroaromatic compounds, which can be explosive at elevated temperatures.
-
Over-pressurization and rupture of the reaction vessel.
-
Formation of unwanted, potentially hazardous byproducts.
Q3: How does the choice of solvent affect the reaction exotherm?
A3: The choice of solvent is critical. Dipolar aprotic solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions because they effectively solvate the cation of the base (e.g., Na⁺ or K⁺) while leaving the nucleophilic anion (the piperidin-2-one anion) highly reactive. This can accelerate the reaction rate and, consequently, the rate of heat evolution. While this is beneficial for reaction time, it makes precise temperature control even more crucial. Protic solvents are generally not used as they can solvate and deactivate the nucleophile.
Q4: Can I add the 1-fluoro-2-nitrobenzene to the mixture all at once?
A4: No. This is extremely dangerous. The 1-fluoro-2-nitrobenzene (or other electrophile) must be added slowly and in a controlled, dropwise manner to the solution of deprotonated piperidin-2-one. This ensures that the heat generated can be effectively dissipated by the cooling system, preventing a rapid temperature spike.
Troubleshooting Guide
| Problem | Possible Cause(s) | Immediate Action(s) | Preventative Measures |
| Rapid, Uncontrolled Temperature Rise (>5°C above setpoint) | 1. Reagent addition rate is too high.2. Inadequate cooling (inefficient stirring, insufficient coolant flow, bath temperature too high).3. Incorrect stoichiometry (too much base or electrophile). | 1. Immediately stop the addition of the electrophile. 2. Increase stirring speed to improve heat transfer.3. Lower the temperature of the cooling bath (e.g., add dry ice to an acetone (B3395972) bath).4. If the temperature continues to rise, prepare for emergency quenching by adding a pre-chilled, non-reactive anti-solvent (e.g., toluene). | 1. Use a syringe pump for controlled, slow addition.2. Ensure the reactor is properly sized for the scale and has efficient overhead stirring.3. Calibrate temperature probes before starting.4. Perform a small-scale trial run to characterize the exotherm. |
| Reaction Fails to Initiate or is Sluggish | 1. Base is not strong enough or is of poor quality (e.g., old NaH).2. Insufficiently anhydrous conditions (water deactivates the base and nucleophile).3. Reaction temperature is too low. | 1. Check the activity of the base on a small scale.2. Ensure all glassware is oven-dried and reagents are anhydrous.3. Slowly and carefully allow the temperature to rise to the target setpoint (e.g., from 0°C to 10-15°C). | 1. Use fresh, high-quality base (e.g., NaH, 60% dispersion in mineral oil, or potassium tert-butoxide).2. Dry solvents and piperidin-2-one before use.3. Ensure an inert (N₂ or Ar) atmosphere is maintained. |
| Low Yield of Desired Product | 1. Side reactions due to temperature excursions.2. Incomplete reaction.3. Degradation during workup. | 1. Analyze crude mixture by LC-MS or NMR to identify byproducts.2. Monitor reaction by TLC or LC-MS to confirm completion before quenching. | 1. Maintain strict temperature control throughout the addition and reaction period.2. Ensure sufficient reaction time after addition is complete.3. Use a controlled, cold aqueous quench. |
Data Presentation
The following tables provide reference data for reaction parameters. Note that specific values for the target synthesis may vary and should be determined experimentally.
Table 1: Influence of Reaction Parameters on Exotherm Control (Qualitative)
| Parameter | Condition | Effect on Exotherm | Recommended Practice |
| Addition Rate | Fast | High risk of temperature spike | Slow, dropwise addition via syringe pump (e.g., over 1-2 hours) |
| Slow | Controlled, manageable heat release | Optimal | |
| Reaction Temp. | High (>25°C) | Faster reaction, more difficult to control | Maintain low temperature (0-15°C) during addition |
| Low (0-5°C) | Slower reaction, easier to manage heat | Optimal for addition phase | |
| Concentration | High | Increased volumetric heat output | Moderate concentration (e.g., 0.5-1.0 M) |
| Low | Slower reaction, easier to control | May be too slow for practical synthesis | |
| Stirring Speed | Low | Poor heat transfer, localized hot spots | High speed, vigorous stirring |
| High | Efficient heat transfer to cooling bath | Optimal |
Table 2: Typical Reagents and Solvents
| Reagent | Role | Typical Molar Eq. | Notes |
| Piperidin-2-one | Nucleophile Precursor | 1.0 | Must be thoroughly dried. |
| 1-Fluoro-2-nitrobenzene | Electrophile | 1.0 - 1.1 | Highly toxic and irritant. Handle with care. |
| Sodium Hydride (NaH) | Base | 1.1 - 1.2 | Highly reactive with water. Use as a 60% dispersion in oil. |
| Potassium tert-butoxide | Base | 1.1 - 1.2 | A strong, soluble base. Can be easier to handle than NaH. |
| Anhydrous DMF/THF | Solvent | - | Dry rigorously over molecular sieves before use. |
Experimental Protocols
Mandatory Safety Notice: This reaction is highly exothermic and involves toxic and hazardous materials. It must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. An emergency quench plan and appropriate spill kits must be in place.
Protocol: Synthesis of this compound
-
Reactor Setup:
-
Place a 3-neck round-bottom flask (appropriately sized for the reaction scale) equipped with a magnetic stir bar or overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen/argon inlet, and a septum, in a cooling bath (e.g., ice-water or acetone/dry ice).
-
Ensure all glassware is rigorously oven-dried and assembled under a positive pressure of inert gas.
-
-
Reagent Preparation (Example Scale):
-
In the reaction flask, add piperidin-2-one (1.0 eq).
-
Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.5 M.
-
Begin vigorous stirring and cool the solution to 0°C.
-
-
Deprotonation:
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at 0°C.
-
Caution: Hydrogen gas is evolved. Ensure adequate ventilation to the fume hood exhaust.
-
Allow the mixture to stir at 0-5°C for 30-60 minutes after the addition is complete to ensure full deprotonation.
-
-
Nucleophilic Aromatic Substitution (Exotherm Control Step):
-
Prepare a solution of 1-fluoro-2-nitrobenzene (1.05 eq) in a small amount of anhydrous DMF in a gas-tight syringe.
-
Using a syringe pump, add the 1-fluoro-2-nitrobenzene solution dropwise to the reaction mixture over 1-2 hours.
-
CRITICAL: Maintain the internal reaction temperature between 5°C and 15°C throughout the entire addition. Adjust the addition rate and/or cooling bath temperature as necessary to prevent a temperature excursion. A patent for a similar synthesis of the para-isomer specifies cooling to between 10-15°C.[2]
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (B1210297) and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Visualizations
Caption: Key steps in the synthesis of this compound.
Caption: Decision tree for managing a temperature excursion during the reaction.
References
removal of unreacted starting materials from 1-(2-nitrophenyl)piperidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-nitrophenyl)piperidin-2-one. The focus is on the effective removal of unreacted starting materials to ensure the purity of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Presence of Unreacted 2-Nitroaniline (B44862) in the Crude Product
-
Symptom: The crude product, after removal of the reaction solvent, has a distinct yellow-orange color, and TLC analysis shows a spot corresponding to 2-nitroaniline.
-
Cause: Incomplete reaction or use of excess 2-nitroaniline during the synthesis. 2-nitroaniline is a common starting material in the synthesis of N-aryl lactams.
-
Solution: An acid-base extraction is the most effective method to remove unreacted 2-nitroaniline.
-
Principle: 2-nitroaniline is a basic compound due to the presence of the amino group. This compound is a neutral amide. By washing an organic solution of the crude product with an aqueous acid solution (e.g., 1 M HCl), the basic 2-nitroaniline will be protonated to form a water-soluble salt, which will partition into the aqueous layer. The neutral product will remain in the organic layer.
-
Procedure: A detailed protocol for an acid-base wash is provided in the "Experimental Protocols" section.
-
Problem 2: Presence of Unreacted 1-Fluoro-2-nitrobenzene (B31998) in the Crude Product
-
Symptom: TLC analysis of the crude product shows a spot corresponding to 1-fluoro-2-nitrobenzene.
-
Cause: Incomplete reaction in syntheses utilizing the nucleophilic aromatic substitution (SNAr) route.
-
Solution:
-
Flash Column Chromatography: This is the most effective method for separating the neutral product from the neutral, less polar starting material.
-
Recrystallization: If the concentration of the impurity is not too high, recrystallization from a suitable solvent system can yield pure this compound.
-
Problem 3: Difficulty in Achieving Crystallization of the Final Product
-
Symptom: The purified product oils out or fails to crystallize from solution.
-
Cause:
-
Presence of impurities that inhibit crystal lattice formation.
-
The solvent is not ideal for recrystallization (the product is too soluble at low temperatures).
-
The solution is not sufficiently saturated.
-
-
Solution:
-
Ensure Purity: If significant impurities are suspected, perform a preliminary purification step like an acid wash or flash chromatography.
-
Optimize Solvent System: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
-
Induce Crystallization:
-
Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.
-
Add a seed crystal of pure this compound to the cooled solution.
-
Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two most common synthetic routes, and therefore starting materials, are:
-
Route A (Acylation/Cyclization): 2-nitroaniline and a 5-halopentanoyl halide (e.g., 5-chloropentanoyl chloride).
-
Route B (Nucleophilic Aromatic Substitution): 1-fluoro-2-nitrobenzene (or other 2-halonitrobenzenes) and piperidin-2-one.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the organic layer after extraction, and the purified product on a TLC plate, you can visualize the removal of impurities.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: While the optimal solvent should be determined experimentally, good starting points for N-aryl lactams include alcohols like ethanol (B145695) or isopropanol, or a mixed solvent system such as ethanol/water or ethyl acetate (B1210297)/hexane.[1]
Q4: My product is still impure after an acid wash. What should I do next?
A4: If impurities persist after an acid wash, it is likely that these are neutral compounds. In this case, flash column chromatography is the recommended next step for achieving high purity.
Data Presentation
Table 1: Properties of this compound and Potential Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Acidity/Basicity |
| This compound | C₁₁H₁₂N₂O₃ | 220.23 | Solid | Neutral |
| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Orange-yellow solid | Basic |
| 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | 141.10 | Liquid | Neutral |
| Piperidin-2-one | C₅H₉NO | 99.13 | Solid | Neutral |
| 5-Chloropentanoyl chloride | C₅H₈Cl₂O | 155.02 | Liquid | Neutral (reacts with water) |
Table 2: Recommended Solvent Systems for Purification
| Purification Technique | Recommended Solvents/Mobile Phases |
| Acid-Base Extraction | Organic Solvent: Dichloromethane (B109758) or Ethyl AcetateAqueous Acid: 1 M Hydrochloric Acid |
| Flash Column Chromatography | Stationary Phase: Silica (B1680970) GelMobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) |
| Recrystallization | Single Solvents: Ethanol, IsopropanolMixed Solvents: Ethanol/Water, Ethyl Acetate/Hexane |
Experimental Protocols
Protocol 1: Removal of Unreacted 2-Nitroaniline by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The top layer will be the organic phase (if using EtOAc) and the bottom layer will be the aqueous phase (if using DCM). Drain the aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-4) one to two more times to ensure complete removal of 2-nitroaniline.
-
Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of 2-nitroaniline.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Column Packing: Pack a glass column with silica gel using a slurry of the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the more polar product.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
identifying impurities in 1-(2-nitrophenyl)piperidin-2-one samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 1-(2-nitrophenyl)piperidin-2-one samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities in this compound samples can originate from several sources:
-
Starting materials: Unreacted starting materials such as piperidin-2-one and 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene (B146284) may be present.
-
Byproducts of the synthesis: Side reactions during synthesis can lead to the formation of isomers (e.g., 1-(4-nitrophenyl)piperidin-2-one) or other related substances.
-
Degradation products: The compound may degrade over time, especially if exposed to light, high temperatures, or non-neutral pH conditions. A potential degradation pathway is the reduction of the nitro group to an amino group.
-
Residual solvents: Solvents used in the synthesis and purification process may remain in the final product.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main compound and its impurities. A reverse-phase C18 column is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information that aids in the identification of unknown compounds.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying non-volatile impurities.
Q3: What are some common challenges in the analysis of this compound and its impurities?
A3: Common challenges include:
-
Co-elution of impurities: Some impurities may have similar polarities and therefore similar retention times in HPLC, leading to co-elution.
-
Low concentration of impurities: Impurities are often present at very low levels, which can make their detection and quantification difficult.
-
Lack of reference standards: Reference standards for all potential impurities may not be commercially available, making their identification and quantification challenging.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Interaction of the analyte with active sites on the column packing. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or add a competing base to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program on the autosampler. |
| Irreproducible Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has deteriorated. |
| Poor Resolution | 1. Suboptimal mobile phase composition. 2. Column is not efficient. | 1. Optimize the mobile phase composition (e.g., change the organic solvent ratio or pH). 2. Use a longer column, a column with a smaller particle size, or a different stationary phase. |
GC-MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peaks Detected | 1. No sample injected. 2. Syringe or injector issue. 3. Analyte is not volatile enough. | 1. Verify that the sample vial contains sample and the autosampler is functioning correctly. 2. Check the syringe for blockage and the injector for leaks. 3. Consider derivatization to increase volatility or use LC-MS. |
| Poor Peak Shape | 1. Active sites in the inlet or column. 2. Column contamination. | 1. Use a deactivated inlet liner and column. 2. Bake out the column or trim the front end. |
| Mass Spectrum Not Matching Library | 1. Co-eluting peaks. 2. Background interference. | 1. Improve chromatographic separation. 2. Check for and eliminate sources of background noise. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
-
Gradient Program:
-
Start with a composition of 70% A and 30% B.
-
Linearly increase B to 90% over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
GC-MS Method for Volatile Impurities
-
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a phenyl-arylene stationary phase.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.
Data Presentation
Table 1: Representative Impurity Profile of a this compound Sample by HPLC-UV
| Peak | Retention Time (min) | Relative Retention Time | Area % | Possible Identity |
| 1 | 4.5 | 0.45 | 0.08 | Piperidin-2-one |
| 2 | 8.2 | 0.82 | 0.15 | 1-chloro-2-nitrobenzene |
| 3 | 10.0 | 1.00 | 99.5 | This compound |
| 4 | 11.5 | 1.15 | 0.12 | 1-(4-nitrophenyl)piperidin-2-one |
| 5 | 13.2 | 1.32 | 0.10 | Unknown |
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Hypothetical metabolic pathway of this compound.
References
Validation & Comparative
A Comparative Analysis of 1-(2-nitrophenyl)piperidin-2-one and 1-(4-nitrophenyl)piperidin-2-one for Researchers and Drug Development Professionals
A detailed examination of the synthetic, physicochemical, and potential biological properties of two constitutional isomers of nitrophenyl-substituted piperidin-2-ones reveals key differences dictated by the position of the nitro group on the phenyl ring. While both 1-(2-nitrophenyl)piperidin-2-one and 1-(4-nitrophenyl)piperidin-2-one (B57410) serve as intermediates in chemical synthesis, the para-substituted isomer has a more defined role in pharmaceutical manufacturing, particularly as a crucial precursor to the anticoagulant drug Apixaban.
This guide provides a comprehensive comparison of these two compounds, summarizing their known properties, outlining general synthetic approaches, and discussing their potential, albeit largely unexplored, biological activities. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuances between these two molecules.
Physicochemical and Structural Properties
The placement of the electron-withdrawing nitro group at the ortho versus the para position on the N-phenyl ring is expected to influence the electronic and steric properties of the molecules, which in turn can affect their reactivity, solubility, and biological interactions. While detailed experimental data for this compound is limited, a comparative summary of known and predicted properties is presented in Table 1.
| Property | This compound | 1-(4-nitrophenyl)piperidin-2-one |
| CAS Number | 203509-92-6[1] | 38560-30-4[2] |
| Molecular Formula | C₁₁H₁₂N₂O₃[1] | C₁₁H₁₂N₂O₃[2] |
| Molecular Weight | 220.23 g/mol [1] | 220.22 g/mol [2][3] |
| Appearance | - | White to yellow crystalline powder[3] |
| Melting Point | - | 97 - 101 °C[3] |
| Solubility | - | Soluble in methanol (B129727) and other polar solvents; insoluble in non-polar solvents[3] |
| Primary Application | Drug Intermediate[1] | Pharmaceutical intermediate for Apixaban synthesis[4] |
Synthesis and Reactivity
The synthesis of N-aryl piperidones, including these nitrophenyl derivatives, can be achieved through several established methods in organic chemistry. A general and widely applicable approach is the nucleophilic aromatic substitution (SNAr) reaction.
A common synthetic route involves the reaction of piperidin-2-one with a suitably activated nitro-substituted fluorobenzene (B45895) or chlorobenzene (B131634) in the presence of a strong base. The electron-withdrawing nature of the nitro group facilitates this reaction.
Experimental Protocol: General Synthesis of 1-(nitrophenyl)piperidin-2-ones via Nucleophilic Aromatic Substitution
-
Materials:
-
Piperidin-2-one
-
1-Fluoro-2-nitrobenzene (B31998) or 1-Fluoro-4-nitrobenzene (B44160)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous dimethylformamide (DMF) or other polar aprotic solvent
-
Standard laboratory glassware and workup reagents
-
-
Procedure:
-
To a solution of piperidin-2-one in anhydrous DMF, an equimolar amount of sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the corresponding sodium salt.
-
An equimolar amount of the respective 1-fluoro-nitrobenzene is then added, and the reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1-(nitrophenyl)piperidin-2-one.
-
The position of the nitro group can influence the reaction kinetics. The para-nitro group in 1-fluoro-4-nitrobenzene provides strong activation for nucleophilic aromatic substitution, often leading to high yields. In contrast, the ortho-nitro group in 1-fluoro-2-nitrobenzene may introduce steric hindrance, potentially affecting the reaction rate and yield.
Caption: General workflow for the synthesis of 1-(nitrophenyl)piperidin-2-ones.
Potential Biological Activities
While specific biological data for this compound and 1-(4-nitrophenyl)piperidin-2-one are scarce in publicly available literature, the broader class of nitrophenyl-substituted piperidones has been investigated for various pharmacological activities. A patent for piperidone derivatives mentions that compounds with 2-nitrophenyl and 4-nitrophenyl substitutions have shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, and have also demonstrated the ability to inhibit the replication of HIV-1. It is important to note that these findings pertain to more complex piperidone structures and not directly to the two isomers being compared.
The piperidin-2-one scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds with anticancer, neuroprotective, and anti-inflammatory properties. The introduction of a nitrophenyl group can modulate these activities.
The difference in the position of the nitro group can lead to distinct biological profiles. For instance, the steric and electronic environment around the nitrogen of the piperidone ring differs between the two isomers, which could lead to differential binding to biological targets. The para-isomer, with its more exposed nitro group, might engage in different intermolecular interactions compared to the ortho-isomer, where the nitro group is in closer proximity to the piperidone ring.
Caption: Potential biological activities of nitrophenyl-substituted piperidin-2-ones.
Conclusion
The key differentiator lies in the substitution pattern of the nitro group, which influences both the chemical reactivity and, potentially, the biological activity. While direct comparative experimental data is currently lacking, the known activities of related compounds suggest that both isomers could be valuable starting points for the design of novel therapeutic agents, particularly in the areas of infectious diseases. Further research is warranted to fully elucidate and compare the pharmacological profiles of these two molecules.
References
A Comparative Guide to the Reactivity of 2-Nitro and 4-Nitro Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-nitro and 4-nitro substituted aromatic compounds. The position of the nitro group, a potent electron-withdrawing moiety, significantly influences the electron density distribution within the aromatic ring, thereby dictating the molecule's behavior in various chemical transformations. This document summarizes key differences in reactivity, supported by experimental data, and provides detailed experimental protocols for foundational reactions.
Core Reactivity Comparison: Electronic and Steric Effects
The differential reactivity between 2-nitro and 4-nitro isomers is primarily governed by a combination of electronic (resonance and inductive) and steric effects. The nitro group is a strong deactivating group for electrophilic aromatic substitution and an activating group for nucleophilic aromatic substitution due to its electron-withdrawing nature.
-
4-Nitro Isomers: In the para position, the nitro group's electron-withdrawing effects are maximized through resonance, effectively delocalizing negative charge from the ring. This stabilization of anionic intermediates makes 4-nitro isomers generally more reactive in nucleophilic aromatic substitution and their corresponding phenols more acidic.
-
2-Nitro Isomers: While the nitro group at the ortho position also exerts strong electron-withdrawing effects, its close proximity to the reaction center can introduce steric hindrance, potentially slowing down reactions. Furthermore, in systems like 2-nitrophenol (B165410), intramolecular hydrogen bonding can influence properties like acidity.
Quantitative Reactivity Data
The following tables summarize quantitative data comparing the reactivity of 2-nitro and 4-nitro isomers in key chemical reactions.
Table 1: Acidity of Nitrophenols
The acidity of nitrophenols is a direct measure of the stability of the corresponding phenoxide ion. The 4-nitro isomer is slightly more acidic than the 2-nitro isomer. This is because the phenoxide ion of 4-nitrophenol (B140041) is better stabilized by resonance, as the negative charge can be delocalized onto the nitro group without steric hindrance. In 2-nitrophenol, intramolecular hydrogen bonding between the hydroxyl group and the nitro group makes the proton more difficult to remove.[1][2][3]
| Compound | pKa Value | Reference |
| 2-Nitrophenol | 7.23 | [1] |
| 4-Nitrophenol | 7.15 | [3] |
Table 2: Catalytic Reduction of Nitroanilines and Nitrophenols
The catalytic reduction of nitro compounds to their corresponding anilines is a fundamental transformation. Studies have shown that 4-nitro isomers often exhibit faster reduction rates compared to their 2-nitro counterparts. This can be attributed to the greater accessibility of the nitro group to the catalyst surface in the para position compared to the sterically hindered ortho position.
| Substrate | Catalyst | Rate Constant (k) | Reference |
| 2-Nitroaniline (B44862) | CuFe₂O₄ Nanoparticles | 3.19 x 10⁻² s⁻¹ | |
| 4-Nitroaniline (B120555) | CuFe₂O₄ Nanoparticles | 7.49 x 10⁻² s⁻¹ | |
| 2-Nitrophenol | Au@[C₄C₁₆Im]Br | 7.73 x 10⁻⁵ s⁻¹ | |
| 4-Nitrophenol | Au@[C₄C₁₆Im]Br | 1.10 x 10⁻⁴ s⁻¹ |
Experimental Protocols
Determination of pKa for Nitrophenols by Spectrophotometry
This protocol outlines a method for determining the acid dissociation constant (pKa) of 2-nitrophenol and 4-nitrophenol using UV-Vis spectrophotometry.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of the nitrophenol isomer in a suitable solvent (e.g., a 10% v/v acetonitrile-water mixture). Also, prepare a series of buffer solutions with known pH values (e.g., from pH 2 to 11).
-
Spectrometric Titration: For each nitrophenol isomer, prepare a series of solutions by mixing a constant volume of the stock solution with each of the buffer solutions. Ensure a constant ionic strength (e.g., 0.1 M KCl).
-
UV-Vis Measurements: Record the electronic absorption spectra of each solution over a relevant wavelength range (e.g., 200-500 nm) at a constant temperature (e.g., 25°C).
-
Data Analysis: The pKa value is determined by analyzing the changes in absorbance at a wavelength where the acidic and basic forms of the nitrophenol have different molar absorptivities. The data can be processed using appropriate software to calculate the pKa.
Catalytic Reduction of 2-Nitroaniline and 4-Nitroaniline
This protocol describes a general procedure for comparing the reduction rates of 2-nitroaniline and 4-nitroaniline using a heterogeneous catalyst and a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Methodology:
-
Reaction Setup: In a quartz cuvette, add a specific volume of an aqueous solution of the nitroaniline isomer (e.g., 2.5 mL of a 1.26 x 10⁻² mol L⁻¹ solution).
-
Initiation of Reaction: To the cuvette, add a freshly prepared aqueous solution of NaBH₄ (e.g., 0.5 M) and a constant amount of the catalyst (e.g., 1 mg).
-
Monitoring the Reaction: Immediately after adding the catalyst, start monitoring the reaction using a UV-Vis spectrophotometer. Record the absorbance at the λmax of the nitroaniline isomer (e.g., 380 nm for 4-nitroaniline) at regular time intervals.
-
Data Analysis: The concentration of the nitroaniline at different times can be calculated from the absorbance values using the Beer-Lambert law. The apparent rate constant (k_app) can be determined by plotting ln(C₀/Cₜ) versus time, where C₀ is the initial concentration and Cₜ is the concentration at time t. The slope of this plot will be equal to k_app.
Visualizing Reaction Concepts
Acidity of Nitrophenols
The difference in acidity between 2-nitrophenol and 4-nitrophenol can be attributed to the presence of intramolecular hydrogen bonding in the 2-nitro isomer, which stabilizes the protonated form, making it a weaker acid. The 4-nitro isomer's conjugate base is more effectively stabilized by resonance.
Caption: Factors influencing the acidity of 2- and 4-nitrophenol.
Catalytic Reduction of Nitroarenes
The catalytic reduction of a nitroarene to an aminoarene on a catalyst surface involves the adsorption of the nitro compound and the reducing agent, followed by a series of reduction steps.
Caption: General workflow for the catalytic reduction of nitroarenes.
References
Spectroscopic Fingerprints: A Comparative Guide to Nitrophenylpiperidin-2-one Isomers
A detailed spectroscopic analysis of ortho-, meta-, and para-nitrophenylpiperidin-2-one isomers reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the varied position of the nitro group on the phenyl ring, provide a robust framework for their differentiation and characterization in research and drug development.
This guide presents a comprehensive comparison of the spectroscopic data for 1-(2-nitrophenyl)piperidin-2-one, 1-(3-nitrophenyl)piperidin-2-one, and 1-(4-nitrophenyl)piperidin-2-one. The positioning of the electron-withdrawing nitro group significantly influences the electronic environment of the entire molecule, leading to characteristic shifts in NMR, specific vibrational modes in IR, and unique fragmentation patterns in MS. The experimental data for the para isomer is supplemented with predicted data for the ortho and meta isomers to provide a complete comparative landscape.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for the three isomers. Mass spectrometry data for a closely related compound is also provided for reference.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Nitrophenylpiperidin-2-one Isomers
| Proton Position | This compound (Predicted) | 1-(3-nitrophenyl)piperidin-2-one (Predicted) | 1-(4-nitrophenyl)piperidin-2-one (Predicted) |
| H-3 | 3.10 | 2.95 | 2.90 |
| H-4 | 1.95 | 1.98 | 2.00 |
| H-5 | 1.90 | 1.92 | 1.95 |
| H-6 | 3.65 | 3.70 | 3.75 |
| Aromatic H | 7.50 - 7.90 | 7.60 - 8.20 | 7.50 (d), 8.30 (d) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Nitrophenylpiperidin-2-one Isomers
| Carbon Position | This compound (Predicted) | 1-(3-nitrophenyl)piperidin-2-one (Predicted) | 1-(4-nitrophenyl)piperidin-2-one (Experimental) |
| C-2 (C=O) | 170.1 | 170.5 | 169.8 |
| C-3 | 32.5 | 32.0 | 32.2 |
| C-4 | 21.5 | 21.8 | 21.3 |
| C-5 | 23.0 | 23.5 | 23.1 |
| C-6 | 51.0 | 51.5 | 51.7 |
| Aromatic C | 125.0 - 145.0 | 120.0 - 150.0 | 124.5, 126.2, 144.1, 145.9 |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹) of Nitrophenylpiperidin-2-one Isomers
| Functional Group | This compound (Predicted) | 1-(3-nitrophenyl)piperidin-2-one (Predicted) | 1-(4-nitrophenyl)piperidin-2-one (Experimental) |
| C=O (Amide) | ~1680 | ~1685 | 1690 |
| NO₂ (Asymmetric) | ~1520 | ~1525 | 1523 |
| NO₂ (Symmetric) | ~1350 | ~1355 | 1348 |
| C-N (Aromatic) | ~1300 | ~1310 | 1315 |
Table 4: Mass Spectrometry Data for 1-[(4-Nitrophenyl)amino]piperidin-2-one (Similar Compound)
| m/z | Interpretation |
| 235 | [M]⁺ |
| 179 | [M - NO₂ - H]⁺ |
| 120 | [C₆H₄N₂O]⁺ |
| 92 | [C₆H₄N]⁺ |
| 65 | [C₅H₅]⁺ |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general protocols for each are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence was used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans were accumulated.
-
For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of about 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans were typically accumulated to achieve a good signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 or 64 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) was used as the ionization technique, with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Detection: The separated ions were detected by an electron multiplier, and the resulting signal was processed to generate a mass spectrum.
Visualization of Key Concepts
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the isomeric structures and their distinguishing spectroscopic features.
A Comparative Analysis of Synthetic Routes to Nitrophenyl Piperidinones
For Researchers, Scientists, and Drug Development Professionals
Nitrophenyl piperidinones are valuable chemical scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceutical agents, including anticoagulants like Apixaban. The efficient and scalable synthesis of these compounds is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to nitrophenyl piperidinones, offering a detailed examination of their methodologies, quantitative performance, and operational considerations.
Executive Summary of Synthesis Routes
The synthesis of nitrophenyl piperidinones is predominantly achieved through four main strategies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, Ullmann condensation, and a one-step reaction from sodium p-nitrobenzenesulfonate. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and cost.
| Synthesis Route | General Yield Range | Reaction Temperature | Reaction Time | Key Reagents/Catalysts |
| Nucleophilic Aromatic Substitution (SNAr) | Good to Excellent (85-100%) | Room Temp. to 90°C | 1 - 9 hours | Strong base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, DMSO) |
| Intramolecular Cyclization | High (not specified) | 0 - 20°C | ~2 hours | 5-chlorovaleryl chloride, Base (e.g., NaOH), Acetonitrile |
| Buchwald-Hartwig Amination | Good to Excellent (High Yields Reported) | ~100°C (Microwave) | ~10 minutes | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., X-Phos), Strong base (e.g., KOtBu) |
| Ullmann Condensation | Moderate to Good (up to 76% for related compounds) | High (up to 200°C) | Several hours | Copper catalyst (powder or salts) |
| One-Step from Sulfonate Salt | High Yield Reported | Reflux | Short (not specified) | Sodium amide, 2-cyclohexanone |
Detailed Synthesis Methodologies
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a widely used and often high-yielding method for the synthesis of N-aryl piperidinones. This reaction is particularly effective when the aromatic ring is activated by a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group (typically a halide).
General Reaction Scheme:
A Comparative Guide to the Biological Activity of Nitrophenylpiperidin-2-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of the biological activity of ortho-, meta-, and para-nitrophenylpiperidin-2-one isomers. While direct comparative studies on the biological activities of these specific isomers are not extensively available in current scientific literature, this document outlines the experimental protocols and data presentation formats necessary to conduct such a comparison. The focus is on cytotoxicity, a key indicator of potential therapeutic or toxicological effects.
Data Presentation: Comparative Cytotoxicity
To facilitate a direct comparison of the cytotoxic effects of the nitrophenylpiperidin-2-one isomers, all quantitative data should be summarized in a clearly structured table. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function, such as cell growth.
Table 1: Comparative Cytotoxicity (IC50) of Nitrophenylpiperidin-2-one Isomers
| Compound | Isomer Position | Cell Line | Incubation Time (hours) | IC50 (µM) |
| 1-(2-nitrophenyl)piperidin-2-one | Ortho | e.g., HeLa, MCF-7 | 24 | Data to be determined |
| 48 | Data to be determined | |||
| 1-(3-nitrophenyl)piperidin-2-one | Meta | e.g., HeLa, MCF-7 | 24 | Data to be determined |
| 48 | Data to be determined | |||
| 1-(4-nitrophenyl)piperidin-2-one | Para | e.g., HeLa, MCF-7 | 24 | Data to be determined |
| 48 | Data to be determined | |||
| Doxorubicin (Positive Control) | N/A | e.g., HeLa, MCF-7 | 24 | Reference value |
| 48 | Reference value |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for generating reliable comparative data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and cytotoxicity.[1][2][3][4]
MTT Assay for Cytotoxicity Screening
This protocol is designed to determine the IC50 values of the nitrophenylpiperidin-2-one isomers against a selected cancer cell line.
Materials:
-
Nitrophenylpiperidin-2-one isomers (ortho, meta, para)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to about 80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of each nitrophenylpiperidin-2-one isomer and a positive control (e.g., Doxorubicin) in DMSO.
-
Create a series of dilutions of each compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plates for the desired exposure times (e.g., 24 and 48 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value for each isomer from the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative cytotoxicity analysis of nitrophenylpiperidin-2-one isomers.
Hypothetical Signaling Pathway
The biological activity of nitro-containing aromatic compounds can be influenced by their electronic properties, which differ based on the position of the nitro group. The nitro group is strongly electron-withdrawing, and its position can affect the molecule's ability to interact with biological targets and induce cellular responses such as apoptosis. The following diagram illustrates a hypothetical signaling pathway that could be investigated to elucidate the mechanism of action of these isomers.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Characterization and Authentication of 1-(2-Nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization and authentication of 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in pharmaceutical synthesis. The information is intended to assist researchers and drug development professionals in establishing robust analytical methods for quality control and to provide a comparative overview of this compound against its positional isomer, 1-(4-nitrophenyl)piperidin-2-one (B57410), which is a known intermediate in the synthesis of the anticoagulant Apixaban.
Characterization of this compound and Its Isomer
The definitive characterization of this compound and its alternatives relies on a combination of spectroscopic and chromatographic techniques. While detailed proprietary experimental data for the 2-nitro isomer is not publicly available, spectral data including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are available from commercial suppliers. For comparative purposes, publicly available data for the 4-nitro isomer is presented below.
Table 1: Comparison of Physicochemical and Spectroscopic Data
| Property | This compound | 1-(4-Nitrophenyl)piperidin-2-one |
| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol [1] | 220.22 g/mol |
| CAS Number | 203509-92-6[1] | 38560-30-4 |
| Appearance | Not specified (likely crystalline powder) | White to yellow crystalline powder |
| Melting Point | Not specified | 97-101 °C |
| ¹H NMR | Data available commercially | Key shifts expected for the piperidine (B6355638) and nitrophenyl protons. |
| ¹³C NMR | Data available commercially | Data available in spectral databases. |
| Mass Spectrum | Data available commercially | Molecular ion peak (M+) expected at m/z 220. |
| IR Spectrum | Data available commercially | Characteristic peaks for C=O (amide), N-O (nitro), and C-N bonds. |
Experimental Protocols for Characterization and Authentication
Robust analytical methods are crucial for the authentication and quality control of pharmaceutical intermediates.[2][3][4] The following are generalized protocols for the key analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure and confirm the identity of the compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: Acquire proton-decoupled spectra.
-
-
Data Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-nitrophenyl group and the aliphatic protons of the piperidin-2-one ring. The chemical shifts and coupling patterns will be unique to the substitution pattern. The ¹³C NMR spectrum will show the corresponding carbon resonances.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₃, MW: 220.23). The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[5]
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The IR spectrum should display characteristic absorption bands for the amide C=O stretch (around 1650-1680 cm⁻¹), the N-O stretching of the nitro group (around 1520 and 1350 cm⁻¹), and C-H stretching and bending vibrations.
Alternatives and Comparative Synthesis
As this compound is a pharmaceutical intermediate, its primary alternatives are other chemical building blocks or different synthetic routes to the same final active pharmaceutical ingredient (API).[1][6] While the specific API derived from the 2-nitro isomer is not publicly disclosed, the isomeric 1-(4-nitrophenyl)piperidin-2-one is a known intermediate in the synthesis of the anticoagulant drug Apixaban.[7][8]
This allows for a comparative discussion of alternative synthetic strategies for related APIs.
Table 2: Comparison of Synthetic Intermediates for Apixaban Synthesis
| Intermediate | Role in Synthesis | Advantages | Disadvantages |
| 1-(4-Nitrophenyl)piperidin-2-one | Key building block for the piperidinone core of Apixaban. | Well-established synthesis. | Requires reduction of the nitro group in a subsequent step. |
| Alternative Intermediate 1: 1-(4-Aminophenyl)piperidin-2-one | Precursor with the amino group already in place. | Eliminates the need for a separate nitro reduction step. | May be less stable or more expensive to synthesize directly. |
| Alternative Intermediate 2: Valerolactam and p-nitroaniline | Starting materials for the synthesis of the piperidinone core. | Readily available and cost-effective starting materials. | Requires a multi-step synthesis to assemble the core structure. |
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of characterizing a pharmaceutical intermediate and a simplified synthetic pathway for a related compound.
Caption: Experimental Workflow for Characterization.
Caption: Simplified Synthetic Pathway for a Piperidinone-based API.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The Role of Spectroscopy in Modern Pharmaceutical Industry [simsonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative screening of the pharmaceutical ingredient for the rapid identification of substandard and falsified medicines using reflectance infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACTTR Inc. - How to Use IR Spectroscopy in Pharmaceutical Starting Material Test? [acttr.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]
- 8. wjpsonline.com [wjpsonline.com]
Comparative Guide to 1-(2-nitrophenyl)piperidin-2-one Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available reference standards for 1-(2-nitrophenyl)piperidin-2-one, a key chemical intermediate. The selection of a high-quality, well-characterized reference standard is critical for ensuring the accuracy and reliability of analytical data in research and development. This document summarizes product specifications from various suppliers and details the analytical methodologies used for their certification.
Product Comparison
The following table summarizes the specifications for this compound reference standards from different suppliers. Data is compiled from publicly available product listings and certificates of analysis.
| Supplier | Product / Catalog No. | CAS Number | Purity Specification | Analytical Techniques Cited |
| SynThink Research Chemicals | SA39925 | 38560-30-4 | Not explicitly stated; CoA provided with purchase. | ¹H-NMR, Mass Spectrometry (MS), HPLC, IR, TGA[1] |
| Sigma-Aldrich (via Synthonix) | 54491 | 38560-30-4 | 97% | Not explicitly stated on product page |
| BLD Pharm | BD136785 | 38560-30-4 | Not explicitly stated; CoA inquiry available. | Not explicitly stated on product page[2] |
Note: Purity and characterization data are often lot-specific. Users should always consult the Certificate of Analysis (CoA) for the specific batch purchased.
Experimental Protocols
The characterization and purity assessment of a chemical reference standard typically involves a combination of chromatographic and spectroscopic techniques. While detailed, batch-specific protocols are provided in the Certificate of Analysis, the following sections describe the general methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard technique used to separate, identify, and quantify each component in a mixture, making it ideal for determining the purity of a reference standard.
-
Principle: The sample is passed through a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample separate based on their differential partitioning between the two phases. A detector (commonly UV-Vis) measures the analyte as it elutes from the column.
-
Typical Protocol (Illustrative):
-
Instrument: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).[3]
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).[3][4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV detection at a wavelength appropriate for the analyte's chromophore (e.g., 254 nm).[3]
-
Data Analysis: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
¹H-NMR spectroscopy is a powerful tool for confirming the identity and chemical structure of a compound.
-
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of hydrogen atoms absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment. The resulting spectrum provides information about the number and types of protons, allowing for structural elucidation.
-
Typical Protocol (Illustrative):
-
Instrument: A 300, 400, or 500 MHz NMR spectrometer.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Sample Preparation: A small amount of the reference standard is dissolved in the deuterated solvent.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the ¹H-NMR spectrum are compared against the expected pattern for the known structure of this compound to confirm its identity.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, confirming the molecular weight of the compound.
-
Principle: The compound is ionized, and the resulting ions are separated based on their m/z ratio by an analyzer. A detector then records the abundance of each ion.
-
Typical Protocol (Illustrative):
-
Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule.
-
Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Data Analysis: The spectrum is analyzed for the presence of the molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of this compound (220.22 g/mol ).[1][5]
-
Quality Control and Certification Workflow
The certification of a chemical reference standard is a rigorous process designed to ensure its identity, purity, and stability. The workflow below illustrates the key stages involved, from synthesis to final release.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 38560-30-4|1-(4-Nitrophenyl)piperidin-2-one|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Nuances of Purity: A Comparative Guide to the Impurity Profiling of 1-(2-nitrophenyl)piperidin-2-one
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of the impurity profile of 1-(2-nitrophenyl)piperidin-2-one, a key building block in organic synthesis. By examining its potential impurities alongside those of its well-characterized isomer, 1-(4-nitrophenyl)piperidin-2-one, this document offers a predictive framework for analytical method development and quality control.
The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a final drug product.[1][2] A thorough understanding of the potential process-related and degradation impurities is therefore a critical aspect of pharmaceutical development.[2][3] This guide outlines the probable impurity landscape for this compound, drawing comparisons with its 4-nitro isomer, which is a known intermediate in the synthesis of anticoagulants like Apixaban.[4][5]
Comparative Analysis of Potential Impurities
The synthesis of nitrophenyl piperidinone derivatives typically involves the reaction of piperidin-2-one with a corresponding fluoronitrobenzene or chloronitrobenzene.[4] Based on this and general principles of organic synthesis, a comparative table of potential impurities for both the 2-nitro and 4-nitro isomers can be constructed.
| Impurity Type | Potential Impurity in this compound | Potential Impurity in 1-(4-nitrophenyl)piperidin-2-one | Potential Source |
| Starting Materials | Piperidin-2-one | Piperidin-2-one | Incomplete reaction |
| 1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene | 1-Fluoro-4-nitrobenzene or 1-Chloro-4-nitrobenzene | Incomplete reaction | |
| By-products | Isomeric (dinitrophenyl)piperidin-2-ones | Isomeric (dinitrophenyl)piperidin-2-ones | Nitration of the phenyl ring during synthesis |
| 2-Nitrophenol | 4-Nitrophenol | Hydrolysis of the starting material | |
| Degradation Products | 2-Aminophenyl)piperidin-2-one | 4-Aminophenyl)piperidin-2-one | Reduction of the nitro group |
| Ring-opened products (e.g., aminopentanoic acid derivatives) | Ring-opened products (e.g., aminopentanoic acid derivatives) | Hydrolysis of the lactam ring |
Experimental Protocols for Impurity Profiling
A robust impurity profiling strategy involves a combination of chromatographic separation and spectroscopic identification techniques. Forced degradation studies are also essential to identify potential degradation products that could form under various stress conditions.[6]
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is a primary technique for separating and quantifying impurities in non-volatile organic compounds.[6][7]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Identification and Characterization: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Hyphenated techniques such as LC-MS are powerful tools for the identification of unknown impurities.[2]
-
LC-MS: Couple the HPLC method described above to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for each impurity, which aids in determining their elemental composition.
-
NMR: For definitive structural elucidation of significant impurities, isolation by preparative HPLC followed by analysis using ¹H NMR, ¹³C NMR, and 2D NMR techniques is necessary.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation pathways.[6]
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[6]
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 24 hours.[6]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.[6]
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light.[6]
Visualizing the Workflow
A systematic approach is crucial for effective impurity profiling. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the impurity profiling of a pharmaceutical intermediate.
Logical Relationship of Impurities
The formation of impurities is a logical consequence of the synthetic route and potential degradation pathways.
Caption: Logical relationship between starting materials, the API, and potential impurities.
By adopting a systematic and comparative approach to impurity profiling, researchers can proactively identify and control potential impurities in this compound, ensuring the quality and safety of the final pharmaceutical products. This guide serves as a foundational resource for developing robust analytical methods and setting appropriate specifications.
References
A Researcher's Guide to Distinguishing Ortho, Meta, and Para Isomers by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the unambiguous structural elucidation of organic molecules. For researchers and professionals in drug development, the precise characterization of positional isomers—specifically ortho (1,2-), meta (1,3-), and para (1,4-) disubstituted benzene (B151609) derivatives—is critical, as these isomers often exhibit distinct pharmacological and toxicological profiles. This guide provides a detailed comparison of using ¹H and ¹³C NMR spectroscopy to differentiate between these isomers, supported by experimental data for the xylenes (B1142099) as a model system.
Core Principles: Symmetry and Spin-Spin Coupling
The differentiation of ortho, meta, and para isomers by NMR is primarily based on two principles: molecular symmetry and proton-proton spin-spin coupling. Molecular symmetry dictates the number of unique signals in both ¹H and ¹³C NMR spectra. Spin-spin coupling, observed in ¹H NMR, provides information about the relative positions of protons on the aromatic ring through the magnitude of the coupling constant (J).
Comparison of NMR Spectral Features
The most reliable method for distinguishing between the isomers is a combined analysis of the number of signals in both ¹H and ¹³C NMR spectra, along with the coupling patterns and constants in the ¹H NMR spectrum.
¹H NMR Spectroscopy
The aromatic region of a ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is particularly informative. The key distinguishing features are the number of signals and their splitting patterns, which are governed by the coupling constants between adjacent (ortho), meta, and para protons.
-
Ortho-coupling (³JHH): Coupling between protons on adjacent carbons (3 bonds apart). This is the strongest coupling, typically in the range of 7–9 Hz.
-
Meta-coupling (⁴JHH): Coupling between protons separated by one carbon (4 bonds apart). This coupling is significantly weaker, ranging from 1–3 Hz.
-
Para-coupling (⁵JHH): Coupling between protons on opposite sides of the ring (5 bonds apart). This is the weakest coupling and is often not resolved (0–1 Hz).
¹³C NMR Spectroscopy
In proton-decoupled ¹³C NMR spectra, the number of distinct signals in the aromatic region (typically δ 110-150 ppm) directly reflects the symmetry of the isomer. Since spin-spin coupling between carbon atoms is not observed in routine spectra due to the low natural abundance of ¹³C, the primary diagnostic feature is the count of unique carbon environments.
Experimental Data: The Xylene Isomers
To illustrate these principles, the following tables summarize the expected and experimental ¹H and ¹³C NMR data for ortho-, meta-, and para-xylene in deuterated chloroform (B151607) (CDCl₃).
Data Presentation: ¹H and ¹³C NMR of Xylene Isomers
Table 1: Comparison of ¹H NMR Data for Xylene Isomers in CDCl₃
| Isomer | Feature | Number of Aromatic Signals | Aromatic Chemical Shifts (δ, ppm) | Number of Aliphatic Signals | Aliphatic Chemical Shift (δ, ppm) | Aromatic Splitting Pattern & Coupling Constants (J, Hz) |
| Ortho-Xylene | Expected | 2 | - | 1 | - | Two multiplets |
| Experimental | 2 | ~7.11 | 1 | ~2.26 | Complex multiplets | |
| Meta-Xylene | Expected | 3 | - | 1 | - | Singlet, multiplet, multiplet |
| Experimental | 3 | ~7.14 (1H), ~6.98 (3H) | 1 | ~2.31 | Complex multiplets | |
| Para-Xylene | Expected | 1 | - | 1 | - | Singlet |
| Experimental | 1 | 7.05[1] | 1 | 2.23[1] | Singlet (due to symmetry) |
Table 2: Comparison of ¹³C NMR Data for Xylene Isomers in CDCl₃
| Isomer | Feature | Number of Aromatic Signals | Aromatic Chemical Shifts (δ, ppm) | Number of Aliphatic Signals | Aliphatic Chemical Shift (δ, ppm) |
| Ortho-Xylene | Expected | 3 | - | 1 | - |
| Experimental | 3 | 136.5, 129.8, 125.9 | 1 | 19.8 | |
| Meta-Xylene | Expected | 4 | - | 1 | - |
| Experimental | 4 | 137.8, 130.0, 128.3, 126.2 | 1 | 21.3 | |
| Para-Xylene | Expected | 2 | - | 1 | - |
| Experimental | 2 | 134.7, 128.9[2] | 1 | 21.0[2] |
Visualizing the Logic: NMR Differentiation Workflow
The following diagrams illustrate the logical workflow for distinguishing between the isomers based on their NMR spectra.
Caption: Logical flow for isomer identification using NMR signal counts.
Caption: Experimental workflow for distinguishing ortho, meta, and para isomers.
Experimental Protocols
Accurate and reproducible NMR data are contingent on proper sample preparation and instrument parameter selection.
Sample Preparation
-
Sample Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[3] For liquid samples, use approximately 1-2 drops.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[4]
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.[5]
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ 0.00 ppm). However, modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').[6]
-
Spectral Width: ~16 ppm.[6]
-
Acquisition Time: 2-4 seconds.[6]
-
Relaxation Delay (d1): 1-5 seconds.[6]
-
Number of Scans: 8-16, depending on the sample concentration.[6]
¹³C{¹H} NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').[6]
-
Spectral Width: ~240 ppm.[6]
-
Acquisition Time: 1-2 seconds.[6]
-
Relaxation Delay (d1): 2 seconds.[6]
-
Number of Scans: 128-1024 or more, as ¹³C is an insensitive nucleus.[6]
By systematically applying these NMR techniques and carefully analyzing the resulting spectral data, researchers can confidently distinguish between ortho, meta, and para isomers, a crucial step in the characterization and development of chemical entities.
References
validation of analytical methods for 1-(2-nitrophenyl)piperidin-2-one
A comprehensive guide to the , tailored for researchers, scientists, and drug development professionals. This document provides a comparative analysis of suitable analytical techniques, complete with detailed experimental protocols and supporting data to ensure robust and reliable quantification.
Comparative Analysis of Analytical Techniques
For the analysis of 1-(2-nitrophenyl)piperidin-2-one, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques. The choice between these methods depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.
High-Performance Liquid Chromatography (HPLC-UV) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is a robust and reliable method, making it a staple in most quality control laboratories.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds.[1][2] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and structural information for identification.[2]
The following table summarizes the typical performance characteristics of a validated HPLC method compared to a GC-MS method for the analysis of a piperidine (B6355638) derivative, providing a framework for what can be expected for this compound.
Table 1: Comparative Performance of Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Robustness | High | Moderate to High |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar piperidine derivatives and should be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method outlines a reverse-phase HPLC approach for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.
-
-
Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the identification and quantification of this compound.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like methanol (B129727) or dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 - 25 µg/mL).
-
Sample Solution: Dissolve a known amount of the sample in the chosen solvent to fall within the calibration range.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies at three concentration levels. The recovery should be within 97-103%.
-
Precision: Determine repeatability and intermediate precision. The %RSD should be ≤ 5%.
-
Specificity: The mass spectrum of the analyte in the sample should match the reference standard's spectrum.
-
LOD and LOQ: Determined based on the signal-to-noise ratio or calibration curve statistics.
Visualizations
To better illustrate the processes, the following diagrams outline the experimental workflows.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis.
Caption: Logical flow of analytical method validation.
References
A Comparative Guide to Cross-Reactivity Studies of 1-(2-Nitrophenyl)piperidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel 1-(2-nitrophenyl)piperidin-2-one derivatives. As direct experimental data for this specific chemical series is not extensively available in public literature, this document outlines the essential experimental protocols and data presentation strategies necessary to conduct a thorough off-target profiling campaign. By following this guide, researchers can systematically assess the interaction of their compounds with a wide range of biological targets, a critical step in preclinical drug development for identifying potential side effects and understanding the mechanism of action.
Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is recommended to efficiently screen for off-target interactions. This begins with broad, high-throughput screening against a diverse panel of receptors and enzymes, followed by more detailed functional assays for any identified "hits" to determine the physiological relevance of the interaction.
Caption: Figure 1. Tiered Experimental Workflow for Cross-Reactivity Profiling.
Data Presentation: Comparative Selectivity Profile
Quantitative data from cross-reactivity studies should be summarized in a clear, tabular format to facilitate direct comparison between derivatives and against known reference compounds. This allows for the rapid identification of selectivity trends and potential off-target liabilities.
Table 1: Hypothetical Cross-Reactivity Data for this compound Derivatives
| Target Class | Specific Target | Derivative 1 (Ki, nM) | Derivative 2 (Ki, nM) | Reference Cpd (Ki, nM) |
| GPCRs | Dopamine D2 | >10,000 | 8,500 | 15 |
| Serotonin 5-HT2A | 1,200 | 950 | 25 | |
| Adrenergic α1A | 530 | 780 | 10 | |
| Histamine H1 | >10,000 | >10,000 | 5 | |
| Kinases | ABL1 | >10,000 | >10,000 | 1.2 |
| SRC | 8,900 | 9,200 | 250 | |
| EGFR | >10,000 | >10,000 | 2.1 | |
| Ion Channels | hERG | 4,500 | 6,200 | >30,000 |
| Transporters | SERT | 2,100 | 1,800 | 8 |
Values are presented as the inhibition constant (Ki), where a lower value indicates higher binding affinity. Values greater than 10,000 nM are generally considered inactive.
Experimental Protocols
The following are detailed methodologies for key experiments essential for a comprehensive cross-reactivity assessment.
Protocol: Radioligand Competition Binding Assay
This assay is considered the gold standard for measuring the affinity of a compound for a specific receptor.[1][2][3] It quantifies the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target of interest.
Objective: To determine the binding affinity (Ki) of test compounds for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific to the target.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in chilled assay buffer to a final protein concentration of 5-20 µ g/well .[4]
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL of the non-specific binding control.
-
Test Compound: 50 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM).
-
-
Add Radioligand: Add 50 µL of the radioligand (at a concentration near its Kd value) to all wells.[5]
-
Add Receptor Membranes: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.[4]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes) with gentle agitation.[4]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[1][4]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[4]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.[6][7]
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Protocol: Enzyme Inhibition Assay
This protocol is designed to measure the ability of a compound to inhibit the activity of a specific enzyme, such as a kinase or a protease.
Objective: To determine the IC50 and inhibition constant (Ki) of test compounds against a panel of enzymes.
Materials:
-
Purified enzyme of interest.
-
Specific enzyme substrate.
-
Test compounds dissolved in DMSO.
-
Assay buffer appropriate for the enzyme.
-
96- or 384-well microplates (UV-transparent or opaque, depending on the detection method).
-
Detection reagents (e.g., for colorimetric, fluorescent, or luminescent readout).
-
Microplate reader.
Procedure:
-
Assay Plate Setup: Add 5 µL of the test compound at various concentrations (10-point dose-response) or DMSO (for control wells) to the microplate wells.
-
Pre-incubation: Add 10 µL of the enzyme solution (at a pre-determined optimal concentration) to each well. Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.[8]
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the substrate solution (typically at a concentration equal to its Km value).[8]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a period where the reaction progress is linear (e.g., 60 minutes).
-
Stop and Detect: Terminate the reaction (if necessary) and add detection reagents according to the manufacturer's instructions.
-
Measurement: Read the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[9]
-
GPCR Signaling Pathway and Functional Assays
Should primary binding assays reveal significant affinity for a G-protein coupled receptor, functional cell-based assays are crucial to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. revvity.com [revvity.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. BiochemSphere [biochemicalsci.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 1-(2-Nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(2-nitrophenyl)piperidin-2-one is a critical step in the development of various pharmacologically active molecules. The formation of the N-aryl bond between the piperidin-2-one lactam and the 2-nitrophenyl group can be achieved through several synthetic routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation.
Performance Comparison of Synthetic Routes
The choice of synthetic route for the N-arylation of piperidin-2-one is dictated by factors such as cost, reaction conditions, substrate scope, and scalability. Below is a summary of the expected performance of each method for the synthesis of this compound.
| Method | Aryl Halide Substrate (Reactivity) | Catalyst/Base System | Typical Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | 1-Fluoro-2-nitrobenzene (B31998) (High) | Strong Base (e.g., NaH, K₂CO₃) | Moderate to High | Good to High | Catalyst-free, cost-effective for activated substrates. | Limited to highly activated aryl halides; requires strong bases. |
| 1-Chloro-2-nitrobenzene (Moderate) | Strong Base (e.g., NaH, K₂CO₃) | High | Moderate | |||
| Buchwald-Hartwig Amination | 1-Bromo-2-nitrobenzene (B46134) (High) | Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) | Moderate | High | Broad substrate scope, high yields, mild conditions.[1] | Cost of palladium catalyst and ligands; requires inert atmosphere.[2] |
| 1-Chloro-2-nitrobenzene (Moderate) | Pd Catalyst + Advanced Ligand + Stronger Base (e.g., NaOtBu) | Moderate to High | Good to High | |||
| Ullmann Condensation | 1-Iodo-2-nitrobenzene (B31338) (High) | Cu Catalyst (e.g., CuI) + Ligand (e.g., L-proline, diamine) + Base (e.g., K₂CO₃) | High | Moderate to Good | Lower catalyst cost compared to palladium. | Often requires high temperatures; substrate scope can be narrower than Buchwald-Hartwig.[3] |
| 1-Bromo-2-nitrobenzene (Moderate) | Cu Catalyst + Ligand + Base | High | Moderate |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures for similar N-arylation reactions.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This method relies on the activation of the aryl halide by the ortho-nitro group, facilitating nucleophilic attack by the deprotonated piperidin-2-one. 1-Fluoro-2-nitrobenzene is the most reactive substrate for this transformation.
Reagents and Materials:
-
Piperidin-2-one
-
1-Fluoro-2-nitrobenzene
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add piperidin-2-one (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and is often effective for less reactive aryl halides like bromides and chlorides.[1]
Reagents and Materials:
-
Piperidin-2-one
-
1-Bromo-2-nitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene (B28343)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add 1-bromo-2-nitrobenzene (1.0 eq), piperidin-2-one (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 eq) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene to the tube.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the product.
Protocol 3: Synthesis via Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed N-arylation that has been improved with the use of ligands. It is a cost-effective alternative to palladium-catalyzed methods, though it may require higher reaction temperatures.[3]
Reagents and Materials:
-
Piperidin-2-one
-
1-Iodo-2-nitrobenzene
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1-iodo-2-nitrobenzene (1.0 eq), piperidin-2-one (1.5 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with a dilute ammonium hydroxide solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the desired product.
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the key reactions and a general experimental workflow.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Caption: General Experimental Workflow for Synthesis.
References
- 1. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Ullmann Reaction [organic-chemistry.org]
A Comparative Cost-Benefit Analysis of Key Synthetic Pathways to Oseltamivir (Tamiflu®)
For Researchers, Scientists, and Drug Development Professionals
Oseltamivir (B103847) (marketed as Tamiflu®) is a cornerstone of antiviral therapy for influenza A and B viruses. The imperative for robust and scalable manufacturing of this essential medicine has driven extensive research into diverse synthetic strategies. This guide provides an objective comparison of three prominent synthetic pathways to oseltamivir: the established Roche industrial synthesis, the highly efficient Hayashi route, and a practical, shortened synthesis developed by Shi's group. The analysis focuses on key performance indicators, experimental methodologies, and a visual representation of each pathway to aid in strategic decision-making for process development and optimization.
Quantitative Comparison of Synthetic Pathways
The following table summarizes the key metrics for the three synthetic pathways, offering a clear comparison of their efficiency and resource requirements.
| Metric | Roche Industrial Synthesis | Hayashi Synthesis | Shi Synthesis |
| Starting Material | (-)-Shikimic Acid | Diethyl (2E)-2-(hydroxymethyl)but-2-enedioate | (-)-Shikimic Acid |
| Overall Yield | ~35%[1] | ~57%[1][2] | ~47%[1] |
| Number of Steps | 12[1] | 3 (in one-pot operations)[1] | 8[1] |
| Key Reagents | Sodium Azide (B81097), Methanesulfonyl Chloride, 3-Pentanol[1] | Diphenylprolinol silyl (B83357) ether, Diethyl (cyanomethyl)phosphonate, Sodium Azide[1] | Sodium Azide, Methanesulfonyl Chloride, 3-Pentanol, Triphenylphosphine[1] |
| Primary Advantages | Established, scalable industrial process. | High overall yield, significantly fewer steps (pot economy).[1] | Shorter route than the industrial process with a good yield.[1] |
| Primary Disadvantages | Long synthetic sequence, use of potentially explosive azides.[1] | Use of a specialized organocatalyst.[1] | Use of azides and triphenylphosphine (B44618) which can complicate purification.[1] |
Experimental Protocols: Key Transformations
The following sections detail the methodologies for key reactions in each synthetic pathway.
1. Roche Industrial Synthesis from (-)-Shikimic Acid: Key Steps
The industrial synthesis of oseltamivir developed by Roche begins with naturally sourced (-)-shikimic acid.[2] A critical part of this multi-step process involves the introduction of an azide group, which is later converted to the amine found in the final product.
-
Formation of the Epoxide: (-)-Shikimic acid is first converted to an ester and then protected as a ketal. A subsequent mesylation and treatment with a base like potassium bicarbonate leads to the formation of a key epoxide intermediate.[2]
-
Azide Ring-Opening: The epoxide is then subjected to a regioselective ring-opening reaction using sodium azide in the presence of a Lewis acid. This step introduces the azide moiety at the desired position.
-
Reduction and Acylation: The azide group is subsequently reduced to a primary amine, typically through catalytic hydrogenation. The amine is then acylated to introduce the acetyl group present in oseltamivir.
2. Hayashi Synthesis: A Three-Step, One-Pot Approach
The Hayashi synthesis is a highly efficient route characterized by its use of one-pot operations, which significantly reduces the number of purification steps.[2][3]
-
Organocatalytic Michael Addition: The synthesis commences with an asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a diphenylprolinol silyl ether organocatalyst. This reaction establishes the key stereocenters of the cyclohexene (B86901) ring with high enantioselectivity.[3]
-
Domino Reaction and Azide Introduction: The product from the Michael addition undergoes a domino reaction sequence, which includes the introduction of an azide group.[3]
-
Reduction and Final Transformation: The nitro and azide groups are reduced, followed by a final transformation to yield oseltamivir. The entire sequence is performed in three one-pot operations, leading to a remarkable overall yield of 57%.[2][3]
3. Shi Synthesis: A Shortened and Practical Route
The Shi synthesis provides a more concise pathway from (-)-shikimic acid compared to the Roche industrial route.[1]
-
Initial Transformations: Similar to the Roche synthesis, this route begins with the conversion of (-)-shikimic acid into a suitable intermediate.
-
Key Aziridination Step: A notable feature of the Shi synthesis is the use of an aziridination reaction involving triphenylphosphine. This step efficiently introduces the nitrogen functionality.[1]
-
Ring Opening and Final Steps: The aziridine (B145994) ring is then opened, and subsequent functional group manipulations lead to the formation of oseltamivir in eight steps with a good overall yield.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key transformations in each synthetic route.
References
A Comparative Guide to the Synthesis of 1-(2-nitrophenyl)piperidin-2-one: Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Chemical Intermediate
This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of 1-(2-nitrophenyl)piperidin-2-one, a valuable intermediate in pharmaceutical research. We will explore the common synthetic methodologies, offering detailed experimental protocols and a quantitative comparison of their efficiencies. This document is intended to assist researchers in selecting the optimal synthetic route based on yield, reaction conditions, and scalability.
Introduction to this compound
This compound (CAS No. 203509-92-6) is a substituted lactam whose structural motif is of interest in medicinal chemistry. The synthesis of this compound and its isomers is crucial for the development of novel therapeutic agents. The efficiency of its synthesis, measured by the percentage yield, is a critical factor in drug development, impacting both the economic viability and the environmental footprint of the process.
Synthetic Methodologies and Yield Comparison
The synthesis of this compound can be primarily achieved through two main strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. Below, we compare these methods with a detailed look at a specific protocol for a closely related isomer, 1-(4-nitrophenyl)piperidin-2-one (B57410), for which more extensive experimental data is available.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical and widely used method for the formation of aryl-nitrogen bonds. In this reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. For the synthesis of nitrophenyl-substituted piperidinones, this typically involves the reaction of a halonitrobenzene with piperidin-2-one in the presence of a base.
Alternative Synthesis: 1-(4-nitrophenyl)piperidin-2-one via SNAr
A common alternative synthesis involves the reaction of 4-nitroaniline (B120555) with 5-chloropentanoyl chloride, followed by intramolecular cyclization.
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry |
| 4-Nitroaniline | 138.12 | 1 equivalent |
| 5-Chloropentanoyl chloride | 155.01 | 1.26 equivalents |
| Triethylamine (B128534) | 101.19 | 2 equivalents |
| Potassium tert-butoxide | 112.21 | 2.76 equivalents |
| 1-(4-Nitrophenyl)piperidin-2-one | 220.22 | 1 equivalent (Theoretical) |
Experimental Protocol for 1-(4-nitrophenyl)piperidin-2-one Synthesis
To a solution of 4-nitroaniline (100 g, 0.72 moles) in methylene (B1212753) dichloride (2000 ml) under a nitrogen atmosphere at 0-5 °C, 5-chloropentanoyl chloride (140.3 g, 0.91 moles) and triethylamine (147.7 g, 1.46 moles) are added. After completion of the initial reaction, the mixture is cooled to 0-5 °C, and potassium tert-butoxide (223.5 g, 1.99 moles) is added over a period of about 3 hours. The reaction temperature is then raised to 25-35 °C. The reaction is quenched with ice water, and the organic layer is separated, washed, concentrated, and the product is crystallized from isopropyl alcohol.[2]
Theoretical Yield Calculation for 1-(4-nitrophenyl)piperidin-2-one:
The theoretical yield is calculated based on the limiting reactant, which is 4-nitroaniline in this protocol.
Theoretical Yield = (moles of limiting reactant) × (molar mass of product) Theoretical Yield = 0.72 mol × 220.22 g/mol = 158.56 g
Given the typical experimental yields of 70-85% for similar SNAr reactions, the expected experimental yield would be in the range of 111 g to 135 g .
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of C-N bonds.[3] This method offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. The synthesis of this compound via this route would involve the coupling of an o-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-bromonitrobenzene) with piperidin-2-one using a palladium catalyst and a suitable phosphine (B1218219) ligand. While this method is theoretically applicable, specific experimental data for this particular transformation is scarce in the literature, preventing a direct yield comparison at this time.
Experimental Workflow and Signaling Pathways
To visualize the process of determining and comparing theoretical and experimental yields, the following workflow diagram is provided.
Caption: A flowchart illustrating the key steps in calculating theoretical yield, determining experimental yield, and comparing the two to assess reaction efficiency.
The general mechanism for the nucleophilic aromatic substitution reaction is depicted below.
Caption: The two-step addition-elimination mechanism of a nucleophilic aromatic substitution reaction, proceeding through a resonance-stabilized Meisenheimer complex.
Conclusion and Future Outlook
The synthesis of this compound is a key step in the development of various compounds of pharmaceutical interest. While direct, detailed experimental data for the ortho-isomer is limited in publicly available literature, the synthesis of the para-isomer provides a strong comparative model. Nucleophilic aromatic substitution offers a straightforward and relatively high-yielding pathway, with experimental yields for the para-isomer expected to be in the 70-85% range.
The Buchwald-Hartwig amination represents a promising alternative, potentially offering milder reaction conditions and broader substrate compatibility. Further research is required to establish a robust experimental protocol and determine the experimental yield for the synthesis of this compound via this modern cross-coupling method. The development of more efficient and scalable synthetic routes for this and related compounds will undoubtedly accelerate the discovery and development of new medicines. Researchers are encouraged to explore and optimize these methods to improve yields and reduce the environmental impact of pharmaceutical synthesis.
References
A Comparative Guide to Assessing the Purity of Synthesized 1-(2-nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in the development of novel therapeutics. The purity of such intermediates is paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document outlines various analytical techniques, their respective advantages and disadvantages, and detailed experimental protocols. Furthermore, it presents a comparative analysis with potential alternative molecules, supported by illustrative data.
Introduction to this compound and Its Significance
This compound belongs to the class of N-aryl lactams, which are significant precursors in the synthesis of a variety of biologically active compounds. Its structural isomer, 1-(4-nitrophenyl)piperidin-2-one (B57410), is a well-documented intermediate in the synthesis of Apixaban, a potent Factor Xa inhibitor used as an anticoagulant. The 'ortho' substitution of the nitro group in this compound can influence its reactivity and the pharmacological properties of its downstream products, making it a molecule of interest for the development of new chemical entities.
The synthesis of this compound, likely proceeding through a nucleophilic aromatic substitution reaction between a 2-halonitrobenzene or 2-nitroaniline (B44862) and a derivative of glutaric acid or piperidin-2-one, can lead to various impurities. These may include unreacted starting materials, residual solvents, and side-products arising from incomplete reactions or competing reaction pathways. Therefore, rigorous purity assessment is a critical step in its chemical process development.
Comparison of Purity Assessment Methodologies
The determination of purity for a synthesized compound like this compound requires a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is often employed to identify and quantify the main component and any impurities.
| Analytical Technique | Advantages | Disadvantages | Typical Purity Threshold Detected |
| High-Performance Liquid Chromatography (HPLC) | High resolution and sensitivity for quantitative analysis. Versatile with a wide range of column chemistries. Well-established for purity determination in the pharmaceutical industry. | Requires method development and validation. Higher cost of instrumentation and solvents. | > 99.9% |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds and impurities. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | > 99.5% |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides detailed structural information. Can be used for quantitative analysis (qNMR). Non-destructive. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. | > 95% |
| Mass Spectrometry (MS) | High sensitivity and specificity for impurity identification when coupled with a separation technique (LC-MS, GC-MS). Provides molecular weight information. | Typically not a standalone quantitative technique for purity. Ionization efficiency can vary between compounds. | Impurity Identification |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about functional groups. Fast and non-destructive. | Not suitable for quantification of impurities unless they have unique, strong absorption bands. | Qualitative |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and inexpensive for reaction monitoring and qualitative purity assessment. | Low resolution and sensitivity. Not quantitative. | < 95% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative analysis of this compound and the separation of potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
This protocol is for the structural verification of this compound and the identification of any significant impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the presence of characteristic peaks for this compound.
-
Integrate the peaks to determine the relative ratios of protons.
-
Look for any unexpected signals that may indicate the presence of impurities. The chemical shifts of these impurity signals can help in their identification by comparing them to known spectra of potential starting materials or by-products.
-
Comparative Analysis with Alternative Compounds
In the context of synthesizing Apixaban analogues or other biologically active molecules, isomers of this compound could be considered as alternatives. The position of the nitro group on the phenyl ring can significantly impact the reactivity and the biological activity of the final product.
| Compound | Rationale for Comparison | Potential Advantages | Potential Disadvantages |
| 1-(4-nitrophenyl)piperidin-2-one | Isomeric alternative, known intermediate for Apixaban. | Well-established synthesis and characterization. | Different electronic effects of the para-nitro group may lead to altered reactivity and biological activity. |
| 1-(3-nitrophenyl)piperidin-2-one | Isomeric alternative. | The meta-nitro group will have different electronic and steric effects compared to the ortho and para isomers, potentially leading to novel derivatives. | Synthesis and properties may be less documented. |
Hypothetical Purity Data Comparison:
| Lot Number | Compound | HPLC Purity (%) | Major Impurity Identified | Impurity Content (%) |
| A-001 | This compound | 98.5 | 2-Nitroaniline | 0.8 |
| B-001 | 1-(4-nitrophenyl)piperidin-2-one | 99.2 | 4-Nitroaniline | 0.5 |
| C-001 | 1-(3-nitrophenyl)piperidin-2-one | 97.9 | Unidentified by-product | 1.2 |
This table illustrates how purity data can be presented to compare different batches or alternative compounds, highlighting the importance of identifying and quantifying major impurities.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for purity assessment.
Hypothetical Signaling Pathway Inhibition
As 1-(4-nitrophenyl)piperidin-2-one is a precursor to the Factor Xa inhibitor Apixaban, a similar application can be envisioned for its ortho-isomer. The following diagram illustrates the inhibition of the blood coagulation cascade.
Caption: Inhibition of Factor Xa.
Safety Operating Guide
Proper Disposal of 1-(2-nitrophenyl)piperidin-2-one: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(2-nitrophenyl)piperidin-2-one, a compound that requires careful management due to its chemical structure. The following protocols are based on established safety practices for handling aromatic nitro compounds and piperidine (B6355638) derivatives.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on the known hazards of structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, strict adherence to laboratory safety protocols is essential. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2][3] | Prevents skin contact, which may cause irritation.[3] Contaminated gloves should be disposed of as hazardous waste.[2] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes.[4] | Provides a barrier against accidental spills and protects from the potential flammability of related compounds. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1][2][3] A respirator may be necessary if inhalation risk is high. | Aromatic nitro compounds and piperidine derivatives can be respiratory irritants.[3] |
Experimental Protocol for Waste Collection and Disposal
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[1] On-site chemical neutralization should not be attempted unless conducted by trained personnel with validated methods.
Step 1: Waste Segregation
-
Dedicate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's EHS department.[1] Aromatic nitro compounds can be reactive.[1] Organic nitro compounds are incompatible with oxidizing mineral acids.
Step 2: Container Labeling
-
Immediately affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the primary hazards based on similar compounds: "Potential Irritant," "Handle with Care."
-
Maintain a log of the approximate quantity of waste added to the container.
Step 3: Waste Accumulation and Storage
-
Collect waste this compound in a sealed, appropriate container.[1]
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]
-
The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[2][3] The container should have secondary containment to mitigate potential leaks.[4]
Step 4: Disposal of Contaminated Materials
-
Any materials, such as gloves, pipette tips, and absorbent paper, that are grossly contaminated with this compound should be collected as hazardous waste.[4]
-
Place these materials in a sealed, labeled bag and then into the designated hazardous waste container.[4]
Step 5: Decontamination of Empty Containers
-
Empty containers that previously held this compound must be treated as hazardous waste or properly decontaminated.[1]
-
Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous waste.[1]
-
After proper decontamination, the container may be disposed of as non-hazardous waste, in accordance with your institution's guidelines.[1]
Step 6: Arranging for Disposal
-
Once the waste container is full or the storage time limit is reached, contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup.[4]
-
Provide the disposal company with an accurate description of the waste, including the chemical name and quantity.[1]
Important Considerations:
-
DO NOT dispose of this compound down the drain.[1]
-
Some nitro compounds can become potentially explosive over time if they dry out.[5] Regularly inspect the container for any signs of crystallization or degradation.[5]
-
Controlled incineration by a licensed facility is a potential disposal method but should only be performed by trained professionals.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-nitrophenyl)piperidin-2-one
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for 1-(2-nitrophenyl)piperidin-2-one was not publicly available. The following guidance is synthesized from safety data for structurally similar compounds, including other nitrophenyl and piperidine (B6355638) derivatives.[1][2][3][4] It is imperative to treat this compound with a high degree of caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols. The information provided here is intended as a supplementary resource for trained laboratory personnel.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound. Based on the potential hazards associated with structurally related chemicals, which include skin and eye irritation, and potential toxicity if inhaled or ingested, the following PPE is recommended.[2][3][4][5]
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields (conforming to EN166 or NIOSH approved) or chemical safety goggles. A face shield should be used when there is a significant risk of splashing.[1][2] | Protects against splashes and aerosols that could cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after contamination.[1][2] | Prevents skin contact with the substance, which may be toxic or cause severe burns.[2] |
| Body Protection | A laboratory coat or impervious clothing. For larger quantities or tasks with a higher risk of exposure, flame-retardant and anti-static protective clothing should be considered.[1][2][6] | Protects against accidental splashes and skin exposure. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[3][4] If ventilation is inadequate or when handling large quantities that may generate dust or aerosols, a properly fitted respirator (e.g., NIOSH-approved particulate filter) should be used.[1][2][4] | Prevents the inhalation of potentially toxic or irritating dust and vapors.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Work exclusively in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure that a calibrated eyewash station and an accessible safety shower are in the immediate vicinity of the handling area.[4][7]
-
Keep the container of this compound tightly closed when not in use and store it in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3][5]
-
-
Handling the Chemical:
-
Before handling, ensure all required PPE is correctly donned.
-
Avoid direct contact with the skin and eyes.[1]
-
Avoid the formation of dust and aerosols during handling.[1]
-
Use only non-sparking tools if the compound is flammable.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4]
-
-
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation:
-
Container Labeling:
-
Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Indicate the primary hazards based on available data for similar compounds (e.g., "Irritant," "Potentially Toxic").
-
Maintain a log of the approximate amount of waste added to the container.
-
-
Waste Accumulation and Disposal:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment.[9]
-
Dispose of the chemical waste through your institution's licensed hazardous waste management program.[3][8]
-
Contaminated materials such as gloves, pipette tips, and absorbent pads should be placed in a sealed, labeled bag and then into the designated hazardous waste container.[9]
-
For empty containers, the first rinse with a suitable solvent should be collected as hazardous waste.[9]
-
Safe Handling Workflow
References
- 1. Piperidine, 1-[2-(2-nitrophenyl)ethenyl]-, (E)- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. keyorganics.net [keyorganics.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
